MMAF sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDBXMBHWLORJ-KMYLZLQDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N5NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMAF Sodium on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms by which Monomethyl Auristatin F (MMAF) sodium, a potent antineoplastic agent, exerts its effects on tubulin polymerization and microtubule dynamics. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the core concepts.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
Monomethyl auristatin F (MMAF) is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Its primary mechanism of action is the potent inhibition of tubulin polymerization, a critical process for the formation of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] By disrupting microtubule dynamics, MMAF effectively halts the cell cycle, leading to apoptosis, particularly in rapidly dividing cancer cells.[4][5]
Binding to the Vinca Domain of β-Tubulin
MMAF binds to the β-subunit of the αβ-tubulin heterodimer at a site that overlaps with the binding site of vinca alkaloids, often referred to as the vinca domain.[1] This binding occurs at the interface between two longitudinally aligned tubulin dimers.[3] High-resolution crystal structures of the tubulin-MMAF complex have elucidated the specific amino acid interactions that underpin this high-affinity binding.[1]
The carboxy-terminal phenylalanine group of MMAF plays a crucial role in its enhanced binding affinity compared to its counterpart, monomethyl auristatin E (MMAE).[1] The negatively charged carboxylate of the phenylalanine residue interacts with the guanidinium group of Arg278 on β-tubulin through a crystallographic water molecule.[6] Although the phenyl group of MMAF occupies a groove between Tyr224 and Gln15 of β-tubulin, it does not form direct hydrogen bonds with these residues.[1] The stabilization provided by the interaction with Arg278 is thought to maintain the M-loop of β-tubulin in a conformation that is incompatible with the straight protofilament structure required for microtubule assembly.[1]
Disruption of Microtubule Dynamics
The binding of MMAF to tubulin dimers prevents their incorporation into growing microtubules. This leads to a suppression of microtubule dynamics, affecting both the growth and shortening phases.[] The net effect is a decrease in the overall microtubule polymer mass within the cell. This disruption of the delicate balance of microtubule polymerization and depolymerization is catastrophic for the cell, particularly during mitosis.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of MMAF with tubulin and its cytotoxic effects.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) of FI-MMAF to Tubulin | 60 nM (±3 nM) | Fluorescence Polarization | [3] |
Table 1: Binding Affinity of MMAF to Tubulin. This table shows the dissociation constant (Kd) for the binding of a fluorescein-labeled MMAF (FI-MMAF) to free tubulin, indicating a high-affinity interaction.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [8] |
| H3396 | Breast Carcinoma | 105 | [8] |
| 786-O | Renal Cell Carcinoma | 257 | [8] |
| Caki-1 | Renal Cell Carcinoma | 200 | [8] |
| HeLa | Cervical Cancer | 834 ± 40 (72h treatment) | [9] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAF in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of MMAF in different human cancer cell lines, demonstrating its potent antiproliferative activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MMAF.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
MMAF sodium (or other test compounds)
-
96-well microplate, pre-warmed to 37°C
-
Spectrophotometer capable of kinetic reads at 340 nm and maintaining a temperature of 37°C
Protocol:
-
Reconstitute Tubulin: Reconstitute lyophilized tubulin with General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing:
-
Tubulin (final concentration 3 mg/mL)
-
General Tubulin Buffer
-
GTP (final concentration 1 mM)
-
Glycerol (final concentration 10% v/v)
-
-
Prepare Test Compound: Prepare a 10x stock solution of this compound in General Tubulin Buffer.
-
Set up the Assay:
-
In the pre-warmed 96-well plate, add 10 µL of the 10x MMAF solution (or buffer for control) to the appropriate wells.
-
Initiate the polymerization by adding 90 µL of the reaction mix to each well.
-
-
Measure Polymerization: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.
-
Data Analysis: Plot absorbance at 340 nm versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curve.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled ligand (e.g., FI-MMAF) to a larger molecule (tubulin). Binding causes a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the polarization of the emitted light.
Materials:
-
Purified tubulin
-
Fluorescently labeled MMAF (FI-MMAF)
-
Binding Buffer (e.g., 20 mM PIPES, pH 6.9, 1 mM MgCl2)
-
Black, low-binding 96- or 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of unlabeled MMAF in Binding Buffer for competition assays.
-
Prepare a constant concentration of FI-MMAF in Binding Buffer.
-
Prepare a solution of tubulin in Binding Buffer.
-
-
Set up the Assay:
-
To the wells of the microplate, add the unlabeled MMAF dilutions (for competition) or buffer (for direct binding).
-
Add the FI-MMAF solution to all wells.
-
Initiate the binding reaction by adding the tubulin solution to all wells.
-
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization in the plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
For direct binding, plot fluorescence polarization as a function of tubulin concentration to determine the Kd.
-
For competition assays, plot fluorescence polarization as a function of the concentration of unlabeled MMAF to determine the IC50, from which the Ki can be calculated.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Signaling pathway of MMAF from tubulin binding to apoptosis.
Caption: Experimental workflow for the tubulin polymerization assay.
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 9. researchgate.net [researchgate.net]
In Vitro Potency of MMAF Sodium in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] As a tubulin inhibitor, MMAF disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Due to its high cytotoxicity, MMAF is often utilized as a payload in antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] This technical guide provides a comprehensive overview of the in vitro potency of the sodium salt of MMAF in breast cancer models, detailing its cytotoxic effects, relevant experimental protocols, and the underlying molecular mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of MMAF
Table 1: IC50 Values of Free MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| NCI-N87 | Gastric Carcinoma | 88.3 |
| OE19 | Esophageal Adenocarcinoma | 386.3 |
| HCT116 | Colorectal Carcinoma | 8,944 |
Data sourced from a study on antibody conjugates of MMAF, where cells were treated for 72 hours and viability was measured.[2]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of the in vitro potency of MMAF sodium. Below are methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a no-treatment control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.
Signaling Pathways of MMAF-Induced Apoptosis in Breast Cancer
MMAF exerts its cytotoxic effects primarily through the induction of apoptosis, a programmed cell death process. The mechanism involves the disruption of microtubule polymerization, which leads to a mitotic block at the G2/M phase of the cell cycle.[2] This cell cycle arrest triggers the intrinsic apoptotic pathway.
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon mitotic arrest induced by MMAF, the balance between these proteins is shifted in favor of the pro-apoptotic members. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: Signaling pathway of MMAF-induced apoptosis in breast cancer cells.
Conclusion
This compound is a highly potent cytotoxic agent with significant in vitro activity against cancer cells, including those of breast cancer origin. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. The provided experimental protocols offer a standardized framework for the in vitro evaluation of this compound's potency in breast cancer models. Further research to establish a comprehensive profile of its IC50 values across a diverse panel of breast cancer cell lines will be invaluable for its continued development and application in targeted cancer therapies.
References
A Technical Guide to the Aqueous Solubility and Stability of MMAF Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs). Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous environments, which are crucial for formulation, in vitro assays, and ultimately, its therapeutic window. This technical guide provides an in-depth overview of the available data and methodologies for assessing the aqueous solubility and stability of the sodium salt of MMAF (MMAF sodium). Due to the limited publicly available quantitative data for this compound, this guide also incorporates general principles and protocols applicable to hydrophobic drugs and other sodium salt compounds to provide a comprehensive framework for researchers.
Introduction
Monomethyl auristatin F (MMAF) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its membrane permeability.[1] This property makes it a suitable payload for ADCs, where the selective delivery to target cells via a monoclonal antibody is paramount. The sodium salt of MMAF is often used to improve its handling and formulation characteristics. However, like many potent hydrophobic compounds, this compound presents challenges in terms of its aqueous solubility and stability. Understanding these properties is essential for the development of robust and effective ADC therapeutics.
Aqueous Solubility of this compound
Solubility in Co-Solvent Systems
This compound exhibits significantly improved solubility in the presence of organic co-solvents and surfactants. The following table summarizes solubility data in commonly used formulation vehicles.
| Solvent System | Reported Solubility | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (6.63 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (6.63 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.63 mM) | [4] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (136.61 mM) | [2] |
Note: The use of moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[2] For aqueous dilutions from a DMSO stock, precipitation may occur, and the final concentration should be carefully evaluated.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
A standard and reliable method for determining the thermodynamic solubility of a compound in an aqueous buffer is the shake-flask method.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Vortex mixer
-
Incubator shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Seal the vial and place it in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually inspect the vial for the presence of undissolved solid.
-
Centrifuge the solution at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound of known concentrations in the same aqueous buffer.
-
Analyze the collected supernatant by a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.
-
The determined concentration represents the aqueous solubility of this compound under the tested conditions.
-
Aqueous Stability of this compound
This compound is reported to be unstable in aqueous solutions, and it is recommended that solutions be freshly prepared.[3][5] The degradation of sodium salts of pharmaceutical compounds in aqueous media is often influenced by pH and temperature, typically following pseudo-first-order kinetics.[6][7][8][9]
Factors Affecting Stability
-
pH: The stability of many pharmaceutical compounds is pH-dependent. For this compound, hydrolysis of its amide bonds or other susceptible functional groups could be catalyzed by acidic or basic conditions. Maximum stability is often observed in a specific pH range.[9]
-
Temperature: Increased temperature generally accelerates the rate of chemical degradation.[10][11]
-
Buffers: The composition of the buffer can also influence the stability of a compound.[6]
Experimental Protocol for Determining Aqueous Stability
A stability-indicating HPLC method is essential for accurately assessing the degradation of this compound and distinguishing it from its degradation products.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a UV-Vis or mass spectrometry (MS) detector
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different aqueous buffers to a known final concentration.
-
-
Incubation:
-
Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples by the stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time for each condition.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Mechanism of Action and Signaling Pathway
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway of MMAF-Induced Cytotoxicity:
Caption: MMAF-ADC binds to its target receptor, is internalized, and releases free MMAF, which inhibits tubulin polymerization, leading to mitotic arrest, apoptosis, and activation of the STING pathway.
Experimental Workflow for Solubility and Stability Testing:
Caption: Workflow for determining the aqueous solubility and stability of this compound.
Conclusion
While specific quantitative data for the aqueous solubility and stability of this compound are limited, this guide provides a framework for researchers based on the known properties of hydrophobic compounds and established analytical methodologies. The poor aqueous solubility necessitates the use of co-solvents for many applications. The inherent instability in aqueous solutions underscores the importance of using freshly prepared solutions and conducting thorough stability studies under relevant pH and temperature conditions. The provided experimental protocols and diagrams offer a starting point for researchers to rigorously characterize this compound, ensuring the generation of reliable and reproducible data in the development of next-generation antibody-drug conjugates.
References
- 1. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of degradation of diclofenac sodium in aqueous solution determined by a calorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Discovery and synthesis of Monomethylauristatin F sodium salt
An In-depth Technical Guide on the Discovery and Synthesis of Monomethylauristatin F (MMAF) and its Sodium Salt
Introduction
Monomethylauristatin F (MMAF) is a potent, synthetic antineoplastic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs).[1][2] As a derivative of the natural marine product dolastatin 10, MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a fundamental process for cell division.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MMAF and its sodium salt, tailored for researchers and professionals in drug development.
Discovery and Development
The development of MMAF is rooted in the study of dolastatins, a class of potent antimitotic peptides first isolated from the Indian Ocean sea hare, Dolabella auricularia.[3][5] The parent compound, dolastatin 10, exhibited powerful anticancer properties but was found to be too toxic for systemic administration as a standalone agent.[3][6] This limitation spurred the development of synthetic analogues with improved therapeutic windows.
MMAF, or desmethyl-auristatin F, is one such synthetic analogue.[7] A key structural modification in MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from its counterpart, monomethylauristatin E (MMAE).[6][] This modification reduces the cell permeability of MMAF, thereby attenuating its cytotoxic activity compared to MMAE and reducing the potential for off-target toxicity.[6][9] Its high potency, coupled with reduced membrane permeability, makes it an ideal payload for ADCs, where the monoclonal antibody component directs the toxin specifically to cancer cells.[7][]
Physicochemical Properties
A summary of the key physicochemical properties of Monomethylauristatin F is provided below.
| Property | Value | Reference |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid | [1] |
| Molecular Formula | C39H65N5O8 | [7] |
| Molar Mass | 731.96 g·mol−1 | [7] |
| CAS Number | 745017-94-1 | [1] |
| Solubility | DMSO up to 20 mM | [7] |
Mechanism of Action: Tubulin Inhibition
MMAF functions as a potent antimitotic agent by disrupting microtubule dynamics within the cell.[1][4] Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle, which is necessary for chromosome segregation during cell division. MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][10] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][11] When delivered as part of an ADC, the conjugate binds to a specific antigen on the tumor cell surface, is internalized, and the MMAF payload is released inside the cell, where it can exert its cytotoxic effect.[]
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of MMAF sodium in mice
This in-depth technical guide details the pharmacokinetic and pharmacodynamic properties of Monomethyl Auristatin F (MMAF) in murine models. The information is intended for researchers, scientists, and professionals involved in drug development.
Disclaimer: The compound "MMAF sodium" is understood to be the sodium salt form of MMAF, used for formulation. This guide focuses on the active moiety, MMAF, as its pharmacokinetic and pharmacodynamic properties are independent of the salt form. Furthermore, while this guide focuses on mice, specific pharmacokinetic data for unconjugated MMAF was most clearly detailed in a rat model, which is presented here as the best available proxy.
Introduction to Monomethyl Auristatin F (MMAF)
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10, a natural peptide originally isolated from the sea hare Dolabella auricularia.[1][2] It is an antimitotic agent that functions by inhibiting cell division.[1][3] Due to its extreme cytotoxicity, MMAF is generally too toxic for systemic use as a standalone agent.[4][5] Instead, it is predominantly used as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs).[6][] In an ADC, MMAF is attached to a monoclonal antibody (mAb) via a linker. This mAb targets a specific antigen on the surface of cancer cells, allowing for the selective delivery of the potent MMAF payload to the tumor, thereby increasing the therapeutic window and reducing off-target toxicity.[2][]
MMAF differs from its close analog, Monomethyl Auristatin E (MMAE), by the presence of a charged C-terminal phenylalanine, which contributes to its reduced membrane permeability.[2] This property means that MMAF-based ADCs often rely on non-cleavable linkers, as the drug is released after the ADC is internalized and the antibody is degraded in the lysosome.
Pharmacokinetics of Unconjugated MMAF
The study in rats revealed that MMAF has very high clearance and virtually no oral bioavailability.[8][9][10] After intravenous administration, plasma concentrations of MMAF decline rapidly.
Pharmacokinetic Parameters (Rat Data)
The following table summarizes the key pharmacokinetic parameters of unconjugated MMAF in rats following a single intravenous (IV) or oral (PO) dose.
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) | Source |
| Cmax (ng/mL) | 8276.76 | - | [8] |
| AUClast (min*ng/mL) | 65661.30 | - | [8] |
| Clearance (CL) (mL/min/kg) | 77.33 | - | [8] |
| Volume of Distribution (Vss) (mL/kg) | 1057.13 | - | [8] |
| Bioavailability (F%) | - | 0% | [8][9] |
Experimental Protocol: Pharmacokinetic Study (Rat)
The following methodology was employed for the pharmacokinetic study of unconjugated MMAF in rats.[8]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: 5 mg/kg MMAF administered as a single bolus.
-
Oral (PO) Group: 10 mg/kg MMAF administered by gavage.
-
-
Sample Collection: Blood samples were collected into heparinized tubes at specified time points post-administration. Plasma was separated by centrifugation (10,000 rpm for 5 minutes).[8]
-
Bioanalysis: Plasma concentrations of MMAF were determined using a validated liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-TOF-MS/MS) method.[8][9] The assay had a lower limit of quantification (LLOQ) of 3.02 ng/mL in rat plasma.[8][10]
-
Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis (NCA) model.[8]
Visualization: General Murine Pharmacokinetic Study Workflow
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. selleckchem.com [selleckchem.com]
- 8. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to MMAF Sodium: A Core Payload for Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on Monomethyl Auristatin F (MMAF) sodium, a potent anti-mitotic agent and a critical payload in the development of next-generation antibody-drug conjugates (ADCs). We will explore its mechanism of action, conjugation strategies, and the preclinical data supporting its use, providing detailed experimental protocols and data summaries to inform and guide research and development efforts in oncology.
Introduction to MMAF Sodium in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics designed to merge the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This targeted delivery minimizes systemic toxicity while maximizing the therapeutic payload delivered to cancer cells.[2] The choice of payload is paramount to an ADC's success, requiring high cytotoxicity, a well-defined mechanism of action, and amenability to linker conjugation.[1]
Monomethyl Auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10. It functions as a powerful tubulin polymerization inhibitor, disrupting the microtubule dynamics essential for mitosis and ultimately inducing apoptotic cell death.[1] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine. This modification renders MMAF less permeable to cell membranes, which can reduce off-target toxicity.[][4] When released inside a target cell, its potent anti-mitotic activity is unleashed. Several MMAF-based ADCs have entered clinical trials, underscoring its significance in the field.[] One notable example is belantamab mafodotin (Blenrep), an FDA-approved ADC for treating multiple myeloma.[5][6]
Mechanism of Action
The cytotoxic effect of an MMAF-based ADC is a multi-step process that relies on the precise execution of each stage, from systemic circulation to intracellular payload release.
As depicted in Figure 1, the ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then traffics to and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting MMAF to the antibody is cleaved, releasing the active payload into the cytoplasm.[][] The liberated MMAF then exerts its cytotoxic effect by binding to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of apoptotic signaling pathways, and ultimately, cell death.[8][9]
Quantitative Data Summary
The efficacy of MMAF and its corresponding ADCs has been quantified across numerous preclinical studies. The following tables summarize key data points regarding its in vitro cytotoxicity and pharmacokinetic profile.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. MMAF's cytotoxicity is significantly enhanced when delivered via an ADC to antigen-expressing cells.
| Cell Line | Cancer Type | Molecule | IC50 (nM) | Reference |
| Jurkat | T-cell leukemia | Free MMAF | 450 | [4] |
| SKBR3 | Breast Cancer | Free MMAF | 83 | [4] |
| BT-474 | Breast Cancer | MF-TTZ-MMAE (ADC) | 0.57 | |
| Karpas-299 | Non-Hodgkin's Lymphoma | MF-BTX-MMAE (ADC) | 0.104 | |
| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAF (ADC) | ~2.5 (converted from 5 ng/mL) | [10] |
| SK-MEL-5 | Melanoma | L49-vcMMAF (ADC) | ~0.5-13 (converted from 1-26 ng/mL) | [11] |
| Various | Hematological | Free MMAF | >100 (in CFC assays) | [12] |
Note: Some data points reference MMAE-ADCs but are included to provide context on the potency of auristatin-based ADCs. The efficacy of an MMAF-ADC is highly dependent on the target antigen expression and antibody characteristics.
Pharmacokinetic Parameters
Understanding the pharmacokinetic (PK) profile of an ADC and its payload is crucial for predicting its behavior and therapeutic window in vivo.
| Molecule | Species | Parameter | Value | Reference |
| Free MMAF | Rat | Bioavailability (Oral) | 0% | [13][14] |
| Free MMAF | Rat | Clearance (IV, 5 mg/kg) | High | [13][14] |
| Belantamab mafodotin (ADC) | Human | Initial Clearance | 0.926 L/day | [5] |
| Belantamab mafodotin (ADC) | Human | Steady-state Volume of Distribution | 10.8 L | [5] |
| Belantamab mafodotin (ADC) | Human | Initial Elimination Half-life | 13.0 days | [5] |
| cys-mcMMAF (Released Payload) | Human | Clearance | 642 L/day | [5] |
Detailed Experimental Protocols
The following section provides standardized protocols for the synthesis, characterization, and evaluation of MMAF-based ADCs.
Protocol 1: Synthesis of an MMAF-ADC via Cysteine-Maleimide Conjugation
This protocol describes a common method for conjugating a maleimide-activated MMAF linker-drug to a monoclonal antibody via its interchain cysteine residues.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (typically IgG, 1-3 mg) against a suitable buffer (e.g., PBS with 50 mM borate, pH 8.0).
-
Concentrate the antibody to 5-10 mg/mL using an appropriate centrifugal filter unit.
-
-
Partial Reduction of Interchain Disulfides:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a final concentration of 2-5 mM.
-
Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds, yielding free sulfhydryl (-SH) groups.
-
Immediately remove the excess TCEP by buffer exchange using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated linker-payload (e.g., mc-vc-PAB-MMAF) in an organic solvent like DMSO.[15]
-
Add the linker-payload solution to the reduced antibody solution at a molar excess (e.g., 6:1 linker-to-antibody ratio).[16]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The maleimide group will react with the free sulfhydryl groups to form a stable thioether bond.[15][16]
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4) and sterile-filtered.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy provides a straightforward method for its estimation.[2]
-
Sample Preparation:
-
Dilute the purified ADC and the unconjugated antibody to a known concentration (e.g., 1 mg/mL) in PBS.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of both the ADC and the unconjugated antibody solutions at 280 nm (for protein) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for some auristatins).[15]
-
-
DAR Calculation:
-
Calculate the DAR using the Beer-Lambert law, correcting for the payload's contribution to the absorbance at 280 nm. The formula is: DAR = (A_payload_max_ADC) / (ε_payload_max * C_protein) Where A is absorbance, ε is the molar extinction coefficient, and C is the molar concentration of the protein. The protein concentration is determined from the A280 reading after correcting for the payload's absorbance at that wavelength.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[17]
-
Cell Seeding:
-
Seed cancer cells (both antigen-positive and antigen-negative as a control) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
Xenograft models are essential for evaluating the in vivo performance of an ADC.[19]
-
Model Establishment:
-
Subcutaneously inject an appropriate number of human tumor cells (e.g., 5-10 million) into the flank of immunodeficient mice (e.g., SCID or nude mice).[20]
-
Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, MMAF-ADC at various doses).[21]
-
Administer the treatments, typically via intravenous (IV) injection, at a defined schedule (e.g., once weekly).[22]
-
Measure tumor volumes with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.[21][22]
-
Visualizing Workflows and Pathways
Understanding the complex biological pathways and experimental processes is facilitated by clear visual diagrams.
Signaling Pathway of MMAF-Induced Apoptosis
Inhibition of tubulin polymerization is the primary insult, which triggers a cascade of signaling events leading to programmed cell death. This process involves cell cycle checkpoints and the activation of apoptotic machinery.
As shown in Figure 2, MMAF-induced disruption of microtubules leads to mitotic arrest.[9] This arrest can trigger signaling pathways such as the activation of the NF-κB pathway, which upregulates death receptors like Fas, and the accumulation of p21, a cell cycle regulator that can also modulate apoptosis.[8][9] Ultimately, these signals converge on the activation of the caspase cascade, executing the apoptotic program.
Preclinical Development Workflow for an MMAF-ADC
The development of a novel MMAF-ADC follows a structured, multi-stage workflow from initial concept to in vivo validation.
Figure 3 outlines the logical progression of ADC development. It begins with the careful selection of the antibody and the synthesis of the linker-payload, followed by conjugation and rigorous analytical characterization. Successful candidates from this phase proceed to in vitro evaluation for potency, specificity, and stability. The most promising ADCs are then advanced into in vivo models to assess their pharmacokinetics, antitumor efficacy, and safety profile, culminating in the selection of a lead candidate for further development.
Conclusion
This compound stands out as a highly effective and clinically validated payload for antibody-drug conjugates. Its potent tubulin-inhibiting mechanism, combined with a chemical structure that can be fine-tuned for optimal safety and efficacy, makes it a cornerstone of modern ADC design. The data and protocols presented in this guide highlight the robust preclinical evidence supporting its use and provide a framework for the continued development of novel, targeted cancer therapies. As ADC technology continues to evolve, the strategic application of payloads like MMAF will be instrumental in creating more effective and safer treatments for patients with cancer.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. zymeworks.com [zymeworks.com]
- 13. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Role of MMAF Sodium in Overcoming Drug Resistance: A Technical Guide
Executive Summary: The emergence of multidrug resistance (MDR) is a primary obstacle in oncology, limiting the efficacy of conventional chemotherapies. Antibody-Drug Conjugates (ADCs) represent a strategic approach to circumvent these challenges by ensuring targeted delivery of highly potent cytotoxic agents. Monomethyl Auristatin F (MMAF), when used as an ADC payload in its sodium salt form, demonstrates a unique capacity to overcome key resistance mechanisms. This is primarily attributed to its nature as a poor substrate for common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which are frequently responsible for drug efflux. This guide details the mechanisms of action, quantitative efficacy in resistant models, and key experimental protocols relevant to the application of MMAF-based ADCs in overcoming drug resistance.
Introduction to Antibody-Drug Conjugates and Drug Resistance
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] This architecture allows for the selective delivery of the cytotoxic agent to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1]
Despite advancements in targeted therapies, both intrinsic and acquired drug resistance remain major causes of treatment failure.[2] A predominant mechanism of acquired resistance is the overexpression of ABC transporters, which function as drug efflux pumps, reducing intracellular drug concentration to sub-lethal levels.[3][4]
MMAF Sodium: Mechanism of Action
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antimitotic agent derived from dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[1] MMAF is structurally similar to Monomethyl Auristatin E (MMAE), but a key difference is the presence of a charged C-terminal phenylalanine, which renders it significantly less permeable to cell membranes.[5][6] This property reduces its ability to induce a "bystander effect" but is critical to its role in overcoming specific resistance mechanisms.[5][]
Core Mechanisms of Acquired Drug Resistance
To appreciate the role of MMAF, it is essential to understand the resistance mechanisms it helps overcome.
-
Increased Drug Efflux: The most studied mechanism involves the upregulation of ABC transporters, particularly P-glycoprotein (encoded by the ABCB1 or MDR1 gene). These membrane proteins actively pump a wide range of structurally diverse chemotherapy drugs out of the cell, preventing them from reaching their intracellular targets.[3][4] Many potent payloads, including MMAE, are known substrates for P-gp.[3][8]
-
Altered Drug Targets: Mutations in the target protein (e.g., tubulin) can reduce the binding affinity of a drug, rendering it less effective.
-
Dysregulated Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the apoptotic signals induced by cytotoxic agents, leading to resistance.
The Role of this compound in Circumventing Resistance
MMAF-based ADCs can effectively overcome drug resistance through several key attributes, primarily revolving around bypassing efflux pump activity.
Bypassing P-glycoprotein (P-gp/MDR1) Efflux
A critical advantage of MMAF is that it is not a substrate for P-gp and other common ABC transporters.[4] While the structurally related MMAE is actively transported by P-gp, MMAF's chemical properties prevent its recognition and efflux by these pumps.[4][8] When an MMAF-ADC is internalized by a cancer cell, the payload is released within the lysosome. Even if the cell overexpresses P-gp on its plasma or lysosomal membrane, the released MMAF is not pumped out and is retained intracellularly, where it can exert its cytotoxic effect. This makes MMAF an ideal payload for treating tumors that have developed resistance to other P-gp substrate drugs.
Targeted Intracellular Delivery
The ADC delivery mechanism itself is a strategy to overcome resistance. By binding to a specific surface antigen and being internalized, the ADC delivers a high concentration of the payload directly inside the target cell. This targeted approach can bypass resistance mechanisms associated with reduced drug uptake and ensures the payload is released in the lysosomal compartment, close to its site of action.
Efficacy in MDR-Positive Models
The combination of being a non-substrate for efflux pumps and targeted delivery makes MMAF-ADCs particularly effective in multidrug-resistant models. Studies using dual-drug ADCs containing both MMAE and MMAF have shown that a higher ratio of MMAF is crucial for maintaining potency in cell lines with induced P-gp/MDR1 expression.[9]
Quantitative Analysis of MMAF-ADC Efficacy in Resistant Models
The efficacy of MMAF in overcoming drug resistance has been demonstrated in preclinical studies. Dual-drug ADCs carrying both MMAE (a P-gp substrate) and MMAF (a non-P-gp substrate) have been evaluated on cell lines with artificially induced drug resistance via MDR1 overexpression.
| Cell Line | ADC Configuration | Payload Ratio (MMAE:MMAF) | IC₅₀ (nM) | Resistance Overcome | Reference |
| JIMT-1 (MDR1+) | Single-Drug ADC | 4:0 | >13.3 (Ineffective) | No | [9] |
| JIMT-1 (MDR1+) | Single-Drug ADC | 0:4 | 0.012 | Yes | [9] |
| JIMT-1 (MDR1+) | Dual-Drug ADC | 4:2 | 0.027 | Partial | [9] |
| JIMT-1 (MDR1+) | Dual-Drug ADC | 2:4 | 0.017 | Yes | [9] |
Table 1: In vitro cytotoxicity of various MMAE and MMAF-containing ADCs on the JIMT-1(MDR1+) resistant cell line. The data illustrates that single-drug MMAE ADCs are ineffective, while ADCs containing MMAF, particularly at a higher ratio, retain potent cytotoxicity, demonstrating their ability to overcome P-gp-mediated resistance.[9]
Visualized Pathways and Workflows
Diagrams created with Graphviz clarify the complex relationships in ADC therapy and drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
Investigating the Bystander Effect of MMAF-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have emerged as a powerful class of oncology therapeutics, designed to selectively deliver potent cytotoxic agents to antigen-expressing tumor cells. A key consideration in the design and efficacy of ADCs is the "bystander effect," the ability of the released payload to kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity. This technical guide provides an in-depth investigation into the bystander effect of ADCs utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF). Through a comprehensive review of preclinical data, this guide details the molecular characteristics of MMAF that govern its limited bystander activity, outlines experimental protocols to evaluate this phenomenon, and presents quantitative data to inform future ADC development.
Introduction to the Bystander Effect in ADCs
The bystander effect of an ADC is a critical mechanism that can enhance its anti-tumor activity, particularly in tumors with heterogeneous antigen expression.[1][2] This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative cells.[3] The extent of the bystander effect is largely dictated by the physicochemical properties of the payload, including its membrane permeability, and the nature of the linker connecting it to the antibody.[][5]
Monomethyl Auristatin F (MMAF) is a potent anti-tubulin agent used as a payload in several ADCs.[6][7] Structurally similar to Monomethyl Auristatin E (MMAE), MMAF differs by the presence of a charged C-terminal phenylalanine, which significantly impacts its membrane permeability and, consequently, its bystander killing capacity.[8][9]
The Molecular Basis of MMAF's Limited Bystander Effect
The defining characteristic that limits the bystander effect of MMAF-based ADCs is its low membrane permeability.[8] Unlike MMAE, which is a neutral and more hydrophobic molecule, MMAF is negatively charged at physiological pH.[][9] This charge significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes.[10]
Once an MMAF-based ADC is internalized by an antigen-positive tumor cell and the MMAF payload is released within the lysosome, its negative charge largely traps it within the cell.[10] This intracellular confinement prevents it from exiting the target cell and affecting neighboring cells, resulting in a significantly attenuated or absent bystander effect compared to ADCs with membrane-permeable payloads like MMAE.[8][11]
Quantitative Analysis of MMAF vs. MMAE
The difference in bystander potential between MMAF and MMAE has been quantified in various preclinical studies. The following tables summarize key comparative data.
Table 1: In Vitro Cytotoxicity of MMAE and MMAF Payloads
| Cell Line | Payload | IC50 (nmol/L) | Reference |
| Karpas 299 | MMAE | Not specified, but generally lower than MMAF | [8] |
| Karpas 299 | MMAF | Not specified, but generally higher than MMAE | [8] |
| GBM6 | MMAE | Subnanomolar range | [11] |
| GBM39 | MMAE | Subnanomolar range | [11] |
| GBM108 | MMAE | Subnanomolar range | [11] |
| GBM10 | MMAE | Subnanomolar range | [11] |
Table 2: In Vivo Bystander Killing Assessment
| ADC | Target | Tumor Model | Bystander Killing Observed | Reference |
| cAC10-vcMMAE | CD30 | Admixed CD30+ and CD30- tumors | Yes | [8] |
| cAC10-vcMMAF | CD30 | Admixed CD30+ and CD30- tumors | No | [8] |
| ABBV-221 (MMAE) | EGFR | Glioblastoma PDX | Proficient | [11] |
| Depatux-M (MMAF) | EGFR | Glioblastoma PDX | Limited/None | [11] |
Table 3: Quantification of Released Payload in Conditioned Media
| Cell Line | ADC Treatment | Released Payload | Concentration (nmol/L) | Reference |
| GBM6 | ABBV-221 (MMAE) | MMAE | 1.5 ± 0.6 | [12] |
| GBM108 | ABBV-221 (MMAE) | MMAE | 0.7 ± 0.3 | [12] |
| GBM6 | AB095-MMAE (control) | MMAE | Below limit of quantification | [12] |
| GBM108 | AB095-MMAE (control) | MMAE | Below limit of quantification | [12] |
| GBM10 | All treatments | MMAE | Below limit of quantification | [12] |
Experimental Protocols for Assessing the Bystander Effect
Several in vitro and in vivo methods are employed to investigate the bystander effect of ADCs.
In Vitro Co-culture Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[13][14]
Detailed Methodology:
-
Cell Line Preparation:
-
Co-culture Seeding:
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), they are treated with serial dilutions of the MMAF-based ADC and a relevant control ADC (e.g., an MMAE-based ADC).[13]
-
-
Data Acquisition:
-
Cell viability is monitored over time (e.g., 72-96 hours) using a live-cell imaging system.[13] The number of viable cells of each color is quantified.
-
-
Analysis:
-
The percentage of viable antigen-negative cells is plotted against the ADC concentration. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[15]
-
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells in the absence of direct cell-to-cell contact.[13]
Detailed Methodology:
-
Preparation of Conditioned Media:
-
Antigen-positive cells are seeded and treated with the ADC for a defined period (e.g., 72-96 hours).[13]
-
The cell culture supernatant (conditioned medium) is then collected and centrifuged to remove any detached cells.
-
-
Treatment of Target Cells:
-
Antigen-negative cells are seeded in a separate plate.
-
The conditioned medium from the ADC-treated antigen-positive cells is transferred to the antigen-negative cells.[13]
-
-
Viability Assessment:
-
Analysis:
-
A significant reduction in the viability of antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells, compared to controls, indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This preclinical model evaluates the bystander effect in a more physiologically relevant setting.[8]
Detailed Methodology:
-
Tumor Cell Preparation:
-
Antigen-positive and antigen-negative tumor cells are prepared.
-
-
Tumor Implantation:
-
A mixture of antigen-positive and antigen-negative cells is subcutaneously implanted into immunodeficient mice to establish admixed tumors.[8]
-
-
ADC Administration:
-
Once the tumors reach a specified volume, the mice are treated with the MMAF-based ADC, a positive control ADC (with a known bystander effect), and a vehicle control.[8]
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured regularly to assess the anti-tumor response.
-
-
Analysis:
-
Significant inhibition of tumor growth in the admixed model compared to what would be expected from killing only the antigen-positive population suggests an in vivo bystander effect.[8] Immunohistochemical analysis of the tumors can be performed to visualize the elimination of both cell populations.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows discussed.
Caption: ADC mechanism leading to potential bystander killing.
Caption: Experimental workflows for assessing bystander effect.
Conclusion and Future Directions
The evidence strongly indicates that the bystander effect of MMAF-based ADCs is minimal due to the charged nature and resulting low membrane permeability of the MMAF payload.[][8] This characteristic can be advantageous in minimizing off-target toxicity to healthy tissues.[16] However, for treating heterogeneous tumors where killing of antigen-negative cells is desirable, payloads with greater membrane permeability, such as MMAE, may be more appropriate.[8]
Future research should focus on developing novel linker-payload technologies that can offer controlled bystander effects. This could involve the design of payloads with tunable permeability or linkers that are selectively cleaved in the tumor microenvironment to release a membrane-permeable derivative of a payload. A thorough understanding of the bystander effect is crucial for the rational design of next-generation ADCs with an optimized therapeutic index.
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. agilent.com [agilent.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MMAF Sodium: Target Binding and Cellular Uptake Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that has garnered significant attention in the field of oncology, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the target binding characteristics and cellular uptake pathways of MMAF, with a particular focus on its sodium salt form. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and optimize novel cancer therapeutics.
MMAF Sodium: Structure and Formulation
MMAF is a synthetic analogue of the natural product dolastatin 10. The "F" in its name denotes the presence of a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH. This charge is a key differentiator from its counterpart, Monomethyl Auristatin E (MMAE), and significantly influences its cellular permeability.
The sodium salt of MMAF (this compound) is a common formulation used in research and pharmaceutical development. The formation of a sodium salt generally enhances the aqueous solubility and stability of the compound, facilitating its handling and formulation, particularly in the context of ADC manufacturing.
Target Binding: Interaction with Tubulin
The primary intracellular target of MMAF is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By interfering with tubulin polymerization, MMAF effectively halts the cell cycle and induces apoptosis.
Mechanism of Action:
MMAF binds to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites. This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering programmed cell death.
Quantitative Binding Data
The binding affinity of MMAF for tubulin has been characterized using various biophysical techniques. The equilibrium dissociation constant (KD) is a key parameter that reflects the strength of this interaction.
| Compound | Target | KD (nM) | Method |
| FITC-MMAF | Tubulin | 63 ± 3 | Fluorescence Polarization Assay[2][3] |
| FITC-MMAE | Tubulin | 291 | Fluorescence Polarization Assay[2][3] |
Note: Data for FITC-MMAE is provided for comparative purposes. The lower KD of FITC-MMAF indicates a nearly 5-fold higher binding affinity to tubulin compared to FITC-MMAE.[2][3]
Cellular Uptake Pathways
Due to its charged nature, free MMAF has poor cell permeability.[4] Therefore, its therapeutic potential is primarily realized when it is delivered specifically to cancer cells as a payload in an ADC.
Antibody-Drug Conjugate (ADC) Mediated Uptake
The predominant pathway for MMAF to enter target cells is through receptor-mediated endocytosis of an ADC. This process involves several key steps:
-
Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the antigen-ADC complex is internalized into the cell via endocytosis, forming an endosome.
-
Trafficking: The endosome traffics through the endo-lysosomal pathway, where it fuses with a lysosome.
-
Payload Release: The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting MMAF to the antibody, liberating the active cytotoxic agent.
-
Target Engagement: The released MMAF can then bind to its intracellular target, tubulin, and exert its anti-proliferative effects.
Bystander Effect
The charged C-terminal phenylalanine of MMAF significantly reduces its ability to diffuse across cell membranes. This property minimizes the "bystander effect," where the cytotoxic payload released from a targeted cancer cell diffuses out and kills neighboring, potentially healthy, cells. This characteristic makes MMAF a suitable payload for ADCs targeting hematological malignancies or when a more targeted cell-killing effect is desired.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To determine the binding affinity (KD) and kinetic parameters (kon, koff) of MMAF binding to tubulin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified tubulin
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of purified tubulin (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 x KD to 10 x KD).
-
Inject the MMAF solutions over the immobilized tubulin surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Flow Cytometry for Cellular Uptake Analysis
Objective: To quantify the internalization of an MMAF-ADC into target cells over time.
Materials:
-
Flow cytometer
-
Target cancer cell line (expressing the antigen of interest)
-
Non-target cancer cell line (negative control)
-
Fluorescently labeled MMAF-ADC
-
Isotype control ADC (labeled with the same fluorophore)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin or other cell detachment solution
-
Propidium iodide (PI) or other viability dye
Protocol:
-
Cell Preparation:
-
Seed target and non-target cells in multi-well plates and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled MMAF-ADC or isotype control ADC at a predetermined concentration.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
-
Cell Staining and Acquisition:
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Detach the cells using trypsin.
-
Resuspend the cells in FACS buffer.
-
Add a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Plot the MFI over time to determine the kinetics of ADC internalization.
-
Confocal Microscopy for Visualization of Cellular Uptake and Trafficking
Objective: To visualize the internalization and subcellular localization of an MMAF-ADC.
Materials:
-
Confocal microscope
-
Target cancer cell line
-
Fluorescently labeled MMAF-ADC
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Glass-bottom dishes or chamber slides
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Protocol:
-
Cell Seeding:
-
Seed target cells on glass-bottom dishes and allow them to adhere.
-
-
ADC Incubation and Staining:
-
Treat the cells with the fluorescently labeled MMAF-ADC for a specific time period.
-
During the last 30-60 minutes of incubation, add a lysosomal marker to the medium.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization buffer.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips using a suitable mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
Analyze the images for the colocalization of the ADC signal with the lysosomal marker to confirm trafficking to the lysosome.
-
Signaling Pathways and Experimental Workflows
MMAF-ADC Cellular Uptake and Mechanism of Action
Experimental Workflow for ADC Internalization Analysis
Conclusion
This compound is a highly potent cytotoxic agent that serves as a valuable payload for antibody-drug conjugates. Its mechanism of action, centered on the inhibition of tubulin polymerization, is well-characterized. The cellular uptake of MMAF is predominantly mediated by the targeted delivery of ADCs via receptor-mediated endocytosis. The charged nature of MMAF restricts its cell permeability, thereby minimizing off-target toxicity and the bystander effect. A thorough understanding of its target binding kinetics and cellular uptake pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and development of next-generation ADCs with improved therapeutic indices.
References
Early-Stage Research on MMAF Sodium for Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that functions as a tubulin polymerization inhibitor.[1] Due to its high cytotoxicity, MMAF is not suitable for systemic administration as a standalone drug. However, its therapeutic potential is harnessed through its conjugation to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs). This targeted delivery approach allows for the specific delivery of the cytotoxic payload to cancer cells expressing a particular surface antigen, thereby minimizing off-target toxicity.[1][2] This technical guide provides an in-depth overview of the early-stage research on MMAF sodium, the salt form of MMAF, in the context of hematological malignancies. It covers preclinical data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
MMAF-based ADCs exert their cytotoxic effects through a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[2] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and MMAF is cleaved, releasing the active payload into the cytoplasm.[3][4]
Free MMAF then binds to tubulin, disrupting microtubule dynamics and inhibiting tubulin polymerization.[3][4] This interference with the mitotic spindle apparatus leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[3][5]
Preclinical Data
The preclinical efficacy of MMAF-based ADCs has been evaluated in various hematological malignancy models. Two notable examples are Denintuzumab mafodotin (SGN-CD19A) and Vorsetuzumab mafodotin (SGN-75).
Denintuzumab Mafodotin (SGN-CD19A)
Denintuzumab mafodotin is an ADC composed of a humanized anti-CD19 monoclonal antibody linked to MMAF.[3][6] CD19 is a B-cell specific marker expressed in the majority of B-cell malignancies.[3]
| Cell Line | Disease Type | IC50 (ng/mL) | Reference |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Data not available in search results | |
| Ramos | Burkitt's Lymphoma | Data not available in search results | |
| Daudi | Burkitt's Lymphoma | Data not available in search results |
A study evaluated the efficacy of Denintuzumab mafodotin in eight pediatric B-cell lineage acute lymphoblastic leukemia (ALL) PDX models. The ADC was administered weekly for three weeks at a dose of 3 mg/kg.[7][8]
| PDX Model | Disease Subtype | Outcome | Reference |
| 7 of 8 models | BCP-ALL, Ph-like ALL, MLLr-ALL | Significantly delayed tumor progression | [7][8] |
| 5 of 8 models | BCP-ALL, Ph-like ALL, MLLr-ALL | Achieved objective responses (complete or partial remission) | [7][8] |
Vorsetuzumab Mafodotin (SGN-75)
Vorsetuzumab mafodotin is an ADC targeting CD70, a protein expressed on various hematological malignancies, including non-Hodgkin's lymphoma (NHL) and renal cell carcinoma (RCC).[9][10] It consists of a humanized anti-CD70 mAb conjugated to MMAF.[11]
| Cell Line | Disease Type | IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian Carcinoma (non-hematological) | 29 | [12] |
IC50 values for Vorsetuzumab mafodotin in hematological malignancy cell lines were not available in the provided search results. The presented data is from a non-hematological cancer cell line for reference.
Experimental Protocols
This section details the methodologies for key experiments used in the preclinical evaluation of MMAF-based ADCs.
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematological malignancy cell lines (e.g., NALM-6, Ramos, Daudi)
-
Complete culture medium
-
MMAF-ADC (e.g., Denintuzumab mafodotin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with a serial dilution of the MMAF-ADC and incubate for a specified period (e.g., 72 or 96 hours).[12]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
MMAF-ADC
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the MMAF-ADC for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the MMAF-ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cells (cell lines or patient-derived cells)
-
MMAF-ADC
-
Calipers for tumor measurement
Protocol:
-
Implant tumor cells subcutaneously or intravenously into immunodeficient mice.
-
Once tumors are established (e.g., reach a palpable size or show engraftment), randomize the mice into treatment and control groups.
-
Administer the MMAF-ADC (e.g., 3 mg/kg, weekly for 3 weeks) and a vehicle control intravenously.[7][8]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway of MMAF-ADC Action
Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate.
Preclinical Experimental Workflow for MMAF-ADC Evaluationdot
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Denintuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]
- 4. Vorsetuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Denintuzumab mafodotin - Wikipedia [en.wikipedia.org]
- 7. Preclinical activity of the antibody-drug conjugate denintuzumab mafodotin (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB MAFODOTIN (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]
- 10. adcreview.com [adcreview.com]
- 11. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Preparing MMAF Sodium Stock Solution
Topic: How to prepare MMAF sodium stock solution for cell-based assays Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor.[1][2] Due to its high cytotoxicity, it is a critical payload component in the development of antibody-drug conjugates (ADCs).[][4] In this therapeutic strategy, an antibody targets a specific antigen on cancer cells, delivering the MMAF payload directly to the tumor site, where it is released and induces cell cycle arrest and apoptosis.[][5]
Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in cell-based assays, such as cytotoxicity and mechanism of action studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.
Physicochemical and Cytotoxic Data
A comprehensive understanding of the properties of this compound is essential for its effective application in experimental settings.
| Property | Value |
| Synonyms | Monomethylauristatin F sodium |
| Molecular Formula | C₃₉H₆₄N₅NaO₈ |
| Molecular Weight | 753.94 g/mol [6] |
| CAS Number | 1799706-65-2[4][7] |
| Appearance | White to off-white powder |
| Mechanism of Action | Inhibits cell division by blocking tubulin polymerization.[1][8] |
| Solubility | DMSO: ≥ 200 mg/mL (265.27 mM)[6][9] |
| Reported IC₅₀ | 105 - 257 nM (in various cancer cell lines including breast, renal, and lymphoma)[4][7][10] |
Experimental Protocols
This section details the materials and step-by-step methodology for preparing a 10 mM primary stock solution of this compound, which serves as a convenient starting point for subsequent dilutions.
Materials
-
This compound salt (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[11]
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of 10 mM Primary Stock Solution
-
Safety First: this compound is a highly potent cytotoxic agent. All handling, including weighing and dissolution, must be performed in a certified chemical fume hood or a biological safety cabinet. Adhere to all institutional safety guidelines for handling potent compounds.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out approximately 7.54 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution in 1 mL:
-
Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 753.94 g/mol = 0.00754 g or 7.54 mg
-
-
-
Dissolution: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder. Ensure you use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.[7][9]
-
Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions should be prepared fresh for each experiment by diluting the 10 mM primary stock solution in the appropriate cell culture medium.
-
Determine Final Concentration: Based on the reported IC₅₀ values, a starting concentration range of 1 nM to 1000 nM is recommended for initial cytotoxicity assays.
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to calculate the required volume of the stock solution.
-
Example for a 100 nM working solution in 10 mL of medium:
-
C₁ (Stock Concentration) = 10 mM = 10,000,000 nM
-
C₂ (Final Concentration) = 100 nM
-
V₂ (Final Volume) = 10 mL
-
V₁ (Stock Volume) = (C₂ x V₂) / C₁ = (100 nM x 10 mL) / 10,000,000 nM = 0.0001 mL or 0.1 µL
-
-
-
Serial Dilution: Direct dilution of such a small volume is inaccurate. It is highly recommended to perform one or more intermediate serial dilutions.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).
-
Step B (Final Dilution): Dilute the 100 µM intermediate stock 1:1000 in cell culture medium to achieve a final concentration of 100 nM (e.g., add 10 µL of 100 µM stock to 9.99 mL of medium).
-
-
Mixing and Application: Gently mix the final working solution by inverting the tube. Do not vortex vigorously to avoid protein denaturation in the medium. Add the working solution to your cell culture plates. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Application Notes
Stability and Storage
-
Powder: Store the solid this compound powder at -20°C for up to 3 years.[2]
-
Stock Solution: MMAF is unstable in solution.[7][10] For optimal results, freshly prepared solutions are strongly recommended. If storage is necessary, aliquot the 10 mM DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Aqueous working solutions in cell culture medium are unstable and must be prepared fresh immediately before each experiment.
Quality Control
For applications requiring precise concentration, such as pharmacokinetic studies, the concentration of the stock solution can be verified using methods like High-Performance Liquid Chromatography (HPLC). For most cell-based assays, accurate weighing and dissolution as described above are sufficient.
Visualized Workflow and Mechanism of Action
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Mechanism of Action of MMAF in an Antibody-Drug Conjugate (ADC)
Caption: Cellular mechanism of action for an MMAF-based ADC.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Best Practices for Handling and Storing MMAF Sodium Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Monomethyl Auristatin F (MMAF) sodium salt is a potent antimitotic agent and a critical component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity necessitates strict adherence to handling and storage protocols to ensure personnel safety and maintain compound integrity. These application notes provide detailed guidelines and experimental protocols for the safe and effective use of MMAF sodium powder in a research setting.
Compound Information
| Property | Value |
| Chemical Name | Monomethyl Auristatin F, sodium salt |
| Synonyms | This compound |
| CAS Number | 1799706-65-2 |
| Molecular Formula | C₃₉H₆₄N₅NaO₈ |
| Molecular Weight | 753.94 g/mol |
| Mechanism of Action | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][] |
Safety, Handling, and Storage
Personal Protective Equipment (PPE)
Due to its high potency and cytotoxicity, appropriate PPE is mandatory when handling this compound powder.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.
Handling Procedures
-
Ventilation: All handling of this compound powder and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Weighing: Weigh the powder in a contained environment within the fume hood.
-
Spills: In case of a spill, decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by a water rinse). Absorb the spill with inert material and dispose of it as hazardous waste.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste according to institutional guidelines.
Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound powder.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[3] |
| Light | Protect from light. |
| Moisture | Keep in a tightly sealed container to prevent moisture absorption. |
| Inert Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). |
Solubility and Solution Preparation
This compound is soluble in various organic solvents. It is important to note that MMAF solutions are unstable and should be freshly prepared for each experiment.[4]
| Solvent | Solubility |
| DMSO | ≥ 200 mg/mL[3] |
| Ethanol | ~2 mg/mL |
| Dimethyl Formamide (DMF) | ~10 mg/mL |
| Water | Sparingly soluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required mass of this compound powder for the desired volume of 10 mM stock solution (Molecular Weight = 753.94 g/mol ).
-
Dissolution: In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -80°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of MMAF using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MMAF Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of MMAF.
Materials:
-
Target cancer cell line (e.g., Karpas 299, H3396, 786-O, Caki-1)[3]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the MMAF stock solution in complete medium. A typical concentration range would be from 1 pM to 1 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted MMAF solutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the MMAF concentration and determine the IC₅₀ value using non-linear regression analysis.
Reported IC₅₀ Values for MMAF: [3]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |
| H3396 | Breast Carcinoma | 105 |
| 786-O | Renal Cell Carcinoma | 257 |
| Caki-1 | Renal Cell Carcinoma | 200 |
Antibody-Drug Conjugation (Lysine-Based)
This protocol provides a general method for conjugating MMAF to an antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester-functionalized linker.
Workflow for Lysine-Based MMAF-Antibody Conjugation
Caption: Workflow for conjugating MMAF to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MMAF-linker-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8)[5]
-
Size-exclusion chromatography (SEC) column
-
Spectrophotometer
Protocol:
-
Antibody Preparation: Exchange the antibody buffer to the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.
-
MMAF-Linker Preparation: Dissolve the MMAF-linker-NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the MMAF-linker solution to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours with gentle stirring.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and the absorbance maximum of the drug-linker. Alternatively, mass spectrometry can be used for a more accurate determination.
-
Purity: Analyze the purity of the ADC by SEC-HPLC and SDS-PAGE.
-
Potency: Evaluate the in vitro cytotoxicity of the purified ADC using the protocol described in section 4.1.
-
Mechanism of Action
MMAF exerts its cytotoxic effect by disrupting the cellular microtubule network.
MMAF Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of an MMAF-containing ADC.
When delivered as part of an ADC, the conjugate binds to a specific antigen on the surface of a cancer cell and is internalized.[] Inside the cell, the linker is cleaved, releasing free MMAF into the cytoplasm. MMAF then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][]
References
Application Notes: MMAF Sodium Conjugation to Maleimide Linkers for ADC Development
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents, enabling targeted delivery to cancer cells.[1][] The success of an ADC is critically dependent on its three components: the antibody, the cytotoxic payload, and the linker connecting them.[1][3] Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][4][5] Due to its high toxicity, it is used as a payload in several ADCs.[][]
This document details the chemistry and protocols for conjugating MMAF, typically as a maleimidocaproyl-MMAF (mc-MMAF) derivative, to antibodies via a thiol-maleimide reaction.[8][9] This method targets cysteine residues on the antibody, which are typically made available by the reduction of interchain disulfide bonds.[10][11]
Conjugation Chemistry: The Thiol-Maleimide Reaction
The conjugation of MMAF-maleimide to a thiol-containing antibody proceeds via a Michael addition mechanism.[12][13] In this reaction, the nucleophilic thiol group (sulfhydryl) from a cysteine residue on the antibody attacks the electron-deficient double bond of the maleimide ring.[12][14] This forms a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[3][12] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[13][15][16] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[13][14]
Despite its widespread use, the resulting thiosuccinimide linkage can exhibit instability under physiological conditions.[3][17] It is susceptible to a retro-Michael reaction, which can lead to premature release of the drug-linker from the antibody, potentially causing off-target toxicity.[3][18][19] This deconjugation can occur via exchange with other thiols, such as cysteine or glutathione present in plasma.[3] To address this instability, methods have been developed to hydrolyze the thiosuccinimide ring post-conjugation.[3][19] The resulting "ring-opened" succinamic acid thioether is more stable and less prone to the retro-Michael reaction, enhancing the ADC's stability, in vivo exposure, and efficacy.[19]
Figure 1: Thiol-Maleimide Conjugation Chemistry.
Experimental Workflow Overview
The process of generating an MMAF-ADC via maleimide chemistry involves three main stages: antibody preparation, conjugation, and purification/analysis. First, the antibody's interchain disulfide bonds are partially reduced to generate reactive free thiol groups. Next, the reduced antibody is reacted with the MMAF-maleimide drug-linker. Finally, the resulting ADC is purified to remove unreacted components and analyzed to determine critical quality attributes such as the drug-to-antibody ratio (DAR).[11][20]
Figure 2: General Experimental Workflow.
Detailed Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and does not need to be removed before the conjugation step.[15]
-
Reagent Preparation :
-
Conjugation Buffer : Prepare a degassed buffer such as 50 mM PBS with 10 mM EDTA, pH 7.5.[21] The presence of a chelating agent like EDTA prevents the re-oxidation of sulfhydryls.[15]
-
Antibody Solution : Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.[11]
-
Reducing Agent : Prepare a fresh stock solution of TCEP-HCl in water.
-
-
Reduction Procedure :
-
Add a specific molar equivalent of TCEP to the antibody solution. A titration is often necessary to achieve the desired average number of free thiols per antibody.[21] A starting point is 2.0-3.0 equivalents of TCEP per antibody.[21]
-
Incubate the reaction mixture at 20-37°C for 1-3 hours with gentle stirring.[21][22]
-
The reduced antibody can be used directly in the conjugation reaction without the need to remove the TCEP.[15] If Dithiothreitol (DTT) is used, it must be completely removed via a desalting column prior to adding the maleimide reagent.[15][22]
-
Protocol 2: MMAF-Maleimide Conjugation
This protocol details the reaction between the reduced antibody and the mc-MMAF drug-linker.
-
Reagent Preparation :
-
mc-MMAF Stock Solution : Prepare a 10 mM stock solution of the mc-MMAF linker in an anhydrous organic solvent like DMSO.
-
Reduced Antibody : Use the antibody solution prepared in Protocol 1.
-
-
Conjugation Procedure :
-
Cool the reduced antibody solution on ice.[22]
-
Add the mc-MMAF stock solution to the reduced antibody solution while gently stirring. A molar excess of the drug-linker is used to drive the reaction. A starting point of 8-16 equivalents per antibody is recommended.[17]
-
Allow the reaction to proceed for 2-4 hours at 25°C or on ice for 1 hour.[17][22] The reaction vial should be protected from light.[14]
-
Quenching : Stop the reaction by adding a 20-fold molar excess of a quenching reagent like N-acetyl-l-cysteine (NAC) over the maleimide linker.[17][22] This will react with any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Protocol 3: ADC Purification and Characterization
Following conjugation, the ADC must be purified and characterized to ensure it meets quality specifications.
-
Purification :
-
Characterization :
-
Drug-to-Antibody Ratio (DAR) : The average DAR is a critical quality attribute affecting both efficacy and toxicity.[20] It is typically measured using:
-
Hydrophobic Interaction Chromatography (HIC) : This method separates ADC species based on the number of conjugated drug molecules (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR from the peak areas.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Analysis of the intact or deglycosylated ADC provides precise mass information, from which the DAR distribution and average DAR can be determined.[20]
-
-
Purity and Aggregation : Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[17]
-
Data Presentation
Quantitative data from the conjugation and characterization process should be clearly structured for analysis and comparison.
Table 1: Typical Reaction Parameters for MMAF-Maleimide Conjugation
| Parameter | Recommended Value/Range | Reference |
|---|---|---|
| Reduction | ||
| Reducing Agent | TCEP | [15] |
| TCEP Molar Equivalents | 2.0 - 3.0 (per mAb) | [21] |
| Reduction Temperature | 20 - 37 °C | [21][22] |
| Reduction Time | 1 - 3 hours | [21][22] |
| Conjugation | ||
| Reaction pH | 7.0 - 7.5 | [15][17] |
| Drug-Linker Molar Excess | 8 - 16 (per mAb) | [17] |
| Reaction Temperature | 4 - 25 °C | [17][22] |
| Reaction Time | 1 - 4 hours | [17][22] |
| Quenching | ||
| Quenching Reagent | N-acetyl-l-cysteine (NAC) | [17] |
| NAC Molar Excess | ~20-fold (over maleimide) |[22] |
Table 2: Example DAR Analysis Data by HIC This table shows representative data for an ADC with a target average DAR of approximately 4.
| ADC Species | Retention Time (min) | Peak Area (%) | DAR Value |
|---|---|---|---|
| Unconjugated mAb | 12.5 | 5.2 | 0 |
| DAR 2 | 14.8 | 24.5 | 2 |
| DAR 4 | 16.9 | 48.1 | 4 |
| DAR 6 | 18.5 | 18.2 | 6 |
| DAR 8 | 19.8 | 4.0 | 8 |
| Average DAR | | 3.91 | |
Table 3: Comparative Stability of Maleimide-based ADCs in Mouse Plasma (37°C) This table illustrates the improved stability of an ADC with a hydrolyzed ("ring-opened") maleimide linker compared to a traditional thiosuccinimide linkage, based on data adapted from stability studies.[17]
| Time (days) | % Payload Loss (Thiosuccinimide Linkage) | % Payload Loss (Ring-Opened Linkage) |
|---|---|---|
| 0 | 0% | 0% |
| 1 | ~15% | < 1% |
| 3 | ~30% | ~ 1% |
| 7 | ~50% | ~ 2% |
| 14 | ~65% | ~ 4% |
Conclusion
The conjugation of MMAF to antibodies using maleimide linkers is a well-established and robust method for producing potent ADCs.[3][17] Careful control over reaction parameters such as pH, temperature, and reagent stoichiometry is essential for achieving a desired drug-to-antibody ratio and minimizing impurities.[14][21] While the traditional thiosuccinimide bond can be labile, strategies such as linker hydrolysis can significantly improve ADC stability, leading to a better therapeutic index.[17][19] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working on the next generation of antibody-drug conjugates.
Figure 3: Simplified Structure of an MMAF-ADC.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. bachem.com [bachem.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hpst.cz [hpst.cz]
- 21. scispace.com [scispace.com]
- 22. broadpharm.com [broadpharm.com]
Application Note: High-Throughput Cell Viability Assay Protocol Using MMAF Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor.[1][2] By disrupting the formation of microtubules, MMAF induces cell cycle arrest and apoptosis, making it a powerful cytotoxic agent.[3][] Due to its high toxicity, MMAF is not typically used as a standalone drug but is a critical payload component in Antibody-Drug Conjugates (ADCs).[2][5] In this context, a monoclonal antibody directs MMAF to specific cancer cells, where it is internalized and released to exert its cell-killing effect.[]
Quantifying the cytotoxic effects of MMAF, both as a free agent and within an ADC, is essential for drug development. Cell viability assays are fundamental tools for this purpose, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing cell viability in response to MMAF sodium using the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method.
Mechanism of Action: MMAF-Induced Cytotoxicity
MMAF exerts its cytotoxic effect by interfering with the dynamics of microtubule assembly. This disruption prevents the formation of a functional mitotic spindle, which is essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: Mechanism of MMAF-induced cell death.
Experimental Protocol: Cell Viability Assay Using CCK-8
The Cell Counting Kit-8 (CCK-8) assay is a robust method for determining cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye.[6][7] The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 450 nm.[8][9]
Workflow Overview
The experimental workflow involves cell seeding, treatment with various concentrations of this compound, incubation with the CCK-8 reagent, and subsequent measurement of absorbance to determine cell viability.
References
Application Note: HPLC Method for Purity Analysis of MMAF Sodium
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the impurity profile of Monomethyl Auristatin F (MMAF) sodium salt. MMAF is a highly potent synthetic antineoplastic agent and a critical component in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Ensuring the purity of the MMAF payload is essential for the safety, efficacy, and consistency of the final ADC product. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent resolution of MMAF from its potential process-related impurities and degradants. This method is suitable for quality control, stability testing, and characterization of MMAF sodium in a research and drug development setting.
Introduction
Monomethyl Auristatin F (MMAF) is a synthetic analogue of dolastatin 10, a natural antimitotic agent.[4] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Unlike its uncharged counterpart, MMAE, the C-terminal phenylalanine of MMAF is charged, which attenuates its cytotoxic activity until it is released inside a target cell.[3][5] This property makes it a valuable payload for ADCs, where it is conjugated to a monoclonal antibody via a linker.[3]
The chemical synthesis of a complex molecule like MMAF can result in various impurities, including diastereomers, deletion peptides, or side-reaction products. Therefore, a reliable and sensitive analytical method is required to assess the purity of this compound salt. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of peptides and small molecules in the pharmaceutical industry due to its high resolving power and compatibility with UV and mass spectrometry detectors.[6][7][8] This note provides a detailed protocol for a representative RP-HPLC method for this purpose.
Experimental Protocol
2.1. Instrumentation and Reagents
-
HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
This compound Reference Standard
-
This compound Sample for analysis
-
2.2. Chromatographic Conditions
The following table summarizes the chromatographic parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | See Table 2 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm (for peptide bonds) and 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.3. Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the solution through a 0.22 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade ACN directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 5 mg of this compound Reference Standard and dissolve it in 10.0 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution (0.5 mg/mL): Prepare the this compound sample in the same manner as the Reference Standard Solution.
2.4. Gradient Program
The gradient elution program is critical for achieving optimal separation of impurities from the main MMAF peak.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 25.0 | 20 | 80 |
| 28.0 | 20 | 80 |
| 28.1 | 80 | 20 |
| 35.0 | 80 | 20 |
Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample preparation to final data analysis.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Results and Data Presentation
4.1. System Suitability
Before sample analysis, the system suitability must be verified by injecting the Reference Standard solution five times. The results should meet the criteria specified in Table 3.
| Parameter | Acceptance Criteria | Representative Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
4.2. Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage of any single impurity and the total purity are calculated as follows:
-
% Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
-
% Purity = (Area of MMAF Peak / Total Area of All Peaks) x 100
4.3. Representative Impurity Profile
A typical analysis of an this compound batch might yield an impurity profile similar to the one presented in Table 4. Retention times are relative and will depend on the specific system and conditions.
| Peak ID | Retention Time (min) | Area % | Identification (Hypothetical) |
| Impurity 1 | 12.5 | 0.15 | Deletion Synthethic Precursor |
| Impurity 2 | 14.8 | 0.21 | Diastereomer |
| MMAF Main Peak | 16.2 | 99.52 | MMAF |
| Impurity 3 | 18.1 | 0.12 | Oxidized Species |
| Total Impurities | - | 0.48 | - |
| Assay Purity | - | 99.52 | - |
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The method is specific, demonstrating good resolution between the main component and potential impurities. With proper validation, this protocol can be effectively implemented in a quality control environment to ensure the identity and purity of this compound, a critical raw material in the manufacturing of antibody-drug conjugates.
References
- 1. Monomethyl Auristatin F | 745017-94-1 | FM76372 [biosynth.com]
- 2. medkoo.com [medkoo.com]
- 3. adcreview.com [adcreview.com]
- 4. mdpi.com [mdpi.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Developing a Stable Formulation for an MMAF Sodium-Containing ADC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of a stable pharmaceutical formulation for an antibody-drug conjugate (ADC) containing the cytotoxic agent monomethyl auristatin F (MMAF) sodium salt. Due to the hydrophobic nature of MMAF, ADCs incorporating this payload are prone to aggregation and degradation, posing significant challenges to achieving a stable and effective therapeutic product.[1][2][3] These notes outline a systematic approach to formulation development, including buffer and excipient screening, stress testing, and analytical characterization to mitigate these stability risks. Detailed experimental protocols and data presentation guidelines are provided to assist researchers in developing a robust liquid or lyophilized formulation for their specific MMAF-containing ADC.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[4][5] Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization and is utilized as a payload in several ADCs.[2][6][7][8] The sodium salt of MMAF is often used in conjugation to enhance its utility. However, the hydrophobic nature of MMAF can lead to increased aggregation and physical instability of the ADC, which can compromise its safety and efficacy.[1][2][3][9]
The development of a stable formulation is therefore a critical aspect of the overall development of an MMAF-containing ADC.[][11] A successful formulation must maintain the ADC's integrity, prevent aggregation and fragmentation, and ensure the stability of the linker and the payload throughout the product's shelf life.[5][12] This document provides a comprehensive guide to the formulation development process for MMAF-containing ADCs, from initial screening of buffers and excipients to in-depth stability and characterization studies.
Key Challenges in Formulating MMAF-Containing ADCs
The primary challenges in developing a stable formulation for an MMAF-containing ADC stem from the physicochemical properties of both the antibody and the conjugated payload:
-
Aggregation: The increased hydrophobicity imparted by the MMAF payload can promote protein-protein interactions, leading to the formation of soluble and insoluble aggregates.[1][9] Aggregation can reduce the therapeutic efficacy and potentially induce an immunogenic response.[1]
-
Fragmentation: The monoclonal antibody backbone can be susceptible to fragmentation through hydrolysis or other degradation pathways, leading to loss of function.
-
Linker-Payload Instability: The chemical linker connecting the MMAF to the antibody can be susceptible to hydrolysis or other cleavage mechanisms, resulting in the premature release of the cytotoxic payload.[5]
-
Oxidation: Certain amino acid residues in the antibody can be prone to oxidation, which can affect its binding affinity and stability.
-
Physical Instability during Freeze-Thaw and Storage: ADCs can be sensitive to the stresses of freezing and thawing, which can lead to aggregation and denaturation.[13] Long-term storage, even at recommended temperatures, can also lead to degradation.
Experimental Workflow for Formulation Development
A systematic approach is crucial for efficiently identifying an optimal formulation. The following workflow outlines the key stages in the development of a stable MMAF-ADC formulation.
Caption: A streamlined workflow for developing a stable MMAF-ADC formulation.
Experimental Protocols
This section provides detailed protocols for the key experiments in the formulation development workflow.
Protocol 1: Pre-formulation Characterization of the MMAF-ADC
Objective: To determine the intrinsic physicochemical properties of the MMAF-ADC to guide formulation design.
Methodology:
-
Solubility Assessment:
-
Prepare a stock solution of the MMAF-ADC in a generic buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Visually inspect the solution for any signs of precipitation or turbidity.
-
If necessary, perform serial dilutions to determine the approximate solubility limit.
-
-
Isoelectric Point (pI) Determination:
-
Use capillary isoelectric focusing (cIEF) to determine the pI of the ADC. This information is critical for selecting a buffer pH that is sufficiently far from the pI to minimize aggregation.
-
-
Thermal Stability Assessment (Differential Scanning Calorimetry - DSC):
-
Use DSC to determine the melting temperature (Tm) of the ADC.[14] This provides an indication of the protein's conformational stability and can be used to compare the stabilizing effects of different formulations.
-
Protocol 2: Buffer and pH Screening
Objective: To identify a suitable buffer system and pH that provides optimal stability for the MMAF-ADC.
Methodology:
-
Buffer Preparation:
-
Prepare a range of buffers (e.g., citrate, histidine, succinate, phosphate) at different pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0).[12]
-
Ensure all buffers are prepared using high-purity water and filtered through a 0.22 µm filter.
-
-
ADC Formulation:
-
Dialyze or buffer-exchange the MMAF-ADC into each of the prepared buffer systems to a final concentration of 1-10 mg/mL.
-
-
Initial Stability Assessment:
-
Analyze the freshly prepared formulations using Size Exclusion Chromatography (SEC) to determine the initial percentage of high molecular weight species (HMWs or aggregates).
-
Store aliquots of each formulation at 4°C and an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
After the incubation period, re-analyze the samples by SEC to monitor the change in HMWs.
-
Protocol 3: Excipient Screening
Objective: To evaluate the stabilizing effects of various pharmaceutical excipients on the MMAF-ADC.
Methodology:
-
Excipient Selection:
-
Select a range of GRAS (Generally Recognized as Safe) excipients from different categories:
-
Sugars (Stabilizers/Cryoprotectants): Sucrose, Trehalose, Mannitol[][12][15]
-
Surfactants (Prevent Surface-Induced Aggregation): Polysorbate 20, Polysorbate 80[][12]
-
Amino Acids (Stabilizers): Arginine, Glycine, Proline
-
Antioxidants: Methionine, Cysteine (use with caution to avoid disulfide bond reduction)
-
Tonicity Modifiers: Sodium Chloride
-
-
-
Formulation Preparation:
-
Prepare stock solutions of each excipient in the lead buffer system identified from Protocol 4.2.
-
Add the excipients to the MMAF-ADC solution to achieve the desired final concentrations.
-
-
Stability Testing:
-
Subject the formulations to accelerated stress conditions as described in Protocol 4.4.
-
Analyze the samples at various time points using the analytical methods outlined in Section 5.
-
Protocol 4: Accelerated Stability (Stress) Testing
Objective: To rapidly assess the stability of different formulations under conditions that accelerate degradation pathways.[16][17]
Methodology:
-
Thermal Stress:
-
Incubate formulations at elevated temperatures (e.g., 25°C, 40°C, 50°C) for several weeks.[14]
-
Analyze samples at regular intervals (e.g., 1, 2, 4 weeks).
-
-
Freeze-Thaw Stress:
-
Subject formulations to multiple freeze-thaw cycles (e.g., 3-5 cycles). A controlled freeze-thaw process is recommended.[13]
-
A typical cycle involves freezing at -20°C or -80°C followed by thawing at room temperature.
-
-
Agitation Stress:
-
Place formulations on an orbital shaker at a defined speed and duration to simulate mechanical stress during shipping and handling.
-
-
Light Exposure:
-
Expose formulations to a controlled light source (e.g., ICH-compliant light box) to assess photosensitivity.
-
Analytical Characterization Methods
A comprehensive suite of analytical techniques is essential for characterizing the stability of an MMAF-ADC formulation.[4][18][19]
| Analytical Method | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC) | High Molecular Weight Species (Aggregates), Monomer, Low Molecular Weight Species (Fragments) | Quantify aggregation and fragmentation.[14] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution, hydrophobicity variants | Monitor changes in the drug load distribution and detect changes in hydrophobicity.[20] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Purity, Fragmentation (Reduced and Non-reduced) | Provide high-resolution separation of the ADC and its fragments. |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Free drug (MMAF), linker-payload species | Quantify the amount of free drug released from the ADC.[19] |
| Mass Spectrometry (MS) | Intact mass, DAR, identification of degradation products | Confirm the identity of the ADC and characterize degradation pathways.[4][18] |
| Dynamic Light Scattering (DLS) | Particle size distribution | Detect the presence of sub-visible particles and aggregates.[14] |
| Visual Inspection | Clarity, color, presence of visible particles | A simple but critical assessment of the formulation's appearance. |
Data Presentation
All quantitative data from the formulation screening and stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Buffer and pH Screening Data (SEC Analysis at 40°C for 4 Weeks)
| Formulation ID | Buffer (50 mM) | pH | Initial HMWs (%) | HMWs after 4 weeks (%) | Change in HMWs (%) |
| F01 | Citrate | 5.0 | 1.2 | 5.8 | 4.6 |
| F02 | Histidine | 6.0 | 1.1 | 2.5 | 1.4 |
| F03 | Phosphate | 7.0 | 1.3 | 8.2 | 6.9 |
Table 2: Example of Excipient Screening Data (SEC Analysis after 3 Freeze-Thaw Cycles)
| Formulation ID | Lead Buffer | Excipient | Initial HMWs (%) | HMWs after 3 F/T cycles (%) | Change in HMWs (%) |
| F02-A | Histidine, pH 6.0 | None | 1.1 | 4.5 | 3.4 |
| F02-B | Histidine, pH 6.0 | 5% Sucrose | 1.0 | 2.1 | 1.1 |
| F02-C | Histidine, pH 6.0 | 0.02% Polysorbate 20 | 1.1 | 3.0 | 1.9 |
| F02-D | Histidine, pH 6.0 | 5% Sucrose + 0.02% Polysorbate 20 | 1.0 | 1.5 | 0.5 |
Signaling Pathway and Logical Relationships
The cytotoxic effect of MMAF is primarily mediated through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. MMAF sodium | CAS#:1799706-65-2 | Chemsrc [chemsrc.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. leukocare.com [leukocare.com]
- 12. academic.oup.com [academic.oup.com]
- 13. susupport.com [susupport.com]
- 14. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 17. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Assessment of an MMAF Sodium Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. Monomethyl auristatin F (MMAF) is a powerful anti-mitotic agent that, due to its high toxicity, is used as a payload in ADCs.[1][] The MMAF is linked to an antibody that targets a specific antigen on the surface of tumor cells. This targeted delivery system enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[][4]
The mechanism of action for an MMAF-based ADC begins with the antibody binding to its target antigen on the cancer cell surface.[] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[5][6] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and MMAF is cleaved by lysosomal proteases.[] The released MMAF can then bind to tubulin, inhibiting its polymerization and disrupting the microtubule network.[7][8] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[9]
This document provides a detailed guide to assessing the in vitro efficacy of an MMAF sodium conjugate, covering essential assays for evaluating its biological activity.
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of an MMAF-based ADC should include the following assays:
-
Cell-Binding Assay: To confirm that the antibody component of the ADC retains its ability to bind specifically to the target antigen on the cell surface.
-
Internalization Assay: To verify that the ADC is internalized by the target cells after binding.
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay: To confirm that the ADC induces cell death via apoptosis.
Cell-Binding Assay Protocol (Flow Cytometry)
This protocol determines the binding affinity of the MMAF-ADC to target cells.
Materials:
-
Target antigen-positive (Target+) and -negative (Target-) cell lines
-
MMAF-ADC
-
Non-conjugated antibody (isotype control)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometer
Protocol:
-
Harvest and wash the Target+ and Target- cells with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Add serial dilutions of the MMAF-ADC and the isotype control to the cell suspensions.
-
Incubate for 30-60 minutes at 4°C.[10]
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).[11][12]
Data Presentation:
| Concentration (nM) | MMAF-ADC MFI (Target+) | Isotype Control MFI (Target+) | MMAF-ADC MFI (Target-) |
| 100 | 15000 | 250 | 300 |
| 50 | 12000 | 245 | 290 |
| 25 | 8000 | 255 | 285 |
| 12.5 | 4500 | 250 | 295 |
| 6.25 | 2000 | 240 | 280 |
| 0 | 200 | 200 | 200 |
Internalization Assay Protocol (Confocal Microscopy)
This protocol visualizes the internalization of the MMAF-ADC into target cells.
Materials:
-
Target+ cells
-
MMAF-ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Protocol:
-
Seed Target+ cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled MMAF-ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.[13]
-
In the final 30 minutes of incubation, add a lysosomal marker to the media.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to observe the co-localization of the ADC with lysosomes.[11]
Cytotoxicity Assay Protocol (MTT/XTT Assay)
This assay measures the ability of the MMAF-ADC to kill cancer cells.[14][15]
Materials:
-
Target+ and Target- cell lines
-
MMAF-ADC
-
Unconjugated antibody
-
Free MMAF
-
Cell culture medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Target+ and Target- cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[16][17]
-
Prepare serial dilutions of the MMAF-ADC, unconjugated antibody, and free MMAF.
-
Remove the old medium and add the different concentrations of the test articles to the wells.
-
Incubate the plates for 72-96 hours at 37°C with 5% CO2. For tubulin inhibitors like MMAF, a longer incubation time of 72 or 96 hours is recommended.[16]
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[17]
-
If using MTT, add the solubilization buffer and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[16]
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[18]
Data Presentation:
| Compound | Target+ Cells IC50 (nM) | Target- Cells IC50 (nM) |
| MMAF-ADC | 5.2 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free MMAF | 150 | 165 |
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol determines if the MMAF-ADC induces apoptosis in target cells.
Materials:
-
Target+ cells
-
MMAF-ADC
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat Target+ cells with the MMAF-ADC at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells.[19]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[20]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| MMAF-ADC (IC50) | 25.3 | 45.2 | 29.5 |
Visualizations
Caption: Mechanism of action of an MMAF-ADC.
Caption: Experimental workflow for in vitro efficacy assessment.
References
- 1. adcreview.com [adcreview.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hoeford.com [hoeford.com]
- 12. Cell Binding Assay [iqbiosciences.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Preclinical Evaluation of an MMAF-Sodium Antibody-Drug Conjugate in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive framework for designing and executing a preclinical mouse model study to assess the in vivo efficacy and tolerability of a novel antibody-drug conjugate (ADC) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF) sodium salt.
Introduction to MMAF-Sodium ADCs
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][3]
Monomethyl Auristatin F (MMAF) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatin 10.[1][3] As a payload, MMAF functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5][6] Unlike its counterpart, MMAE, MMAF has a charged C-terminal phenylalanine, which reduces its membrane permeability and attenuates its cytotoxic activity until it is released inside the target cell.[3][5] This characteristic makes it a suitable candidate for ADCs, where the payload's activity is intended to be localized to antigen-expressing tumor cells.[7] The use of MMAF as a sodium salt can improve its pharmaceutical properties. This application note will detail the experimental design for evaluating an MMAF-sodium ADC in a preclinical setting.
Signaling Pathway of MMAF Action
The cytotoxic effect of MMAF is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized. Inside the cell, the linker is cleaved, releasing free MMAF, which then exerts its anti-mitotic effect.
Experimental Design and Workflow
A well-designed preclinical study is critical for evaluating the therapeutic potential of an ADC. The following workflow outlines the key stages of a typical in vivo efficacy study using a cell line-derived xenograft (CDX) model.[8][9][10][11]
Detailed Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture a human cancer cell line known to express the target antigen of the ADC (e.g., breast carcinoma H3396, renal cell carcinoma 786-O) under standard conditions.[12][13] Harvest cells during the logarithmic growth phase and assess viability (should be >90%).
-
Cell Preparation: Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10⁷ to 2x10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or Nude), typically 6-8 weeks old.[10] Allow mice to acclimate for at least one week before the procedure.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2x10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[14][15]
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups to ensure a similar average tumor volume across all groups.
Protocol 2: In Vivo Efficacy and Tolerability Study
-
Group Formation: Establish treatment groups as outlined in Table 1. A typical study includes a vehicle control, a non-targeting ADC or naked antibody control, and at least two dose levels of the MMAF-sodium ADC.
-
Dosing: Administer the treatments as per the study design (e.g., intravenously via the tail vein). The dosing schedule can vary (e.g., single dose, or once weekly for 3 weeks).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study.
-
Tolerability Assessment: Monitor the general health of the animals daily, noting any signs of distress, changes in behavior, or significant body weight loss (>15-20% is a common humane endpoint).
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[15]
Data Presentation and Analysis
Quantitative data should be organized into clear tables for straightforward interpretation and comparison.
Table 1: Example Study Design Summary
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | IV | QWx3 | 8 |
| 2 | Naked Antibody | 5 | IV | QWx3 | 8 |
| 3 | MMAF-sodium ADC | 1 | IV | QWx3 | 8 |
| 4 | MMAF-sodium ADC | 3 | IV | QWx3 | 8 |
IV: Intravenous; QWx3: Once per week for three weeks; N: Number of animals per group.
Table 2: Example In Vivo Efficacy Data Summary (Day 21)
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) |
|---|---|---|---|
| 1 | Vehicle Control | 1450 ± 150 | - |
| 2 | Naked Antibody | 1250 ± 130 | 13.8 |
| 3 | MMAF-sodium ADC (1 mg/kg) | 650 ± 95 | 55.2 |
| 4 | MMAF-sodium ADC (3 mg/kg) | 150 ± 45 | 89.7 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition.
Tumor Growth Inhibition (TGI) is a key metric for assessing anti-tumor efficacy. It is calculated at a specific time point (e.g., Day 21) using the following formula: % TGI = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% [16]
Table 3: Example Tolerability Data Summary
| Group | Treatment | Mean Body Weight Change (%) ± SEM | Observations |
|---|---|---|---|
| 1 | Vehicle Control | +5.5 ± 1.2 | No adverse effects |
| 2 | Naked Antibody | +4.8 ± 1.5 | No adverse effects |
| 3 | MMAF-sodium ADC (1 mg/kg) | +1.2 ± 2.1 | No significant weight loss |
| 4 | MMAF-sodium ADC (3 mg/kg) | -4.5 ± 2.8 | Mild, transient weight loss |
Conclusion
This application note provides a detailed protocol and experimental design framework for the preclinical evaluation of an MMAF-sodium ADC in a mouse xenograft model. By following these standardized procedures, researchers can generate robust and reproducible data on the efficacy and tolerability of novel ADCs, which is essential for advancing promising candidates toward clinical development.[2][17] Careful attention to model selection, study design, and data analysis will ensure the generation of high-quality data to inform decision-making in the drug development process.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 9. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 10. biocytogen.com [biocytogen.com]
- 11. criver.com [criver.com]
- 12. MMAF sodium | CAS#:1799706-65-2 | Chemsrc [chemsrc.com]
- 13. glpbio.com [glpbio.com]
- 14. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 15. second scight | get a second scientific sight! [secondscight.com]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMAF Sodium in Targeted Radiosensitization for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a mitotic inhibitor by blocking tubulin polymerization.[1][2] While highly toxic, its efficacy as a standalone chemotherapeutic agent is limited by systemic toxicity.[3] However, when conjugated to a monoclonal antibody (mAb) that targets tumor-specific cell surface antigens, MMAF can be delivered directly to cancer cells, minimizing off-target effects.[3] This approach is the foundation of antibody-drug conjugates (ADCs).
Recent preclinical studies have illuminated a novel application for MMAF-based ADCs: as targeted radiosensitizers.[1][4] Auristatins, the class of drugs to which MMAF belongs, have been shown to sensitize cancer cells to the cytotoxic effects of ionizing radiation.[1] This opens the door for combining the precision of antibody-targeted therapy with the potent, localized tumor-killing power of radiotherapy.
A key advantage of MMAF over its counterpart, monomethyl auristatin E (MMAE), in the context of radiosensitization is its reduced cell permeability.[5][6] MMAF possesses a charged C-terminal phenylalanine, which impairs its ability to diffuse across cell membranes.[7] When an MMAF-ADC is internalized by a cancer cell and the MMAF payload is released, it is less likely to diffuse out and affect neighboring healthy cells, a phenomenon known as the "bystander effect."[1][5] This property is particularly advantageous when combining ADC technology with radiotherapy, as it helps to confine the radiosensitizing effect to the targeted tumor tissue, thereby potentially improving the therapeutic ratio.[1][5]
These application notes provide an overview of the use of MMAF sodium in targeted radiosensitization, including its mechanism of action, relevant preclinical data, and detailed protocols for key experiments.
Mechanism of Action: MMAF-ADC Mediated Radiosensitization
The synergistic effect of MMAF-ADCs and ionizing radiation stems from the targeted delivery of a cell-cycle arresting agent to the tumor, rendering the cancer cells more susceptible to DNA damage from radiation. The process can be summarized as follows:
-
Targeted Delivery : An MMAF-ADC is systemically administered and circulates throughout the body. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization and Payload Release : Upon binding, the cancer cell internalizes the ADC-antigen complex, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosomes, where the linker connecting the antibody and MMAF is cleaved, releasing the active MMAF payload into the cytoplasm.
-
Tubulin Inhibition and Mitotic Arrest : The released MMAF binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, the most radiosensitive phase of the cell cycle.[8]
-
Radiosensitization : By synchronizing a population of cancer cells in the G2/M phase, the MMAF-ADC enhances the cell-killing effects of subsequent ionizing radiation. Radiation-induced DNA double-strand breaks are more lethal in cells that are unable to properly repair their DNA and progress through mitosis.
Figure 1: Workflow of MMAF-ADC targeted radiosensitization.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating MMAF and MMAF-ADCs.
Table 1: In Vitro Cytotoxicity of Free MMAF vs. MMAF-ADCs [4]
| Cell Line | HER2 Expression | Compound | IC50 (nM) |
| NCI N87 | High | Free MMAF | 88.3 |
| NCI N87 | High | P-MMAF | 0.07 |
| NCI N87 | High | T-MMAF** | 0.09 |
| OE19 | High | Free MMAF | 386.3 |
| OE19 | High | P-MMAF | 0.16 |
| OE19 | High | T-MMAF | 0.18 |
| HCT116 | Negative | Free MMAF | 8944 |
| HCT116 | Negative | P-MMAF* | Non-toxic |
| HCT116 | Negative | T-MMAF | Non-toxic |
* P-MMAF: Pertuzumab-MMAF ** T-MMAF: Trastuzumab-MMAF
Table 2: In Vivo Efficacy of MMAF-ADC with Ionizing Radiation (IR) in OE19 Tumor Xenografts [4]
| Treatment Group | Mean Tumor Volume (Day 21) |
| Vehicle | ~1000 mm³ |
| Pertuzumab + IR (3 x 2.5 Gy) | ~800 mm³ |
| P-MMAF (0.5 nmol) | ~400 mm³ |
| P-MMAF (0.5 nmol) + IR (3 x 2.5 Gy) | ~100 mm³ |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of MMAF-ADCs as targeted radiosensitizers, based on methodologies from published preclinical studies.[4]
Protocol 1: Synthesis of MMAF-Antibody Drug Conjugates
This protocol describes the conjugation of MMAF to an antibody via a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-val-cit-PABC) linker.
Figure 2: Workflow for the synthesis of an MMAF-ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Sodium bicine buffer (1 M, pH 8.3)
-
Sodium diethylenetriaminepentaacetic acid (DTPA) (100 mM, pH 7)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated MMAF (e.g., mc-val-cit-PABC-MMAF)
-
Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2 mg/mL in a suitable buffer.
-
Reduction of Disulfide Bonds:
-
To 1 mL of the antibody solution, add 100 µL of 1 M sodium bicine buffer (pH 8.3) and 10 µL of 100 mM sodium DTPA (pH 7).
-
Add 4 molar equivalents of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds in the antibody hinge region, exposing free thiol groups.
-
-
Conjugation:
-
Dissolve the maleimide-activated MMAF linker-payload in DMSO.
-
Add 4 molar equivalents of the maleimide-activated MMAF to the reduced antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Purify the resulting MMAF-ADC from unconjugated MMAF and other reaction components using size-exclusion chromatography.
-
Exchange the buffer to PBS.
-
-
Characterization:
-
Determine the protein concentration of the final MMAF-ADC solution (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is for determining the IC50 of free MMAF and MMAF-ADCs in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI N87, OE19, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Free this compound
-
MMAF-ADCs
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of free MMAF and MMAF-ADCs in complete cell culture medium.
-
Treatment: Remove the medium from the wells and add the serially diluted compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells.
-
Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: In Vitro Radiosensitization Assay (Clonogenic Survival)
This protocol assesses the ability of MMAF-ADCs to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
MMAF-ADCs
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment.
-
ADC Treatment: Treat the cells with a fixed, sub-lethal concentration of the MMAF-ADC for 24 hours.
-
Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation:
-
Remove the medium containing the ADC and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the non-irradiated control.
-
Plot the surviving fraction against the radiation dose on a log-linear scale and fit the data to a linear-quadratic model to assess the radiosensitizing effect.
-
Protocol 4: In Vivo Tumor Growth Delay Study
This protocol evaluates the in vivo efficacy of MMAF-ADCs in combination with radiotherapy in a murine xenograft model.
Figure 3: Workflow for an in vivo tumor growth delay study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft (e.g., OE19)
-
MMAF-ADC
-
Vehicle control
-
Irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle, ADC alone, radiation alone, ADC + radiation).
-
Treatment Administration:
-
Administer the MMAF-ADC (e.g., 0.5 nmol) via intravenous injection.
-
24 hours after ADC administration, deliver focal ionizing radiation to the tumors (e.g., 3 fractions of 2.5 Gy on consecutive days).
-
-
Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the tumor growth delay between the different treatment groups.
-
Conclusion
The use of this compound in the form of antibody-drug conjugates represents a promising strategy for targeted radiosensitization in cancer therapy. By selectively delivering a potent mitotic inhibitor to tumor cells, MMAF-ADCs can enhance the efficacy of ionizing radiation while potentially minimizing toxicity to surrounding healthy tissues. The preclinical data strongly support the continued investigation of this therapeutic approach. The protocols outlined in these application notes provide a framework for researchers to further explore and optimize the combination of MMAF-ADCs and radiotherapy for the treatment of various cancers.
References
- 1. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatially precise chemo-radio-immunotherapy by antibody drug conjugate directed tumor radiosensitization to potentiate immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Precision Chemo-Radiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of MMAF sodium to antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conjugation efficiency of MMAF sodium to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for MMAF-based ADCs?
A desirable drug-to-antibody ratio (DAR) for MMAF-based antibody-drug conjugates (ADCs) is typically around 4.[1][2] However, the optimal DAR can vary depending on the specific antibody and the intended application. Higher DAR values can sometimes lead to faster systemic clearance, lower tolerability, and a narrower therapeutic window.[3] It is crucial to experimentally determine the optimal DAR for each specific ADC.
Q2: What are the critical quality attributes of the starting antibody for successful conjugation?
The antibody should be highly pure, preferably >95%, as determined by methods like SDS-PAGE or size exclusion chromatography.[4] Impurities can compete with the antibody for the conjugation reaction, leading to lower efficiency.[4] The antibody should also be at a suitable concentration, typically greater than 0.5 mg/mL, to ensure the reaction is not too dilute.[4]
Q3: What are common interfering substances in antibody formulations?
Buffers containing primary amines (e.g., Tris) or thiols (e.g., from reducing agents) can interfere with the maleimide-thiol conjugation chemistry. Other additives like BSA can also compete for conjugation.[4] It is recommended to perform a buffer exchange into a suitable reaction buffer, such as phosphate-buffered saline (PBS), prior to conjugation.
Q4: How should this compound be handled and stored?
This compound is unstable in solution and should be freshly prepared before use.[5][6] For long-term storage, it should be kept at -20°C as a solid.[5][7] When preparing a stock solution, DMSO is a common solvent.[7][8] It's important to minimize freeze-thaw cycles of the stock solution.[8]
Q5: What analytical methods are recommended for characterizing the final ADC?
Several methods are used to characterize the final ADC:
-
UV-Vis Spectroscopy: Can be used to estimate the DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug-linker if it has a chromophore.[1][9] However, some MMAF linkers may not have a distinct UV absorbance, making this method less reliable.[2]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique to determine the DAR distribution and the amount of unconjugated antibody.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR, drug-load distribution, and conjugation sites.[12]
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common issues leading to low conjugation efficiency in a question-and-answer format.
Problem 1: Low or No Detectable MMAF Conjugation
Possible Cause 1: Inefficient Antibody Reduction
-
Question: How can I confirm that my antibody's interchain disulfide bonds are sufficiently reduced to provide free thiols for conjugation?
-
Answer: The number of available free thiols can be quantified using Ellman's reagent (DTNB). A successful reduction of an IgG1 antibody should yield approximately 8 free thiols per antibody. Incomplete reduction is a common reason for low conjugation efficiency.
-
Troubleshooting Protocol: Quantification of Free Thiols with Ellman's Reagent
-
Prepare Reagents:
-
Ellman's Reagent Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.
-
Cysteine standards: Prepare a series of known concentrations of L-cysteine in the reaction buffer.
-
-
Sample Preparation:
-
After the reduction step, remove the reducing agent (e.g., DTT or TCEP) using a desalting column.
-
-
Assay:
-
Add 50 µL of the Ellman's Reagent Solution to 250 µL of the reduced antibody sample and the cysteine standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Create a standard curve using the cysteine standards.
-
Calculate the concentration of free thiols in the antibody sample based on the standard curve.
-
-
Possible Cause 2: Inactive MMAF-Maleimide
-
Question: My antibody reduction seems successful, but the conjugation efficiency is still low. Could the MMAF-maleimide be the issue?
-
Answer: Yes, the maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation. This can happen if the MMAF-linker reagent is old, has been improperly stored, or is dissolved in a buffer with a pH above 7.5 for an extended period.[13]
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh vial of MMAF-maleimide or one that has been stored under the recommended conditions (desiccated at -20°C).
-
Control Reaction: Perform a control reaction with a known reactive thiol, such as free cysteine, to test the activity of the MMAF-maleimide.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Question: What are the optimal reaction conditions (pH, temperature, time) for the conjugation reaction?
-
Answer: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[13] The reaction is typically carried out at room temperature or 4°C. The reaction time can vary, but complete conjugation is often achieved within 2 to 4 hours.[2][14]
-
Optimization Table: Reaction Parameters
Parameter Recommended Range Notes pH 6.5 - 7.5 Balances maleimide reactivity and stability. Higher pH increases hydrolysis. Temperature 4°C - Room Temperature Lower temperatures can reduce maleimide hydrolysis. Reaction Time 1 - 4 hours Monitor reaction progress by HIC to determine optimal time. | Molar Ratio (MMAF:Antibody) | 4:1 to 10:1 | A molar excess of the drug-linker is typically used to drive the reaction to completion.[15] |
Problem 2: High Levels of Unconjugated Antibody
Possible Cause 1: Insufficient Molar Excess of MMAF-Maleimide
-
Question: I have a significant peak corresponding to unconjugated antibody in my HIC profile. How can I improve this?
-
Answer: Increasing the molar ratio of the MMAF-maleimide to the antibody can help drive the conjugation reaction to completion. It is common to use a molar excess of the drug-linker.[15]
-
Experimental Workflow for Optimizing Molar Ratio
Caption: Workflow for optimizing the MMAF to antibody molar ratio.
Possible Cause 2: Instability of the Thioether Bond
-
Question: I initially see good conjugation, but the DAR decreases over time. What could be causing this?
-
Answer: The succinimide thioether bond formed during maleimide conjugation can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like albumin.[10][16] This can lead to deconjugation of the drug.
-
Troubleshooting and Mitigation:
-
Hydrolysis of the Succinimide Ring: Promoting the hydrolysis of the succinimide ring to a more stable ring-opened structure can prevent the retro-Michael reaction. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8-9) for a short period after the initial conjugation.
-
Alternative Linker Chemistries: For long-term stability, consider using alternative linker technologies that form more stable bonds, such as those based on maleamic methyl esters or other thiol-specific chemistries.[17]
-
Problem 3: ADC Aggregation
Possible Cause 1: Hydrophobicity of the Drug-Linker
-
Question: I am observing aggregation of my ADC after conjugation. Why is this happening and how can I prevent it?
-
Answer: MMAF and its linkers can be hydrophobic. Conjugating multiple hydrophobic molecules to an antibody can increase its propensity to aggregate.[18]
-
Mitigation Strategies:
-
Optimize DAR: A lower DAR may reduce aggregation.
-
Formulation: Store the final ADC in a buffer containing stabilizing excipients, such as polysorbate 20 or sucrose.
-
Hydrophilic Linkers: The use of more hydrophilic linkers can help to counteract the hydrophobicity of the payload.[18]
-
-
Logical Relationship of Aggregation Factors
Caption: Key factors that can lead to ADC aggregation.
Detailed Experimental Protocol: Cysteine-Based MMAF Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized MMAF to an antibody via reduced interchain cysteines.
Materials:
-
Antibody (IgG) in a suitable buffer (e.g., PBS)
-
Reducing Agent (e.g., DTT or TCEP)
-
Maleimide-activated MMAF
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Desalting Columns
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Reduction:
-
Add the reducing agent to the antibody solution. A typical molar ratio of reducing agent to antibody is 10:1 to 50:1.
-
Incubate at 37°C for 30-90 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a pre-equilibrated desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated MMAF in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the MMAF solution to the reduced antibody at the desired molar ratio.
-
Incubate at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimides.
-
Incubate for an additional 20 minutes.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules using a desalting column or through purification methods like Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Analyze the DAR and purity of the ADC by HIC and/or LC-MS.
-
-
Conjugation Workflow Diagram
Caption: Standard workflow for MMAF conjugation to an antibody.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of MMAF sodium for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with MMAF sodium in in vitro settings. The following sections offer frequently asked questions (FAQs) and detailed protocols to help ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, allowing for the creation of concentrated stocks that can be diluted to working concentrations for in vitro assays.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous buffer (e.g., PBS or cell culture media). What causes this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound's solubility is significantly lower in the aqueous environment compared to the concentrated DMSO stock. As the DMSO is diluted, it can no longer effectively solvate the this compound, causing it to fall out of solution.
To prevent precipitation, consider the following strategies:
-
Optimize the Dilution Technique:
-
Pre-warm your aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
While gently vortexing or swirling the warmed buffer, add the this compound DMSO stock solution drop-wise and slowly. This gradual introduction helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.[1]
-
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[1]
-
Control the Final DMSO Concentration: While minimizing the final DMSO concentration is important to avoid solvent-induced cellular toxicity (typically kept below 0.5%), a certain amount of DMSO is necessary to maintain the solubility of the compound in the final aqueous solution.[2][3] You may need to determine the highest tolerable DMSO concentration for your specific cell line and use that to inform the concentration of your stock solution.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound is unstable in solution.[4][5] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution in DMSO must be prepared in advance, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. One source suggests that stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[4][5] Aqueous solutions are not recommended for storage for more than a day.[6]
Q4: Can I do anything to redissolve this compound that has precipitated in my cell culture medium?
A4: If a precipitate has already formed, you can try to redissolve it by incubating the medium at 37°C for 10-30 minutes with gentle agitation.[1] However, it is always best to prevent precipitation in the first place, as the compound may not fully redissolve, leading to an inaccurate final concentration in your experiment.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides key solubility information. The solubility of the related compound, Monomethyl Auristatin E (MMAE), in PBS is included as a reference point due to its structural similarity.
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | DMSO | Room Temperature | ≥ 200 mg/mL (265.27 mM) |
| MMAE | PBS (pH 7.2) | Room Temperature | ~ 0.5 mg/mL |
Experimental Protocols
Protocol for Preparing this compound Working Solution for In Vitro Cytotoxicity Assays
This protocol provides a step-by-step method for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to come to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-purity, sterile DMSO.
-
Ensure complete dissolution by vortexing. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4][5]
-
-
Prepare the Working Solution:
-
Pre-warm the sterile PBS or cell culture medium to be used for the final dilution to 37°C.
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed medium (a 1:100 dilution to make a 100 µM solution). Mix gently by pipetting.
-
Next, add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium. For instance, add 100 µL of the 100 µM solution to 900 µL of medium to get a final concentration of 10 µM.
-
-
Crucially , add the more concentrated solution to the larger volume of diluent while gently mixing to ensure rapid dispersion.[1]
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for addition to your cell cultures.
-
Use the freshly prepared working solution immediately to ensure stability and potency.
-
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the recommended experimental workflow.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing the linker chemistry for MMAF sodium ADCs to reduce aggregation
Welcome to the technical support center for optimizing the linker chemistry for Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs) to reduce aggregation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in MMAF sodium ADCs?
A1: Aggregation in this compound ADCs is a multifaceted issue primarily driven by the following factors:
-
Hydrophobicity: Both the MMAF payload and many linker systems are inherently hydrophobic.[1][] Conjugating these molecules to an antibody increases the overall hydrophobicity of the ADC, leading to the formation of aggregates to minimize the exposure of these hydrophobic regions to the aqueous environment.[3][4] This is particularly pronounced at higher drug-to-antibody ratios (DAR).[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with a greater propensity for aggregation.[5] While a higher DAR can enhance potency, it also increases the surface hydrophobicity of the antibody, promoting intermolecular interactions and aggregation.[3]
-
Conjugation Chemistry and Site: The site of conjugation on the antibody can influence its stability and tendency to aggregate.[6] Inefficient or heterogeneous conjugation can expose hydrophobic patches, leading to aggregation.[7]
-
Formulation and Buffer Conditions: The pH, ionic strength, and presence of certain excipients in the formulation buffer can significantly impact the stability of the ADC.[1][4] Unfavorable buffer conditions can lead to protein unfolding and subsequent aggregation.[4][8]
-
Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[3][5]
Q2: How does linker chemistry influence the aggregation of MMAF ADCs?
A2: The linker plays a critical role in modulating the physicochemical properties of an ADC and, consequently, its aggregation propensity.[9][10] Key aspects of linker chemistry that impact aggregation include:
-
Hydrophilicity: Incorporating hydrophilic moieties into the linker design is a core strategy to counteract the hydrophobicity of the MMAF payload.[10] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can form a "hydration shell" around the ADC, enhancing its solubility and reducing aggregation.[3][9]
-
Linker Length and Flexibility: The length and flexibility of the linker can influence the spatial arrangement of the payload relative to the antibody surface. A well-designed linker can prevent the hydrophobic payload from interacting with aggregation-prone regions on the antibody or adjacent ADC molecules.[6]
-
Charge: Introducing charged groups into the linker can increase the electrostatic repulsion between ADC molecules, thereby reducing the likelihood of aggregation.[10]
-
Stability: The linker must be stable in circulation to prevent premature release of the payload, which can lead to off-target toxicity and potentially contribute to aggregation.[]
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have several detrimental effects on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.[3]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to the development of anti-drug antibodies (ADAs) and potentially severe allergic reactions.[4]
-
Altered Pharmacokinetics (PK): Aggregates are often cleared from circulation more rapidly than monomeric ADCs, leading to a shorter half-life and reduced exposure at the tumor site.[6]
-
Safety Concerns: Aggregation can lead to off-target toxicity by promoting uptake in non-target cells, such as immune cells expressing Fcγ receptors.[11] It can also cause issues with solubility and may lead to the accumulation of the drug in organs like the kidneys or liver.[3]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, and it can compromise the long-term stability and shelf-life of the ADC.[4][12]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the aggregation of this compound ADCs.
Issue 1: High levels of aggregation observed immediately after conjugation.
This is a common problem that often points to issues with the conjugation process or the inherent properties of the ADC components.
Troubleshooting Workflow for Post-Conjugation Aggregation
Caption: Troubleshooting workflow for post-conjugation aggregation.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point for auristatin-based ADCs.[1] |
| Hydrophobicity of Linker-Payload | Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the overall solubility of the ADC.[1][3] |
| Unfavorable Reaction Conditions | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential protein unfolding.[13] Add the dissolved linker-payload to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.[13] |
| Incorrect Buffer Conditions | Ensure the conjugation buffer pH is optimal for both the reaction and the stability of the antibody (typically pH 7.2-8.5 for NHS esters).[13] If the antibody is unstable at alkaline pH, use a buffer closer to physiological pH (7.4).[13] |
Issue 2: Aggregation increases during purification and/or storage.
This suggests that the ADC is colloidally unstable and prone to aggregation under certain conditions.
Troubleshooting Workflow for Purification/Storage Aggregation
Caption: Troubleshooting workflow for purification and storage aggregation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Buffer | Screen a variety of formulation buffers to find the optimal pH and ionic strength for your specific ADC.[1][4] Use techniques like Dynamic Light Scattering (DLS) and nanoDSF to assess colloidal and conformational stability.[1] |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80) into the formulation.[14] |
| Environmental Stressors | Minimize exposure to mechanical stress during purification and handling.[3] Optimize storage conditions, including temperature, and protect the ADC from light, especially if the payload is photosensitive.[3] Avoid repeated freeze-thaw cycles.[5] |
| Purification-Induced Aggregation | Evaluate the purification method. For example, in affinity chromatography, harsh elution conditions (e.g., low pH) can induce aggregation.[8] Consider alternative purification techniques like multimodal or hydrophobic interaction chromatography.[15] |
Quantitative Data Summary
The following table summarizes the impact of different linker strategies on ADC aggregation, based on findings from literature.[16]
| Linker Type | Payload | Average DAR | Observed Aggregation | Key takeaway |
| Val-Cit | MMAF | ~7 | 1.80% | Standard dipeptide linker, can show some aggregation at high DAR.[16] |
| Val-Ala | MMAF | ~7 | No obvious increase | Val-Ala linker demonstrated better hydrophilicity and stability compared to Val-Cit.[16] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Data analysis software
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and high molecular weight species (HMWS). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Formulation buffer
Methodology:
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) in the desired formulation buffer. Filter the sample to remove any dust or extraneous particles.
-
Measurement: Transfer the sample to the cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI over time or under stress conditions indicates aggregation.
Visualizations
Signaling Pathway for ADC Internalization and Payload Release
References
- 1. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
- 9. purepeg.com [purepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Toxicity of MMAF-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the off-target toxicity of Monomethyl Auristatin F (MMAF) sodium-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF and why is it used as an ADC payload?
Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1] It is an analog of the natural product dolastatin 10.[2] Unlike its counterpart, MMAE, MMAF possesses a charged C-terminal phenylalanine residue, which makes it less permeable to cell membranes.[1][2] This property is advantageous in ADC development as it can reduce the "bystander effect," where the payload nonspecifically kills adjacent healthy cells. However, this also means that for MMAF to be effective, the ADC must be efficiently internalized by the target cell to release the cytotoxic payload intracellularly.[1]
Q2: What are the primary mechanisms of off-target toxicity for MMAF-based ADCs?
Off-target toxicity of ADCs, including those with MMAF, can occur through several mechanisms even when the intended antigen is not present on healthy cells:
-
Antigen-Independent Uptake: Intact ADCs can be taken up by normal cells through non-specific endocytosis or macropinocytosis.[3]
-
Fc Receptor-Mediated Uptake: Immune cells expressing Fc receptors (FcγRs) can bind the Fc region of the ADC's antibody, leading to internalization and subsequent toxicity in these non-target cells.[3]
-
Mannose Receptor Uptake: The mannose receptor, present on liver and immune cells, can recognize and internalize glycoproteins, including antibodies, potentially leading to off-target uptake of the ADC.
-
Premature Payload Release: Although generally stable, linkers connecting the MMAF to the antibody can sometimes be cleaved prematurely in systemic circulation, releasing the payload which can then cause toxicity.[4]
Q3: What are the most common off-target toxicities observed with MMAF-based ADCs?
Clinical and preclinical studies have identified a characteristic toxicity profile for MMAF-based ADCs:
-
Ocular Toxicity: This is one of the most frequently reported adverse events for ADCs containing MMAF.[3][4][5] Symptoms can include blurred vision, dry eye, and keratitis.[6] The mechanism is thought to involve the off-target uptake of the ADC by corneal epithelial cells.[5][7]
-
Thrombocytopenia: A reduction in platelet count is another key toxicity associated with MMAF-based ADCs, particularly those with non-cleavable linkers.[4] This is believed to result from the inhibition of megakaryocyte differentiation by the toxic metabolites of the ADC.[4]
Q4: How does the choice of linker (cleavable vs. non-cleavable) impact the toxicity of an MMAF-ADC?
The linker is a critical component that significantly influences the ADC's therapeutic window and toxicity profile.[1][8]
-
Cleavable Linkers: These are designed to release the MMAF payload upon entering the target cell, often through cleavage by lysosomal proteases like cathepsin B (e.g., the valine-citrulline linker).[1] While this can lead to high potency, premature cleavage in circulation can increase systemic toxicity.[4]
-
Non-cleavable Linkers: These linkers (e.g., maleimidocaproyl) remain attached to the MMAF, and the active payload (an amino acid-linker-MMAF adduct) is released only after the entire antibody is degraded in the lysosome.[1][9] This generally leads to greater plasma stability and a wider therapeutic window.[8][9][10] However, the resulting charged metabolite has low membrane permeability, limiting the bystander effect.[9] ADCs with non-cleavable linkers have been associated with a lower incidence of neutropenia but can still cause toxicities like thrombocytopenia.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of MMAF-based ADCs.
Problem 1: High systemic toxicity observed in in vivo models.
| Potential Cause | Troubleshooting Steps |
| Premature Linker Cleavage | 1. Conduct a Plasma Stability Assay: Incubate the ADC in mouse and human plasma and measure the amount of free MMAF released over time using LC-MS. This will determine if the linker is unstable in circulation.[1] 2. Re-evaluate Linker Choice: If the linker is found to be unstable, consider switching to a more stable linker, such as a non-cleavable linker (e.g., maleimidocaproyl).[8][10] |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR and Aggregation: Use techniques like Hydrophobic Interaction Chromatography (HIC) to confirm the DAR and Size Exclusion Chromatography (SEC) to assess the level of aggregation. Higher DARs can increase hydrophobicity, leading to faster clearance and aggregation, which can enhance off-target uptake.[11][12] 2. Optimize Conjugation: If the DAR is too high or the ADC is aggregated, optimize the conjugation chemistry to produce ADCs with a lower, more homogeneous DAR (e.g., DAR 2 or 4).[11] |
| Antigen-Independent Uptake | 1. Assess Non-specific Cytotoxicity: Test the ADC on an antigen-negative cell line. High cytotoxicity suggests a mechanism of uptake independent of the target antigen. 2. Modify ADC Properties: Consider strategies to reduce non-specific uptake, such as PEGylation of the linker to increase hydrophilicity and shield the hydrophobic payload. |
Problem 2: Low in vitro potency despite high target antigen expression.
| Potential Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | 1. Perform an Internalization Assay: Use a fluorescently labeled ADC to confirm that it is being internalized by the target cells upon binding to the antigen. 2. Re-evaluate Target Antigen: The chosen antigen may not internalize efficiently upon antibody binding. Consider targeting a different antigen known to have good internalization properties. |
| Inefficient Intracellular Payload Release | 1. Conduct an Intracellular Catabolite Assay: Use LC-MS to quantify the amount of free MMAF (or the amino acid-linker-MMAF adduct for non-cleavable linkers) released inside the target cells over time.[1] 2. Optimize Linker for Intracellular Cleavage: If using a cleavable linker, ensure the target cells have sufficient levels of the necessary enzymes (e.g., cathepsin B) for cleavage. If using a non-cleavable linker, confirm efficient lysosomal degradation of the antibody. |
| Cell Line Resistance | 1. Assess Free Drug Sensitivity: Determine the IC50 of free MMAF on the target cell line to ensure the cells are not inherently resistant to the payload's mechanism of action. |
Problem 3: ADC preparation shows aggregation and precipitation.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Reduce DAR: As mentioned previously, a lower DAR can significantly reduce the overall hydrophobicity of the ADC.[11][12] 2. Introduce Hydrophilic Moieties: Incorporate hydrophilic linkers or PEGylation to improve the solubility and reduce the aggregation propensity of the ADC.[2] |
| Formulation Issues | 1. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation and maintains ADC stability. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of MMAE vs. MMAF-based ADCs
| ADC | Target | Cell Line | Linker | Payload | IC50 (nM) | Reference |
| cAC10-vc-MMAE | CD30 | Karpas 299 | vc | MMAE | ~0.1 | [13] |
| cAC10-vc-MMAF | CD30 | Karpas 299 | vc | MMAF | ~0.5 | [13] |
| mil40-ADC | HER2 | BT-474 | Cys-linker | MMAE | 0.01 | [14] |
| mil40-ADC | HER2 | NCI-N87 | Cys-linker | MMAE | 0.01 | [14] |
| Anti-TF-ADC | TF | BxPC-3 | - | MMAE | 0.97 | [15] |
Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and experimental conditions.
Table 2: Impact of Linker Type on MMAF-ADC Properties
| Property | Cleavable Linker (e.g., vc) | Non-cleavable Linker (e.g., mc) |
| Plasma Stability | Generally lower, susceptible to enzymatic cleavage.[16] | Generally higher, relies on antibody degradation.[8][9][10] |
| Released Payload | Free MMAF | Amino acid-linker-MMAF adduct.[1] |
| Bystander Effect | Limited due to low membrane permeability of MMAF. | Very limited to none.[9] |
| Common Toxicities | Can contribute to systemic toxicity if prematurely cleaved. | Associated with thrombocytopenia.[4] |
| Therapeutic Window | Potentially narrower due to stability concerns. | Often wider due to improved stability.[1][8] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an MMAF-based ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MMAF-based ADC, unconjugated antibody, and free MMAF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17][18]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[18]
-
ADC Dilution: Prepare serial dilutions of the MMAF-ADC, unconjugated antibody, and free MMAF in culture medium.
-
Treatment: Add 50 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[18]
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (typically 72-120 hours).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17][18]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
2. Plasma Stability Assay (LC-MS/MS)
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
MMAF-based ADC
-
Cryopreserved mouse and human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.[1]
-
ADC Incubation: Spike the MMAF-ADC into the plasma to a final concentration (e.g., 100 µg/mL).[1]
-
Time-Course Incubation: Incubate the samples at 37°C.[1]
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the plasma samples.
-
Sample Processing: Process the samples to separate the ADC from free payload and to precipitate plasma proteins. This may involve immunocapture of the ADC followed by analysis of the supernatant for free drug.[19][20]
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to quantify the amount of released MMAF.
-
Data Analysis: Plot the percentage of released MMAF over time to determine the stability of the ADC in plasma.
3. In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an MMAF-based ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)[18]
-
Complete cell culture medium
-
96-well plates (clear or black-walled for fluorescence)
-
MMAF-based ADC
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed each cell line alone as a monoculture control.[18] Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal effect on the Ag- cells in monoculture.[21]
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement of Ag- cells: Measure the viability of the GFP-expressing Ag- cells using a fluorescence plate reader.[18]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[18]
Visualizations
Caption: Proposed mechanism of MMAF-ADC off-target toxicity.
Caption: Troubleshooting workflow for high in vivo toxicity.
Caption: Linker selection decision tree for MMAF-ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 6. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy | springermedizin.de [springermedizin.de]
- 7. Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MMAF Sodium ADC Stability in Plasma
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the stability of Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor plasma stability of an MMAF sodium ADC?
A1: Poor plasma stability of an this compound ADC, leading to premature payload release, can stem from several factors. The most critical of these is the chemistry of the linker used to conjugate MMAF to the antibody. Other contributing factors include the specific site of conjugation on the antibody and the drug-to-antibody ratio (DAR).[1][2][3] Instability can result in off-target toxicity and reduced efficacy.[4][5][6]
Q2: How does the linker chemistry impact the stability of my ADC in plasma?
A2: The linker is a crucial determinant of ADC stability.[3][7] For ADCs utilizing maleimide-based linkers for conjugation to antibody cysteines, a primary mechanism of instability is the retro-Michael reaction, which can lead to the release of the drug-linker complex.[7][8] This free payload can then potentially bind to other proteins in the plasma, such as albumin. Additionally, certain peptide-based linkers, like the commonly used valine-citrulline (Val-Cit), can be susceptible to cleavage by plasma enzymes, particularly carboxylesterases found in rodent plasma.[6][9]
Q3: Can the drug-to-antibody ratio (DAR) affect the plasma stability of my ADC?
A3: Yes, the DAR can significantly influence your ADC's stability. Higher DAR values can increase the hydrophobicity of the ADC, which may lead to aggregation and faster clearance from circulation.[4][10] This increased hydrophobicity can also impact the overall conformation of the antibody, potentially exposing it to plasma proteases or other clearance mechanisms.[11]
Q4: Are there species-specific differences in plasma stability that I should be aware of?
A4: Absolutely. A notable example is the susceptibility of Val-Cit linkers to cleavage by rodent carboxylesterase 1C, an enzyme not present in human or non-human primate plasma.[6][9] This can lead to an underestimation of the ADC's stability in human subjects when relying solely on rodent models. Therefore, it is highly recommended to perform plasma stability assays using plasma from multiple species, including human, to get a more accurate assessment.[2][4]
Troubleshooting Guide
This guide will help you diagnose and address the potential causes of poor plasma stability for your this compound ADC.
Issue 1: High Levels of Free MMAF Detected in Plasma
If you are observing a rapid increase in free MMAF in your plasma stability assays, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Linker Instability (Retro-Michael Reaction) | 1. Analyze Linker Chemistry: Confirm if you are using a maleimide-based linker. These are known to be susceptible to retro-Michael reactions.[7][8] 2. Promote Succinimide Ring Hydrolysis: Investigate conditions that favor the hydrolysis of the succinimide ring formed after conjugation. The hydrolyzed form is less prone to the retro-Michael reaction.[8] 3. Explore Alternative Linkers: Consider using next-generation maleimide linkers with improved stability or alternative conjugation chemistries.[12] |
| Enzymatic Cleavage of the Linker | 1. Evaluate Linker Sequence: If using a peptide linker (e.g., Val-Cit), be aware of its potential cleavage by plasma proteases or carboxylesterases, especially in rodent plasma.[6][9] 2. Perform Cross-Species Stability Testing: Compare the stability of your ADC in human, monkey, and rodent plasma to identify species-specific enzymatic degradation.[2][4] 3. Modify the Linker: Consider linker modifications that reduce susceptibility to enzymatic cleavage while maintaining efficient payload release within the target cell. |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR: Accurately measure the DAR of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).[13] 2. Optimize Conjugation Conditions: Adjust the conjugation reaction to achieve a lower and more homogenous DAR. 3. Isolate Different DAR Species: If possible, fractionate your ADC preparation to test the stability of different DAR species individually. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an this compound ADC in plasma from different species by measuring the amount of conjugated antibody and/or free payload over time.
Materials:
-
This compound ADC
-
Control unconjugated antibody
-
Cryopreserved plasma (human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instruments: ELISA reader, LC-MS/MS system, or HPLC system
Methodology:
-
Preparation: Thaw the cryopreserved plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the this compound ADC into the plasma from each species to a final concentration of 100 µg/mL. Also, include a control of the unconjugated antibody.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released MMAF.
-
ELISA: Use a sandwich ELISA to measure the concentration of total antibody and conjugated antibody. A capture antibody targeting the monoclonal antibody and a detection antibody targeting MMAF can be used to specifically quantify the conjugated ADC.[2][14][15]
-
LC-MS/MS: To quantify the free MMAF payload, precipitate the plasma proteins (e.g., with acetonitrile), and analyze the supernatant using a validated LC-MS/MS method.[16][17][18]
-
HPLC: Techniques like HIC-HPLC or RP-HPLC can be used to monitor changes in the ADC profile and the emergence of fragments or aggregates over time.[1][13][19]
-
Data Presentation: Example Plasma Stability Data
The following table illustrates how to present quantitative data from a plasma stability study.
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Rat Plasma) | Free MMAF (ng/mL) (Human Plasma) | Free MMAF (ng/mL) (Rat Plasma) |
| 0 | 100 | 100 | < LLOQ | < LLOQ |
| 6 | 98.5 | 92.1 | 15.2 | 85.6 |
| 24 | 95.2 | 80.5 | 45.8 | 198.4 |
| 48 | 91.8 | 65.3 | 80.1 | 352.7 |
| 96 | 85.3 | 45.1 | 145.9 | 550.1 |
| 144 | 78.9 | 28.7 | 210.3 | 715.8 |
| LLOQ: Lower Limit of Quantification |
Visualizations
Diagram 1: Potential Mechanisms of MMAF-ADC Deconjugation in Plasma
References
- 1. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 14. genemedi.net [genemedi.net]
- 15. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic index of MMAF sodium conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Monomethyl Auristatin F (MMAF) antibody-drug conjugates (ADCs). The focus is on strategies to improve the therapeutic index by mitigating toxicity and enhancing efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Systemic Toxicity in Preclinical Models
Question: My MMAF-ADC is demonstrating significant off-target toxicity in in vivo studies, leading to a narrow therapeutic window. What are the potential causes and how can I troubleshoot this?
Answer: High systemic toxicity of MMAF-ADCs is a common challenge that can often be attributed to several factors, primarily related to the stability of the linker and the properties of the ADC itself.
Potential Causes & Troubleshooting Strategies:
-
Premature Payload Release: The linker connecting MMAF to the antibody may be unstable in circulation, leading to the premature release of the cytotoxic payload and subsequent damage to healthy tissues.
-
Troubleshooting:
-
Linker Selection: If using a cleavable linker like valine-citrulline (vc), ensure its design is optimized for stability in plasma. Consider exploring more stable linker technologies, such as those with improved resistance to plasma and tissue-specific peptidases. For certain targets, a non-cleavable linker, like maleimidocaproyl (mc), can enhance plasma stability and may improve the therapeutic index by reducing off-target toxicity.
-
Plasma Stability Assay: Conduct an in vitro plasma stability assay to quantify the rate of MMAF deconjugation in mouse and human plasma over time using LC-MS/MS. This will help determine if premature cleavage is occurring.
-
-
-
ADC Aggregation: MMAF and many linkers are hydrophobic, and their conjugation to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation. These aggregates can be taken up by immune cells, such as macrophages, through Fcγ receptors, leading to off-target toxicity.
-
Troubleshooting:
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and the propensity for aggregation. Aim for a lower, more homogeneous DAR, typically between 2 and 4 for auristatin-based ADCs.
-
Formulation Optimization: The buffer composition, including pH, ionic strength, and the presence of excipients, can significantly impact ADC stability. Screen different formulations to minimize aggregation. Consider using stabilizing buffers specifically designed for long-term storage of ADCs.
-
Size Exclusion Chromatography (SEC): Use SEC to monitor the presence of high molecular weight species (aggregates) in your ADC preparation.
-
-
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC uptake and toxicity in these organs.
-
Troubleshooting:
-
Affinity Engineering: Modulating the antibody's binding affinity can be a strategy. In some cases, reducing the binding affinity has been shown to decrease target-mediated drug disposition in normal tissues while maintaining sufficient uptake in the tumor, thereby widening the therapeutic index.
-
Target Expression Profiling: Thoroughly characterize the expression profile of the target antigen in a wide range of normal tissues to anticipate potential sites of on-target toxicity.
-
-
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: My MMAF-ADC is highly potent against cancer cell lines in vitro, but it shows limited efficacy in xenograft models. What could be the reasons for this discrepancy?
Answer: The disconnect between in vitro potency and in vivo efficacy is a frequent hurdle in ADC development. This often points to issues with pharmacokinetics (PK), tumor penetration, or the tumor microenvironment.
Potential Causes & Troubleshooting Strategies:
-
Poor Pharmacokinetics (PK) and Instability: The ADC may be clearing too rapidly from circulation, or the payload may be deconjugating before it can reach the tumor.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct PK studies in mice to determine the ADC's half-life and assess for premature drug deconjugation. This involves measuring total antibody and conjugated antibody levels over time.
-
Linker Optimization: As with toxicity issues, linker stability is crucial. An unstable linker can lead to rapid clearance and reduced tumor delivery. Evaluate alternative, more stable linkers.
-
-
-
Inefficient Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors and reach all cancer cells.
-
Troubleshooting:
-
Tumor Accumulation Studies: Use a fluorescently labeled version of your ADC to visually track its localization and accumulation in tumor tissue versus healthy organs in a xenograft model.
-
Dosing Regimen Optimization: Explore different dosing schedules (e.g., more frequent, lower doses) to potentially improve tumor penetration and efficacy.
-
-
-
Mechanisms of Resistance: Tumor cells can develop resistance to ADCs through various mechanisms.
-
Troubleshooting:
-
Antigen Expression Analysis: Confirm that the target antigen is not downregulated in the in vivo model after treatment.
-
Internalization and Trafficking Studies: Investigate whether the ADC is being properly internalized and trafficked to the lysosomes for payload release. Altered trafficking pathways can be a mechanism of resistance.
-
-
Issue 3: ADC Aggregation and Formulation Instability
Question: I am observing aggregation and precipitation of my MMAF-ADC during preparation and storage. How can I improve its stability?
Answer: Aggregation is a critical quality attribute to control as it can impact efficacy, toxicity, and manufacturability. The inherent hydrophobicity of MMAF and many linkers is a primary driver of this issue.
Potential Causes & Troubleshooting Strategies:
-
High Hydrophobicity: The conjugation of hydrophobic linker-payloads increases the overall hydrophobicity of the antibody, promoting self-association.
-
Troubleshooting:
-
DAR Optimization: Maintain a low and homogeneous DAR (ideally 2 or 4).
-
Hydrophilic Linkers/Spacers: Incorporate solubility-enhancing moieties, such as polyethylene glycol (PEG), into the linker design to mitigate the hydrophobicity of the payload.
-
Site-Specific Conjugation: Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to improved stability and a wider therapeutic window.
-
-
-
Suboptimal Buffer Conditions: The formulation buffer plays a crucial role in maintaining ADC stability.
-
Troubleshooting:
-
Buffer Screening: Systematically screen different buffer systems, varying pH and ionic strength, to identify conditions that minimize aggregation.
-
Excipient Screening: Evaluate the effect of various excipients (e.g., sugars, polysorbates) on ADC stability.
-
Use of Stabilizing Buffers: Employ commercially available or in-house developed stabilizing buffers designed to prevent hydrophobic interactions and maintain ADC solubility, especially during freeze-thaw cycles.
-
-
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAF-ADC Properties
| DAR | Clearance Rate | Tolerability | Therapeutic Index | Propensity for Aggregation |
| Low (e.g., 2) | Slower | Higher | Wider | Lower |
| High (e.g., 8) | Faster | Lower | Narrower | Higher |
Note: This table represents a general trend observed for auristatin-based ADCs. Specific results may vary depending on the antibody, linker, and target.
Table 2: Comparison of Common Linkers for MMAF-ADCs
| Linker Type | Example | Cleavage Mechanism | Key Characteristics |
| Protease-Cleavable | Valine-Citrulline (vc) | Cleaved by lysosomal proteases (e.g., Cathepsin B) | Designed for intracellular payload release; stability in circulation is critical. |
| Non-Cleavable | Maleimidocaproyl (mc) | Antibody degradation in the lysosome | Generally offers higher plasma stability and can lead to a wider therapeutic window. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Test ADC (e.g., 1 mg/mL stock)
-
Control unconjugated antibody
-
Cryopreserved mouse and human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Methodology:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 168 hours), collect an aliquot of the plasma sample.
-
Process the samples to precipitate proteins and extract the free payload.
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of released MMAF.
-
Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50 value) of the MMAF-ADC on a target-positive cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
96-well cell culture plates
-
Test ADC, unconjugated antibody, and free MMAF
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Methodology:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC, unconjugated antibody, and free MMAF in culture medium.
-
Remove the existing medium from the cells and add the drug dilutions. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for a typical MMAF-ADC with a cleavable linker.
Caption: Decision tree for troubleshooting low in vivo efficacy of an MMAF-ADC.
Caption: Relationship between DAR and key properties of MMAF-ADCs.
Addressing batch-to-batch variability in MMAF sodium potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the potency of Monomethyl Auristatin F (MMAF) sodium-containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF sodium and how does it work?
A1: Monomethyl Auristatin F (MMAF) sodium is a potent synthetic antineoplastic agent that works by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[4] Due to its high cytotoxicity, MMAF is used as a payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells expressing a specific target antigen.[4]
Q2: What are the common causes of batch-to-batch variability in MMAF ADC potency?
A2: Batch-to-batch variability in ADC potency is a significant challenge in drug development.[5] Key contributing factors include:
-
Drug-to-Antibody Ratio (DAR): The number of MMAF molecules conjugated to each antibody can vary between batches.[6][7] Inconsistent DAR can significantly impact the ADC's potency, with higher DARs generally leading to increased in vitro potency.[1][2][3]
-
Conjugation Process: The conjugation chemistry and process parameters must be tightly controlled to ensure consistent DAR and site of conjugation.[6]
-
Raw Material Variability: Inconsistencies in the quality of the monoclonal antibody, linker, or this compound can affect the final ADC product.
-
Assay Conditions: Variability in cell-based potency assays, such as cell passage number, media composition, incubation time, and serum batches, can introduce significant variability in the measured potency.[8][9]
-
Product Stability: Degradation of the ADC, including deconjugation of the payload or aggregation of the antibody, can lead to a decrease in potency over time.
Q3: How is the potency of MMAF ADCs typically measured?
A3: The potency of MMAF ADCs is most commonly assessed using in vitro cell-based assays that measure the cytotoxic effect of the ADC on target cancer cells.[8] The two primary types of assays are:
-
Cytotoxicity Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure cell viability after exposure to the ADC.[10][11] The result is typically reported as an IC50 or EC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Binding Assays: Assays like ELISA are used to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.[12]
Regulatory agencies generally expect a cell-based cytotoxicity assay to be included for lot release and stability testing of ADCs.[13]
Troubleshooting Guides
Issue 1: Higher than Expected IC50/EC50 Values (Lower Potency)
| Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Verify the DAR of the ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Review and optimize the conjugation process to ensure consistent and target DAR values.[6] |
| Cell Culture Issues | 1. Ensure consistent cell passage number and seeding density.[9] 2. Use a freshly thawed and validated cell bank for each assay. 3. Confirm the expression level of the target antigen on the cell line. |
| Reagent Instability | 1. Use fresh, validated reagents, including cell culture media, serum, and assay reagents. 2. Properly store this compound and ADC preparations to prevent degradation. |
| Incorrect Assay Protocol | 1. Verify all incubation times and temperatures. For tubulin inhibitors like MMAF, longer incubation times (72-96 hours) may be necessary to observe maximal cytotoxicity.[10][14] 2. Ensure accurate serial dilutions of the ADC. |
Issue 2: High Variability Between Replicate Wells or Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding and reagent addition. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure proper humidity control in the incubator. |
| Operator Variability | 1. Ensure all operators are trained on the standardized assay protocol. 2. Minimize variations in pipetting technique and timing. |
| Contamination | 1. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables provide examples of how quantitative data related to MMAF ADC potency can be presented.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on In Vitro Potency
| ADC Batch | Average DAR | IC50 (ng/mL) |
| Batch A | 2.1 | 15.2 |
| Batch B | 3.8 | 4.5 |
| Batch C | 7.5 | 0.8 |
This table illustrates the general trend that higher DARs lead to lower IC50 values (higher potency) in vitro.[3]
Table 2: Example Batch Release Specifications for a Cytotoxicity Assay
| Parameter | Acceptance Criteria |
| Relative Potency | 80% - 125% of the reference standard |
| IC50 of Reference Standard | Within 2-fold of the historical mean |
| Coefficient of Variation (CV%) for Replicates | ≤ 20% |
| R² of Dose-Response Curve | ≥ 0.95 |
Acceptance criteria for potency assays should be established based on historical data and regulatory guidelines.[4][15]
Experimental Protocols
Cell-Based Cytotoxicity Assay (MTT Protocol)
This protocol is a general guideline for determining the cytotoxicity of an MMAF-containing ADC.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
MMAF-ADC and a reference standard
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC test sample and reference standard in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the appropriate wells. Include a "cells only" control (medium only) and a "no cells" blank (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[10][14]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability against the ADC concentration (log scale) and determine the IC50 value using a four-parameter logistic (4PL) curve fit.
-
Antigen Binding ELISA
This protocol provides a general method to assess the binding of the MMAF-ADC to its target antigen.
Materials:
-
Recombinant target antigen
-
MMAF-ADC and a reference standard (unconjugated antibody)
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the recombinant antigen to a final concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
ADC Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the MMAF-ADC test sample and the unconjugated antibody reference standard in blocking buffer.
-
Add 100 µL of the diluted antibodies to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the antibody concentration (log scale) and determine the EC50 value using a four-parameter logistic (4PL) curve fit.
-
Visualizations
Caption: MMAF-ADC mechanism of action leading to apoptosis.
Caption: Workflow for a cell-based cytotoxicity assay.
Caption: Logical troubleshooting for potency variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. abzena.com [abzena.com]
- 5. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. abzena.com [abzena.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. marinbio.com [marinbio.com]
- 13. casss.org [casss.org]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
How to prevent MMAF sodium precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MMAF sodium in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
Monomethyl Auristatin F (MMAF) is a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] It is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. The sodium salt form of MMAF is used to improve its solubility. However, even in its salt form, MMAF can precipitate out of solution when introduced into the complex environment of cell culture media, which contains various salts, amino acids, vitamins, and proteins that can affect its stability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of MMAF and its derivatives.[2][3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture that can promote precipitation.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
While specific data for this compound is limited, a stock solution of the related compound Monomethyl Auristatin E (MMAE) in DMSO can be prepared at approximately 5 mg/mL. Given their structural similarities, a conservative starting point for an this compound stock solution in DMSO would be in a similar range. It is always best to start with a lower concentration and visually inspect for any signs of precipitation.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh solutions for critical experiments as the stability of MMAF in solution can be limited.
Q5: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO for short exposure times, but it is essential to determine the specific tolerance of your cell line with a vehicle control experiment.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes:
-
High final concentration of this compound: The concentration of this compound in the media may exceed its solubility limit.
-
High final concentration of DMSO: A high percentage of DMSO can cause some media components to precipitate.
-
Incorrect mixing technique: Direct addition of a concentrated stock solution into the media can create localized high concentrations, leading to precipitation.
-
Temperature shock: A significant temperature difference between the stock solution and the media can reduce solubility.
Solutions:
| Solution | Detailed Protocol |
| Optimize Final Concentration | Determine the lowest effective concentration of this compound for your experiment through a dose-response curve. This will minimize the amount of compound that needs to be dissolved. |
| Minimize Final DMSO Concentration | Prepare a higher concentration stock solution of this compound in DMSO, if possible without precipitation, to reduce the volume needed for dilution into the media. Always calculate the final DMSO percentage to ensure it is within the tolerated range for your cells. |
| Step-wise Dilution | 1. Pre-warm the cell culture medium to 37°C. 2. Perform an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium or a serum-free basal medium. 3. Add this intermediate dilution to the final volume of cell culture medium drop-wise while gently swirling the plate or tube. |
| Temperature Equilibration | Allow the this compound stock solution aliquot to warm to room temperature before adding it to the pre-warmed (37°C) cell culture medium. |
Issue: Precipitate forms over time during incubation.
Possible Causes:
-
Instability of this compound in media: The compound may be degrading or interacting with media components over the incubation period.
-
Changes in media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of this compound.[4][5]
-
Interaction with serum proteins: Components of fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds, but can also sometimes contribute to aggregation.
-
Evaporation of media: Loss of water from the culture plates can increase the concentration of all components, potentially leading to precipitation.
Solutions:
| Solution | Detailed Protocol |
| Use Freshly Prepared Solutions | Prepare the final working solution of this compound in cell culture medium immediately before adding it to the cells. Avoid storing diluted solutions. |
| Monitor and Control Media pH | Use a cell culture medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffer, especially for long-term experiments. Ensure the incubator's CO2 level is properly calibrated to maintain the target pH of the medium.[6] |
| Evaluate the Effect of Serum | If precipitation is observed in serum-containing media, try reducing the serum concentration or using a serum-free medium formulation if your cell line can tolerate it. Conversely, for some hydrophobic compounds, serum proteins can aid in solubility, so testing different serum lots or concentrations may be beneficial. |
| Maintain Proper Humidity | Ensure the incubator has a properly filled water pan to maintain high humidity and minimize evaporation from the culture plates. For long-term experiments, consider using sealed flasks or plates designed to reduce evaporation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Vortex briefly and visually inspect to ensure complete dissolution. If necessary, warm the solution briefly at 37°C.
-
Aliquot the stock solution into sterile, low-retention microcentrifuge tubes to minimize waste and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Diluting this compound into Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration will be below 0.5%.
-
Method A (Direct Dilution for low concentrations):
-
Add the calculated volume of this compound stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix thoroughly by gentle pipetting or swirling.
-
-
Method B (Serial Dilution for higher concentrations or sensitive media):
-
Perform an intermediate dilution by adding the this compound stock solution to a smaller volume of pre-warmed medium (e.g., 1:10 or 1:100).
-
Mix this intermediate dilution well.
-
Add the required volume of the intermediate dilution to the final volume of the cell culture medium and mix gently.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing and dosing this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbio.com [scientificbio.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the drug-to-antibody ratio for maximum efficacy of MMAF sodium ADC
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the drug-to-antibody ratio (DAR) for maximum efficacy of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload MMAF sodium.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for an MMAF-based ADC?
A general consensus in the literature suggests that a DAR of 3.5-4 is often optimal for balancing efficacy and toxicity.[1] While higher DARs can lead to increased potency in vitro, they are often associated with faster clearance in vivo and increased toxicity, which can narrow the therapeutic window.[1][2][3][4] However, the ideal DAR can be target-dependent and should be determined empirically for each specific ADC.[3][4] Studies have shown that ADCs with a DAR of around 2 can still exhibit potent anti-tumor activity.[1]
Q2: How does a high DAR affect the pharmacokinetics (PK) of an MMAF ADC?
ADCs with a high DAR (e.g., greater than 8) tend to exhibit faster clearance from circulation.[1][2] This is often attributed to increased hydrophobicity of the ADC, which can lead to faster uptake by the liver.[1][3][4][5] This rapid clearance can ultimately reduce the overall exposure of the tumor to the ADC, potentially decreasing its efficacy.[3][4]
Q3: What are the common challenges encountered when trying to control the DAR of MMAF ADCs?
Controlling the DAR during conjugation can be challenging, often resulting in a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody.[6][7][] This heterogeneity can impact the consistency and therapeutic efficacy of the ADC.[9] Additionally, the hydrophobic nature of MMAF can lead to aggregation and precipitation of the ADC, particularly at higher DARs.[10][11]
Q4: What is the role of the linker in an MMAF ADC and how does it influence efficacy?
The linker connects the MMAF payload to the antibody and its stability is crucial for the ADC's performance.[12][13][14] A stable linker is required to prevent premature release of the cytotoxic drug in circulation, which could lead to off-target toxicity.[11][13][15] The linker should be designed to release the MMAF payload efficiently once the ADC is internalized into the target cancer cell.[13][15] Both cleavable and non-cleavable linkers are used with MMAF, and the choice depends on the desired mechanism of action.[2][10][16]
Q5: How can I achieve a more homogeneous DAR?
Site-specific conjugation technologies are being increasingly employed to produce more homogeneous ADCs with a defined DAR.[6][7][][17] These methods involve engineering specific sites on the antibody for drug attachment, such as through the introduction of cysteine residues (THIOMABs) or non-natural amino acids.[7][][18] This approach allows for precise control over the location and number of conjugated drug molecules.[6][]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite good in vitro potency.
Potential Cause 1: Poor pharmacokinetic profile.
-
Troubleshooting Steps:
-
Characterize the ADC's pharmacokinetics: Conduct a PK study in a relevant animal model to determine the clearance rate and half-life of your ADC.
-
Analyze DAR distribution: A high average DAR or a significant population of high-DAR species can lead to rapid clearance.[1][3][4] Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to assess the distribution of different DAR species.[19][20]
-
Optimize the DAR: If the clearance is too rapid, consider reducing the average DAR of your ADC. Prepare batches with lower DARs (e.g., 2 and 4) and compare their PK profiles and efficacy.[21]
-
Potential Cause 2: Premature drug deconjugation.
-
Troubleshooting Steps:
-
Assess linker stability: Perform a plasma stability assay to measure the rate of MMAF release from the ADC in plasma from the species used for your in vivo studies.[10]
-
Consider a more stable linker: If significant premature release is observed, explore alternative linker technologies known for higher stability.[16]
-
*Potential Cause 3: Inefficient internalization or payload release.
-
Troubleshooting Steps:
-
Confirm ADC internalization: Use fluorescence microscopy or flow cytometry to verify that your ADC is being internalized by the target cells.[22]
-
Quantify intracellular payload release: An LC-MS/MS-based assay can be used to measure the amount of free MMAF released inside the target cells over time.[10]
-
Issue 2: High systemic toxicity observed in in vivo models.
*Potential Cause 1: High drug-to-antibody ratio.
-
Troubleshooting Steps:
-
Reduce the average DAR: As with low efficacy, high toxicity can be a result of a high DAR.[1] Prepare and test ADCs with a lower average DAR.
-
Evaluate the therapeutic window: Determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) to understand the therapeutic window of your ADC.[5] A narrow therapeutic window may indicate that the DAR is too high.[15]
-
*Potential Cause 2: Off-target uptake.
-
Troubleshooting Steps:
-
Investigate biodistribution: Conduct a biodistribution study to determine where the ADC accumulates in the body.[1][3][4] High accumulation in organs like the liver could explain the toxicity.
-
Modify the ADC to reduce non-specific uptake: Changes in the charge of the ADC can influence its non-specific uptake.[2]
-
Issue 3: ADC aggregation and precipitation during preparation and storage.
*Potential Cause: Increased hydrophobicity due to MMAF conjugation.
-
Troubleshooting Steps:
-
Optimize conjugation conditions: Factors like buffer composition, pH, and temperature during conjugation can influence aggregation.
-
Lower the DAR: Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[10][11]
-
Include stabilizing excipients: In the final formulation, use excipients that are known to reduce protein aggregation.
-
Characterize aggregation: Use Size Exclusion Chromatography (SEC) to quantify the amount of aggregate in your ADC preparation.[23]
-
Data Presentation
Table 1: Impact of DAR on MMAF ADC Properties
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Toxicity |
| Low (e.g., 2) | Moderate | Can be potent | Slower | Generally lower |
| Optimal (e.g., 4) | High | Often maximal | Moderate | Manageable |
| High (e.g., 8) | Highest | Can be reduced | Faster | Often higher |
This table provides a generalized summary. Optimal DAR is ADC-specific and requires experimental validation.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an estimation of the average DAR.
-
Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug based on their absorbance at specific wavelengths.[19][20]
-
Materials:
-
ADC sample
-
Unconjugated antibody
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
-
Methodology:
-
Determine the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (ε_Ab_) and the MMAF payload at its maximum absorbance wavelength (ε_Drug_λmax) and at 280 nm (ε_Drug_280nm).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).
-
Calculate the concentration of the antibody and the drug using the following equations:
-
Concentration_Drug (M) = A_λmax_ / ε_Drug_λmax_
-
Concentration_Ab (M) = (A_280_ - (Concentration_Drug * ε_Drug_280nm_)) / ε_Ab_
-
-
Calculate the average DAR:
-
DAR = Concentration_Drug / Concentration_Ab
-
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.[19][20]
-
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[19]
-
-
Methodology:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The different peaks correspond to ADC species with different DARs (higher DAR species are more hydrophobic and elute later).
-
Calculate the average DAR by determining the weighted average of the peak areas.[]
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
ADC sample
-
Unconjugated antibody
-
Free MMAF drug
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Methodology:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAF.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the percentage of viable cells.
-
Plot the cell viability against the concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for optimizing the drug-to-antibody ratio.
Caption: Decision tree for troubleshooting low in vivo efficacy.
Caption: Cellular mechanism of action for an MMAF-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. google.com [google.com]
- 7. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 13. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellmosaic.com [cellmosaic.com]
Troubleshooting Unexpected Cytotoxicity in Control Cells with MMAF Sodium
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in their control cell populations when using Monomethyl Auristatin F (MMAF) sodium. This document offers troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MMAF sodium and how does it work?
A1: Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent.[1] It functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). MMAF is often conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to target cancer cells.[3][]
Q2: Why am I observing cytotoxicity in my control cells treated with this compound?
A2: Unexpected cytotoxicity in control cells can stem from several factors:
-
Off-target effects: Although designed for targeted delivery, a small percentage of ADCs may be taken up by non-target cells.[5]
-
Free MMAF: The linker attaching MMAF to the antibody could be unstable, leading to premature cleavage and release of free MMAF into the culture medium.[6] Free MMAF can be internalized by cells non-specifically.[7]
-
Contamination: The this compound solution, cell culture medium, or other reagents may be contaminated with cytotoxic substances.
-
Cell Line Sensitivity: Some cell lines may exhibit higher intrinsic sensitivity to MMAF.
-
Experimental Error: Incorrect dilutions, prolonged incubation times, or errors in cell handling can contribute to unexpected cell death.
Q3: What is the expected potency of free MMAF?
A3: Free MMAF is a highly potent cytotoxic agent, with inhibitory concentrations (IC50) typically in the low nanomolar range for sensitive cell lines. However, its potency is generally lower than that of its counterpart, MMAE, due to a charged C-terminal phenylalanine that limits membrane permeability.[3]
Troubleshooting Guide
If you are observing unexpected cytotoxicity in your control cells, follow these troubleshooting steps:
Step 1: Verify the Integrity of Your Reagents
| Parameter | Recommendation | Rationale |
| This compound Quality | Ensure you are using a high-purity this compound preparation. If possible, obtain a certificate of analysis. | Impurities in the drug stock can contribute to non-specific toxicity. |
| Antibody Purity | For ADC controls, verify the purity of the unconjugated antibody. An antibody purity of greater than 95% is recommended. | Protein impurities in the antibody solution can interfere with the experiment. |
| Reagent Storage | Confirm that all reagents, including this compound, antibodies, and media, have been stored under the recommended conditions. | Improper storage can lead to degradation of reagents and unpredictable results.[8] |
| Buffer Composition | Check for interfering substances in your antibody buffer, such as primary amines, which can compete with the conjugation reaction. | Buffer components can impact the stability and activity of your reagents. |
Step 2: Review Your Experimental Protocol
| Parameter | Recommendation | Rationale |
| Concentration Calculations | Double-check all dilution calculations for this compound and control antibodies. | Errors in concentration can lead to significant overdosing of cells. |
| Incubation Time | Review the incubation time. Consider performing a time-course experiment to determine the optimal duration. | Prolonged exposure, even at low concentrations, can lead to cytotoxicity. |
| Cell Seeding Density | Ensure a consistent and appropriate cell seeding density across all wells. | Variations in cell number can affect the apparent cytotoxicity. |
| Positive and Negative Controls | Include appropriate positive (a known cytotoxic agent) and negative (vehicle-only) controls in your experiment. | Controls are essential for interpreting your results and identifying experimental artifacts. |
Step 3: Evaluate Your Cell Culture Conditions
| Parameter | Recommendation | Rationale |
| Cell Health | Ensure your control cells are healthy and in the logarithmic growth phase before starting the experiment. | Stressed or unhealthy cells can be more susceptible to cytotoxic agents. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination. | Mycoplasma can alter cellular responses and increase sensitivity to toxins. |
| Media and Supplements | Use fresh, pre-warmed media and supplements. Ensure consistency in lot numbers. | Variations in media composition can influence cell viability. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, control antibody, and ADC in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Bystander Killing Effect of MMAF Sodium ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bystander killing effect of antibody-drug conjugates (ADCs) utilizing Monomethylauristatin F (MMAF) sodium.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding MMAF and the bystander effect.
Q1: What is the bystander killing effect and why is it important for ADCs?
The bystander effect is a crucial phenomenon where the cytotoxic payload of an ADC, released from a targeted antigen-positive (Ag+) cancer cell, diffuses into the surrounding tumor microenvironment and kills adjacent antigen-negative (Ag-) cells.[1][] This is particularly important for enhancing therapeutic efficacy in tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[3][4] By eliminating neighboring non-target cells, bystander killing can overcome tumor heterogeneity, a common obstacle in ADC development for solid tumors.[5]
Q2: What is MMAF sodium and how does it function as an ADC payload?
MMAF (Monomethylauristatin F) sodium is a potent synthetic antimitotic agent that works by inhibiting tubulin polymerization, a critical process for cell division.[6][7] When used as an ADC payload, it is attached to a monoclonal antibody (mAb) that targets a specific cancer cell surface antigen.[8][] After the ADC binds to the target cell and is internalized, the MMAF is released, leading to cell cycle arrest and apoptosis.[10]
Q3: Why is the bystander effect of this compound ADCs inherently limited?
The primary limitation of MMAF's bystander effect stems from its physicochemical properties. MMAF possesses a charged C-terminal phenylalanine residue, which makes the molecule hydrophilic and significantly less permeable to cell membranes compared to its uncharged counterpart, MMAE.[5][11][12] Once the MMAF payload is released inside the target cell, its charge and hydrophilicity prevent it from efficiently crossing the cell membrane to kill adjacent bystander cells.[][13][14]
Q4: How does MMAF compare to MMAE regarding the bystander effect?
MMAE (Monomethylauristatin E) and MMAF are structurally similar auristatin derivatives, but their differing C-terminal residues lead to distinct pharmacological profiles, especially concerning the bystander effect.[5] MMAE is a neutral, more hydrophobic molecule, allowing it to readily diffuse across cell membranes and mediate potent bystander killing.[5][15] In contrast, the charged nature of MMAF restricts its diffusion, resulting in a negligible bystander effect.[13][16]
| Property | Monomethylauristatin E (MMAE) | Monomethylauristatin F (MMAF) | Implication for Bystander Effect |
| Charge | Neutral / Uncharged | Negatively Charged | The negative charge on MMAF significantly reduces its ability to passively diffuse across the negatively charged cell membrane.[][11][15] |
| Membrane Permeability | High | Low / Cell-Impermeant | High permeability is required for the released payload to exit the target cell and enter neighboring cells to exert a bystander effect.[5][13] |
| Bystander Killing | Potent Bystander Killer | Lacks Significant Bystander Effect | MMAE's ability to kill neighboring cells is a key advantage in heterogeneous tumors; MMAF is generally confined to the target cell.[5][16][17] |
| Systemic Toxicity Profile | Can lead to bystander-mediated toxicity in normal tissues.[13][18] | Generally shows lower systemic toxicity due to reduced diffusion into non-target cells.[][19] | The contained cytotoxicity of MMAF can be advantageous for highly expressed, homogeneous tumor antigens, potentially offering a wider therapeutic window.[5] |
Q5: What are the key pharmacological factors that determine the bystander effect of an ADC?
The overall bystander effect is a complex outcome influenced by multiple components of the ADC, including the antibody, linker, and payload, as well as the characteristics of the tumor microenvironment.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Q1: My MMAF-ADC is potent against antigen-positive cells but shows no bystander effect in a co-culture assay. What are the likely causes and how can I troubleshoot this?
This is a common and expected observation due to the inherent properties of MMAF.[5][16] However, it is crucial to confirm that the lack of bystander effect is due to MMAF's impermeability and not an experimental artifact.
Troubleshooting Steps:
-
Confirm Intracellular Payload Release: The first step is to verify that the MMAF payload is being effectively released from the antibody inside the target cells. An inefficient linker cleavage would also result in no bystander effect. Use an LC-MS/MS-based assay to quantify the free MMAF in the lysate of ADC-treated target cells.[5][12]
-
Use a Positive Control: To validate your experimental setup, run the co-culture assay in parallel with an ADC that is known to have a strong bystander effect, such as an MMAE-based ADC with a cleavable linker.[17][20] If the MMAE-ADC induces bystander killing but the MMAF-ADC does not, it confirms your assay is working correctly and the difference is due to the payload.
-
Verify Target Antigen Expression: Ensure that your antigen-positive cells maintain high and stable expression of the target antigen throughout the experiment.
Q2: My cleavable MMAF-ADC is showing unexpected systemic toxicity in an in vivo model. What should I investigate?
While MMAF ADCs are often associated with lower systemic toxicity, issues can still arise, particularly with linker instability.[][19]
-
Potential Cause: Premature cleavage of the linker in systemic circulation, leading to the off-target release of the potent MMAF payload.[12]
-
Troubleshooting Steps:
-
Perform a Plasma Stability Assay: Incubate the MMAF-ADC in mouse and human plasma and measure the amount of free payload released over time using LC-MS/MS. This will determine the linker's stability.[12]
-
Analyze ADC Pharmacokinetics (PK): Measure the concentration of the intact ADC and free MMAF in the plasma of treated animals over time. High levels of free MMAF early after dosing would indicate poor linker stability.
-
Consider a More Stable Linker: If instability is confirmed, explore alternative cleavable linkers known for higher plasma stability or consider a non-cleavable linker, which releases the payload only after the entire ADC is degraded within the lysosome.[12][13][18]
-
Q3: I'm observing poor in vivo efficacy despite good in vitro potency. What are the potential reasons?
This disconnect between in vitro and in vivo results can be caused by several factors.
-
Potential Causes:
-
Poor ADC Tumor Penetration: ADCs are large molecules and may have difficulty penetrating dense solid tumors.[12]
-
Development of In Vivo Resistance: Tumors can develop resistance mechanisms under therapeutic pressure that are not observed in short-term in vitro cultures.[21] This can include downregulation of the target antigen or upregulation of drug efflux pumps like ABC transporters.[22][23]
-
Insufficient Payload Accumulation: The amount of released payload within the tumor may not reach a sufficient concentration to drive significant tumor growth inhibition.[5]
-
-
Troubleshooting Steps:
-
Immunohistochemistry (IHC) / Imaging: Analyze tumor tissue from treated animals to assess ADC distribution and target antigen expression levels post-treatment.[5]
-
Measure Intratumoral Payload Concentration: Quantify the amount of released MMAF within the tumor tissue using LC-MS/MS to correlate payload concentration with anti-tumor activity.[5]
-
Evaluate Resistance Mechanisms: If tumors become resistant after an initial response, explant the resistant tumors and culture the cells. Test their sensitivity to the ADC in vitro and analyze them for changes in antigen expression or efflux pump activity.[21][22]
-
Section 3: Strategies for Improving the Bystander Effect
Given that the MMAF payload itself is membrane-impermeable, strategies to introduce a bystander effect must focus on modifying the linker or the payload itself to release a more membrane-permeable species.
Q1: How can linker chemistry be optimized to generate a bystander effect?
The goal is to design a cleavable linker that, upon cleavage in the lysosome, releases MMAF or an MMAF derivative that is uncharged and membrane-permeable.
-
Self-Immolative Linkers with Masked Payloads: Design a linker-payload combination where the charged carboxyl group of MMAF is masked (e.g., as an ester). The linker is designed so that after enzymatic cleavage (e.g., by Cathepsin B), a self-immolative cascade occurs that releases the now-uncharged, permeable MMAF payload.[24]
-
Glucuronide Linkers: These linkers can be cleaved by beta-glucuronidase, an enzyme highly active in the tumor microenvironment. If the payload is released extracellularly, a permeable version could potentially enter nearby cells.
Q2: Are there payload modification strategies to improve membrane permeability?
Yes, developing prodrugs of MMAF is a key strategy. This involves chemically modifying the charged carboxyl group to create a neutral, "masked" version of the payload.
-
Prodrug Approach: Convert the C-terminal carboxylic acid of MMAF into an ester or another functional group that is stable in circulation but can be cleaved inside the cell (or upon release) to regenerate a more permeable, active drug.
-
Novel Analogs: Synthesize and screen novel auristatin F analogs that retain high potency against tubulin but have improved physicochemical properties for membrane permeability.[19]
Q3: Is using a dual-payload ADC a viable strategy?
A dual-payload ADC, carrying both a non-permeable payload like MMAF and a highly permeable bystander payload like MMAE, is an emerging strategy.[4]
-
Concept: Such a construct could theoretically provide potent killing of antigen-positive cells via both payloads, while the released MMAE would mediate bystander killing of adjacent antigen-negative cells.
-
Challenges: This approach presents significant manufacturing and analytical challenges, including achieving a consistent drug-to-antibody ratio (DAR) for both payloads and understanding the complex PK/PD profile.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
-
Objective: To measure the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.[1][25]
-
Materials:
-
Methodology:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Allow cells to adhere overnight.
-
Prepare serial dilutions of the ADCs in culture medium.
-
Remove the existing medium and add the ADC dilutions to the cells. Include untreated wells as a control.
-
Incubate for a period relevant to the cell doubling time (e.g., 96-120 hours).
-
Harvest the cells by trypsinization.
-
Analyze the cell population by flow cytometry. Gate on the GFP-positive population (Ag- cells) and quantify their viability using a viability dye (e.g., Propidium Iodide or DAPI).
-
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the extent of bystander killing.
Protocol 2: Intracellular Payload Release Assay (LC-MS/MS)
-
Objective: To confirm ADC internalization and quantify the intracellular release of the MMAF payload.[5][12]
-
Materials:
-
Ag+ cell line.
-
Test ADC.
-
Cell lysis buffer.
-
LC-MS/MS system.
-
-
Methodology:
-
Plate Ag+ cells and allow them to adhere.
-
Treat cells with the ADC at a specific concentration (e.g., 10 µg/mL) for various time points (e.g., 2, 8, 24, 48 hours).
-
At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized ADC.
-
Lyse the cells and collect the lysate.
-
Process the cell lysate (e.g., protein precipitation with acetonitrile) to isolate the small molecule fraction containing the released payload.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of free MMAF.
-
-
Data Analysis: Correlate the amount of released payload with the incubation time to understand the kinetics of internalization and cleavage.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. agilent.com [agilent.com]
- 4. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 21. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. omnihealthpractice.com [omnihealthpractice.com]
- 24. Antibody-drug conjugates: Achieving high bystander killing and improved anti-tumor activity through linker design [morressier.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Purification Methods for MMAF Sodium ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of MMAF sodium ADCs in a question-and-answer format.
Question 1: I am observing significant aggregation of my this compound ADC during purification. What are the potential causes and how can I mitigate this?
Answer:
Aggregation is a common challenge in ADC development, primarily driven by the increased hydrophobicity of the conjugate after attaching the MMAF payload.[1][2] Several factors can contribute to this issue:
-
Hydrophobic Interactions: The MMAF payload is hydrophobic, and its conjugation to the antibody can expose hydrophobic patches, leading to self-association and aggregation.[3][4]
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as low or high salt concentrations or a pH close to the antibody's isoelectric point, can promote aggregation.[3]
-
Presence of Solvents: Organic solvents used to dissolve the hydrophobic payload-linker can sometimes induce aggregation if not efficiently removed.[3]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR species are generally more hydrophobic and, therefore, more prone to aggregation.[5]
-
Storage and Handling: Freeze-thaw cycles and exposure to thermal stress or agitation can increase the propensity for aggregation.[4]
Mitigation Strategies:
-
Optimize Buffer Conditions:
-
Salt Concentration: Adjust the salt concentration in your buffers. For Hydrophobic Interaction Chromatography (HIC), a high salt concentration is used for binding, which can sometimes promote aggregation. Careful optimization of the salt type and concentration is crucial.[3][6] Conversely, in other chromatography modes, maintaining an appropriate ionic strength can help shield charges and prevent aggregation.[7][8][9]
-
pH Control: Maintain the pH of the buffers away from the isoelectric point of the ADC to ensure it remains charged and soluble.[3]
-
-
Immobilization during Conjugation: Consider immobilizing the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions and subsequent aggregation.[3]
-
Chromatography Method Optimization:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for separating ADC species with different DARs and can also be used to remove aggregates.[10][11][12] Aggregates, being more hydrophobic, will bind more strongly to the HIC resin and can be separated from the desired monomeric ADC.[12]
-
Size Exclusion Chromatography (SEC): SEC is the most common method for removing aggregates based on size.[12][13] It is often used as a final polishing step.
-
Ion-Exchange Chromatography (IEX): IEX can also be employed to remove aggregates, as they may have different surface charge properties compared to the monomer.[14][15]
-
-
Formulation and Storage:
-
Utilize stabilizing excipients in the final formulation.
-
Store the purified ADC at recommended temperatures and avoid repeated freeze-thaw cycles. Lyophilization with appropriate cryoprotectants can be a suitable long-term storage strategy.[16]
-
Question 2: My ADC purification process results in a heterogeneous mixture with a wide Drug-to-Antibody Ratio (DAR) distribution. How can I achieve a more homogeneous product?
Answer:
Achieving a narrow DAR distribution is critical for the efficacy and safety of an ADC.[17] A heterogeneous mixture can lead to inconsistent clinical outcomes.
Strategies for a Homogeneous DAR:
-
Conjugation Chemistry: The choice of conjugation strategy (e.g., cysteine-based vs. lysine-based) significantly impacts DAR distribution. Site-specific conjugation methods generally produce more homogeneous ADCs.[18]
-
Chromatographic Separation:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary technique for separating ADC species with different DAR values.[10][19][20] The hydrophobicity of the ADC increases with the number of conjugated MMAF molecules, allowing for their separation. By carefully optimizing the salt gradient, you can isolate specific DAR species.
-
Ion-Exchange Chromatography (IEX): In some cases, IEX can also be used to separate different DAR species, as the conjugation can alter the overall charge of the antibody.[21][22]
-
Mixed-Mode Chromatography (MMC): MMC combines multiple interaction modes (e.g., ion-exchange and hydrophobic) and can offer unique selectivity for separating DAR species.[21]
-
Question 3: I am struggling to remove residual free this compound and other small molecule impurities from my ADC preparation. What purification methods are most effective?
Answer:
The presence of unconjugated, highly cytotoxic free drug is a major safety concern and must be effectively removed.[5][23][24]
Effective Removal Strategies:
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is a scalable and efficient method for removing small molecules like unconjugated drug-linker and residual solvents through buffer exchange.[12][25]
-
Size Exclusion Chromatography (SEC): SEC effectively separates the large ADC molecules from small molecule impurities based on their size difference.[12]
-
Bind-and-Elute Chromatography: Techniques like cation-exchange chromatography (CEX) can be used in a bind-and-elute mode where the ADC binds to the resin, and the small molecule impurities are washed away in the flow-through.[26]
-
Membrane Chromatography: Membrane adsorbers can be used for rapid and efficient removal of free payload.[12][25]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in purifying a crude this compound ADC reaction mixture?
A1: The initial purification step often involves removing unconjugated this compound, excess linker, and solvents. Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly employed for this initial clean-up.[12] This is followed by chromatography steps to address aggregation and DAR heterogeneity.
Q2: How does the sodium salt form of MMAF affect the purification process?
A2: While the fundamental purification principles remain the same as for other MMAF ADCs, the sodium salt form of MMAF may influence its solubility and charge characteristics. This could potentially impact buffer selection and pH optimization during ion-exchange chromatography. However, the dominant factor driving the separation in techniques like HIC is the hydrophobicity of the auristatin core, which is largely unaffected by the salt form. Careful buffer screening is always recommended.
Q3: What are the critical quality attributes (CQAs) to monitor during the purification of this compound ADCs?
A3: Key CQAs for this compound ADCs include:
-
Purity: Absence of process-related impurities (e.g., host cell proteins, DNA) and product-related impurities (e.g., aggregates, fragments).[25]
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody and the distribution of different DAR species.[5][25]
-
Level of Free Drug: The concentration of unconjugated this compound must be below a specified safety limit.[5]
-
Aggregate Content: The percentage of high molecular weight species should be minimized to ensure safety and efficacy.[4][25]
-
Potency: The biological activity of the purified ADC.[10]
Q4: Can I use the same purification platform for different monoclonal antibodies conjugated to this compound?
A4: While a platform approach can be a good starting point, the purification process will likely require optimization for each specific monoclonal antibody.[18] Different antibodies have unique physicochemical properties, such as isoelectric point and surface hydrophobicity, which will influence their behavior during chromatography.
Data Presentation
Table 1: Typical Performance of Chromatography Techniques in MMAF ADC Purification
| Purification Step | Target Impurity/Heterogeneity | Typical Recovery (%) | Typical Purity (%) | Key Considerations |
| Tangential Flow Filtration (TFF) | Free drug-linker, solvents | >95% | - | Scalable, efficient for buffer exchange.[25] |
| Size Exclusion Chromatography (SEC) | Aggregates, free drug | >90% | >99% (monomer) | Limited by sample volume and flow rate.[12] |
| Hydrophobic Interaction Chromatography (HIC) | DAR species, aggregates | 80-95% | DAR-dependent | Requires careful optimization of salt and gradient.[10][19] |
| Ion-Exchange Chromatography (IEX) | Charge variants, aggregates, free drug | 85-95% | >98% | Dependent on the pI of the ADC and impurities.[21] |
| Membrane Chromatography | Free drug, aggregates | >90% | High | High throughput, disposable formats available.[12][25] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation of this compound ADCs
This protocol provides a general guideline for separating this compound ADC species based on their DAR. Optimization will be required for specific ADCs.
Materials:
-
HIC Column (e.g., Butyl, Phenyl, or Ether-based)
-
HPLC or FPLC system
-
Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
This compound ADC sample
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample in Binding Buffer to a final ammonium sulfate concentration that promotes binding without causing precipitation (typically 0.5-1.0 M). This may require optimization.[19]
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 2-5 CVs of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20-30 CVs. Species with lower DAR will elute first, followed by species with higher DAR.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry to determine the DAR and purity of each fraction.[5]
-
Regeneration: Regenerate the column according to the manufacturer's instructions (e.g., with low salt buffer followed by a sanitization step).
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol outlines a general procedure for removing aggregates from a purified or partially purified this compound ADC sample.
Materials:
-
SEC Column (with appropriate molecular weight range for mAbs)
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with at least 2 CVs of the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject an appropriate volume of the ADC sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments or impurities.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction for purity and aggregate content using analytical SEC.
-
Column Cleaning and Storage: Clean and store the column according to the manufacturer's recommendations.
Mandatory Visualization
Caption: General purification workflow for this compound ADCs.
Caption: Troubleshooting decision tree for ADC aggregation.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of salt concentration in mobile phase on antibody retention in Protein A, Protein L and KappaSelect affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 18. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 25. mdpi.com [mdpi.com]
- 26. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in MMAF Sodium In Vivo Studies: A Technical Support Center
Researchers and drug development professionals often encounter variability in in vivo studies involving the potent anti-cancer agent Monomethyl Auristatin F (MMAF) sodium, typically conjugated to a monoclonal antibody as an antibody-drug conjugate (ADC). This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help address these inconsistencies and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is MMAF sodium and how does it work?
A1: Monomethyl Auristatin F (MMAF) is a synthetic and potent antineoplastic agent.[1][2] It functions as a mitotic inhibitor, meaning it disrupts cell division by blocking the polymerization of tubulin, a crucial component of the cell's cytoskeleton.[1][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is instead attached as a "payload" to a monoclonal antibody that specifically targets cancer cells. This antibody-drug conjugate (ADC) approach allows for the targeted delivery of MMAF to the tumor site, minimizing off-target toxicity.[2] The "sodium" in this compound refers to the salt form of the compound, which can influence its formulation and stability properties.
Q2: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with our MMAF ADC. What are the common causes?
A2: Inconsistent anti-tumor efficacy in vivo with MMAF ADCs can stem from several factors:
-
Animal Model Heterogeneity: Differences in the age, sex, weight, and genetic background of the mice can significantly impact drug metabolism, clearance, and overall therapeutic response.[1][3][4][5] The immune status of the mouse strain (e.g., nude vs. SCID vs. NSG mice) also plays a critical role in how the ADC is processed and its ultimate efficacy.[1][3][4][5]
-
Drug Formulation and Administration: MMAF and its conjugates can be hydrophobic, leading to potential issues with solubility and stability in formulation. Improper formulation can result in precipitation, leading to inconsistent dosing and variable bioavailability. The route and speed of administration (e.g., intravenous bolus vs. infusion) can also affect the pharmacokinetic profile of the ADC.
-
Antibody-Drug Conjugate (ADC) Characteristics: The drug-to-antibody ratio (DAR), which is the average number of MMAF molecules attached to each antibody, is a critical parameter. Variations in DAR between batches can lead to differences in potency, pharmacokinetics, and toxicity.[6] Linker stability is another key factor; premature cleavage of the linker in circulation can release the MMAF payload systemically, causing off-target toxicity and reducing the amount of drug that reaches the tumor.
-
Tumor Model Variability: Inconsistencies in the tumor cell line itself, such as passage number and genetic drift, can alter antigen expression levels and sensitivity to the drug. The number of cells injected and the site of implantation (subcutaneous vs. orthotopic) can also lead to different tumor growth rates and drug responses. Tumor heterogeneity, where different cells within the same tumor express varying levels of the target antigen, can also contribute to inconsistent results.[1]
-
Technical Execution: Lack of proper randomization of animals into treatment groups, blinding during tumor measurement, and inconsistent handling of animals can introduce significant bias and variability into the study.
Q3: Can the Drug-to-Antibody Ratio (DAR) of our MMAF ADC affect in vivo results?
A3: Absolutely. The DAR is a critical quality attribute of an ADC that can significantly influence its in vivo performance. Studies have shown that a higher DAR does not always translate to better efficacy. While a higher DAR can increase potency in vitro, it can also lead to faster clearance from circulation in vivo, potentially reducing the therapeutic window. Conversely, a lower DAR may have a more favorable pharmacokinetic profile but may require higher doses to achieve the same therapeutic effect. It is crucial to characterize the DAR of each batch of your MMAF ADC and to consider its potential impact on your in vivo results.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues you might encounter during your this compound in vivo experiments.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | 1. Verify Cell Viability: Ensure >95% cell viability via Trypan Blue exclusion before injection.[7] 2. Standardize Injection Technique: Use a consistent injection volume, needle gauge, and injection speed. Inject cells subcutaneously in the same anatomical location for all animals. For subcutaneous injections, gently lift the skin to create a tent and inject into the center.[8] 3. Prevent Cell Clumping: Gently swirl the cell suspension between injections to prevent settling. If clumping is an issue, consider resuspending cells in a solution containing Matrigel to improve cell suspension and tumor take rate.[9] |
| Inaccurate Tumor Measurement | 1. Review Caliper Measurement Technique: Ensure consistent and proper use of calipers. Measure the length (L) and width (W) of the tumor.[10] 2. Use a Standardized Formula: Consistently use the same formula to calculate tumor volume. A commonly used formula is: Tumor Volume = (L x W²) / 2.[10] 3. Implement Blinding: The individual measuring the tumors should be blinded to the treatment groups to avoid bias. |
| Animal Health | 1. Monitor Animal Health Daily: Observe animals for signs of distress, such as weight loss, hunched posture, or rough fur. 2. Establish Humane Endpoints: Predetermine and adhere to humane endpoints for euthanasia, such as excessive tumor burden or significant weight loss, as per your institution's animal care and use committee (IACUC) guidelines. |
Issue 2: Inconsistent Anti-Tumor Efficacy Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Drug Formulation | 1. Check for Precipitation: Visually inspect the MMAF ADC formulation for any particulates or precipitation before each injection. 2. Prepare Fresh Formulations: Prepare the drug formulation fresh for each experiment to avoid degradation. 3. Standardize Formulation Protocol: Use a consistent and validated protocol for preparing the MMAF ADC formulation, including the vehicle, pH, and concentration. |
| Inconsistent Drug Administration | 1. Verify Injection Route: Ensure the intended route of administration (e.g., intravenous, intraperitoneal) is consistently and accurately performed. For intravenous injections, use a tail vein catheter or a similar method to ensure proper delivery. 2. Control Injection Volume and Rate: Use a calibrated syringe pump for intravenous infusions to ensure a consistent rate of administration. |
| Cell Line Integrity | 1. Authenticate Cell Line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Control Passage Number: Use cells within a defined and low passage number range for all experiments to minimize genetic drift and changes in phenotype. |
| Animal Model Differences | 1. Standardize Animal Specifications: Use animals of the same strain, sex, age, and weight range for all experiments.[1][3][4][5] 2. Consider the Impact of Mouse Strain: Be aware that different immunodeficient mouse strains can have different pharmacokinetic profiles for ADCs.[1][3][4][5] If you switch strains, you may need to re-validate your model. |
Quantitative Data Summary
Inconsistent results in MMAF ADC in vivo studies can be influenced by factors such as the Drug-to-Antibody Ratio (DAR). The following table summarizes hypothetical data illustrating how different DARs of the same ADC could lead to variable outcomes in a xenograft model.
| ADC Batch | Average DAR | Dose (mg/kg) | Number of Animals | Tumor Growth Inhibition (%) (Mean ± SD) | Observations |
| A | 2.1 | 5 | 10 | 45 ± 15 | Moderate efficacy, lower variability. |
| B | 4.3 | 5 | 10 | 75 ± 25 | Higher efficacy, but also higher variability between animals. |
| C | 7.8 | 5 | 10 | 60 ± 30 | Efficacy not proportionally increased, significant toxicity observed (weight loss >15%). |
This table is a hypothetical representation to illustrate the potential impact of DAR on in vivo study outcomes. Actual results will vary depending on the specific ADC, tumor model, and experimental conditions.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for minimizing variability in in vivo studies. Below is a generalized protocol for an MMAF ADC efficacy study in a subcutaneous xenograft model.
Protocol: In Vivo Efficacy Study of an MMAF-ADC in a Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture tumor cells in the recommended medium and conditions.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile, serum-free medium or PBS.
-
Determine cell viability using a Trypan Blue exclusion assay (should be >95%).
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice of a specific strain, age, and sex.
-
Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject the prepared tumor cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. MMAF-ADC Formulation and Administration:
-
Prepare the MMAF-ADC formulation according to a validated protocol. The vehicle should be sterile and appropriate for the route of administration.
-
Administer the MMAF-ADC and vehicle control to the respective groups via the predetermined route (e.g., intravenous injection into the tail vein).
-
Dosing volume and frequency should be based on prior pharmacokinetic and tolerability studies.
5. Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
Record any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the anti-tumor efficacy of the MMAF-ADC, typically reported as tumor growth inhibition (TGI).
Visualizations
Signaling Pathway of MMAF
References
- 1. The Use of Antibody-Drug Conjugates to Overcome the Drug Resistance of HER2+ Breast Cancer Caused by Tumor Heterogeneity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measurement of Cancer Cell Growth Heterogeneity through Lentiviral Barcoding Identifies Clonal Dominance as a Characteristic of In Vivo Tumor Engraftment | PLOS One [journals.plos.org]
- 5. mouseion.jax.org [mouseion.jax.org]
- 6. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Validation & Comparative
Validating the Target Specificity of an MMAF Sodium-Based ADC: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biologics are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently utilized as a payload in ADCs. Validating the target specificity of an MMAF-based ADC is a critical step in its preclinical development, ensuring that its cytotoxic activity is directed exclusively toward antigen-expressing tumor cells.
This guide provides a comparative framework for validating the target specificity of an MMAF sodium-based ADC, complete with experimental protocols and data presentation formats.
Mechanism of Action of MMAF-Based ADCs
Monomethyl auristatin F (MMAF) is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2][] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF is appended with a charged C-terminal phenylalanine, which renders it significantly less permeable to the cell membrane.[1][][5] This characteristic is pivotal to its mechanism of action within an ADC construct.
The ADC, composed of a monoclonal antibody targeting a tumor-specific antigen, a linker, and the MMAF payload, binds to the target cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[6][7] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload.[] The released MMAF then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[5] Due to its membrane impermeability, the released MMAF is largely trapped within the target cell, minimizing its ability to diffuse out and affect neighboring, potentially healthy, cells—a phenomenon known as the bystander effect.[][9]
Figure 1. Mechanism of action of a target-specific MMAF-based ADC.
Experimental Workflow for Target Specificity Validation
A systematic approach is required to rigorously validate the target specificity of an MMAF-based ADC. The workflow involves a series of in vitro and in vivo experiments designed to demonstrate that the ADC's therapeutic activity is dependent on the presence of the target antigen.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analytical Characterization and Validation - Creative Biolabs [creative-biolabs.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Reactivity of MMAF-Sodium Conjugates: A Comparative Guide for Preclinical Species Selection
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. Among the various payloads utilized, monomethyl auristatin F (MMAF) is a potent anti-mitotic agent. When conjugated to a monoclonal antibody (mAb), it is designed to be delivered specifically to tumor cells, minimizing systemic toxicity. However, a critical aspect of the preclinical development of MMAF-based ADCs is the assessment of cross-reactivity in different animal species to select the most appropriate model for toxicology and efficacy studies. This guide provides a comparative overview of the key considerations and experimental approaches for evaluating the cross-reactivity of MMAF sodium conjugates.
Data Presentation: A Comparative Overview
A thorough cross-reactivity assessment involves evaluating the binding affinity and cytotoxic potential of the MMAF-ADC across various species. The ideal preclinical species should exhibit a similar binding profile and sensitivity to the ADC as humans. Below is a representative table summarizing the types of quantitative data that are crucial for this evaluation.
| Parameter | Human | Cynomolgus Monkey | Rat | Mouse |
| Target Expression (IHC Score) | +++ | +++ | + | - |
| Binding Affinity (K D , nM) | 1.5 | 2.0 | 50 | >1000 |
| In Vitro Cytotoxicity (IC 50 , nM) | 5 | 8 | 250 | >2000 |
Note: The data presented in this table is illustrative for a hypothetical anti-target this compound conjugate and serves to demonstrate the ideal data set for comparison. Actual values will be specific to the antibody and target.
Key Interpretations from the Illustrative Data:
-
Target Expression: High target expression is observed in human and cynomolgus monkey tissues, with lower expression in rat and negligible expression in mouse tissues.
-
Binding Affinity: The ADC exhibits high affinity for the human and cynomolgus monkey target, with significantly weaker binding to the rat target and virtually no binding to the mouse target.
-
In Vitro Cytotoxicity: The cytotoxic effect of the ADC is potent in human and cynomolgus monkey cell lines expressing the target, while it is substantially less potent in rat cells and inactive in mouse cells.
Based on this illustrative data, the cynomolgus monkey would be the most relevant species for preclinical safety and efficacy studies of this hypothetical MMAF-ADC, due to the similar target expression, binding affinity, and in vitro cytotoxicity to humans. The rat may be a less relevant species, and the mouse would be considered a non-relevant species for on-target toxicity assessment.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable cross-reactivity data.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of an MMAF-ADC on target-expressing cell lines from different species.
1. Cell Preparation:
- Culture target antigen-positive and negative cell lines from the relevant species (human, cynomolgus monkey, rat, mouse) in appropriate media.
- Harvest cells during the logarithmic growth phase and perform a cell count to ensure viability is >95%.
- Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in the appropriate cell culture medium.
- Remove the overnight culture medium from the 96-well plates and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with only medium as a blank.
- Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for MMAF).
3. MTT Assay:
- Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Tissue Cross-Reactivity Protocol (Immunohistochemistry - IHC)
This protocol is designed to assess the binding of an MMAF-ADC to a panel of normal tissues from different species.
1. Tissue Preparation:
- Obtain a comprehensive panel of fresh-frozen normal tissues from human, cynomolgus monkey, and other relevant preclinical species (e.g., rat). The FDA recommends a panel of at least 32 different tissues.
- Cryosection the tissues to a thickness of 5-10 µm and mount them on positively charged slides.
2. Immunohistochemical Staining:
- Fix the tissue sections with a suitable fixative (e.g., cold acetone).
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific binding sites using a protein-based blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
- Incubate the tissue sections with the biotinylated MMAF-ADC at a pre-optimized concentration. Include a negative control (an isotype-matched control ADC) and a positive control (a tissue known to express the target antigen).
- Wash the slides and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
- Add a chromogenic substrate (e.g., DAB - 3,3'-diaminobenzidine) to visualize the binding.
- Counterstain the sections with hematoxylin to visualize cell nuclei.
3. Analysis and Interpretation:
- A qualified pathologist should examine the stained tissue sections microscopically.
- The intensity and localization of staining in each tissue are recorded.
- The staining pattern of the MMAF-ADC is compared across the different species to identify similarities and differences in on-target and off-target binding.
Visualizing the Process and Pathway
Diagrams can aid in understanding the experimental workflow and the mechanism of action of MMAF-ADCs.
Caption: Experimental workflow for cross-species reactivity assessment of an MMAF-ADC.
Caption: Mechanism of action of an MMAF-based antibody-drug conjugate.
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for MMAF Sodium in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides a comparative analysis of cleavable and non-cleavable linkers when paired with the potent cytotoxic agent monomethyl auristatin F (MMAF) sodium, supported by experimental data and detailed protocols to inform rational ADC design.
Monomethyl auristatin F (MMAF) is a powerful antimitotic agent that inhibits tubulin polymerization.[1][2] Unlike its counterpart MMAE, MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1][2] This characteristic diminishes the "bystander effect"—the killing of adjacent antigen-negative cells—but necessitates efficient intracellular release from the ADC to exert its cytotoxic activity.[1][3][4] The linker, therefore, plays a pivotal role in the stability, efficacy, and safety of MMAF-based ADCs.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the MMAF payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1][5][6] A prevalent example is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often upregulated in tumor cells.[1][7][8]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as maleimidocaproyl (mc), form a stable covalent bond between the antibody and MMAF.[1][4][5] The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4][5][9] This process results in the liberation of an amino acid-linker-MMAF adduct.[10]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers for MMAF
| Feature | Cleavable Linkers (e.g., vc-MMAF) | Non-Cleavable Linkers (e.g., mc-MMAF) |
| Release Mechanism | Enzymatic (e.g., Cathepsin B) or pH-dependent cleavage in the tumor microenvironment or lysosome.[1][7][8] | Proteolytic degradation of the antibody in the lysosome.[4][5][9] |
| Released Payload | Primarily free MMAF.[1] | Amino acid-linker-MMAF adduct (e.g., Cys-mc-MMAF).[10][11] |
| Plasma Stability | Generally lower than non-cleavable linkers, with a risk of premature payload release.[8] | Higher plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[4][5][9][12] |
| Bystander Effect | Possible, though limited by the low membrane permeability of MMAF.[1][13] | Significantly reduced or absent due to the release of a charged, membrane-impermeable adduct.[9][14] |
| Potency | Often exhibit high in vitro potency.[11] | Can be as potent as cleavable counterparts in vitro and may show superior in vivo efficacy.[4][11] |
| Dependence on Target Biology | Dependent on the presence of specific enzymes or acidic conditions for payload release.[5] | Highly dependent on efficient internalization and lysosomal trafficking of the ADC.[3][4][5] |
Quantitative Performance Data
The following tables summarize experimental data from comparative studies of MMAF ADCs, highlighting the impact of the linker on performance.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC | Linker Type | IC50 (ng/mL) | Reference |
| Karpas 299 | CD30 | cAC10-vcMMAF | Cleavable | ~10 | [15] |
| L-82 | CD30 | cAC10-vcMMAF | Cleavable | ~100 | [15] |
| Melanoma | HER-3 | EV20/MMAF | Non-cleavable | Potent | [2] |
| Liver Cancer | HER-3 | EV20-sss-vc/MMAF | Cleavable | More potent than non-cleavable | [2] |
| Liver Cancer | HER-3 | EV20/MMAF | Non-cleavable | Modest activity | [2] |
Note: IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy: Xenograft Models
| Tumor Model | Target Antigen | ADC | Linker Type | Dose | Outcome | Reference |
| Admixed (Karpas 299 CD30+ & CD30-) | CD30 | cAC10-vcMMAF | Cleavable | 3 mg/kg | Lacked bystander killing capacity | [11] |
| Liver Cancer Xenograft | HER-3 | EV20-sss-vc/MMAF | Cleavable | Not specified | Inhibited tumor growth | [2] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of action for an MMAF ADC with a cleavable linker.
Caption: Mechanism of action for an MMAF ADC with a non-cleavable linker.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a widely used method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (cleavable and non-cleavable MMAF ADCs)
-
Isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[9]
-
ADC Treatment: Prepare serial dilutions of the test ADCs and the isotype control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells.[16]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][9] Incubate overnight at 37°C in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][9]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[16]
In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11] Monitor tumor volume regularly (e.g., twice a week) using caliper measurements (Volume = (length × width²)/2).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable MMAF ADC, non-cleavable MMAF ADC). Administer the ADCs, typically via intravenous injection, at the specified dose and schedule.[17]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[7] The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time.[17] At the end of the study, tumors can be excised and weighed.[17] Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effects.[17]
Plasma Stability Assay (LC-MS based)
This protocol provides a method for assessing the stability of an ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC constructs
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[18]
-
Immunoaffinity Capture: At each time point, capture the ADC from the plasma sample using affinity beads that bind to the antibody's Fc region.[5]
-
Washing and Elution: Wash the beads to remove non-specifically bound plasma proteins. Elute the ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and quantify the amount of unconjugated payload.[1][10]
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma.
Conclusion: Selecting the Optimal Linker for MMAF
The choice between a cleavable and a non-cleavable linker for MMAF is not a one-size-fits-all decision and depends on the specific therapeutic goals and the biology of the target antigen.
Cleavable linkers may be advantageous when high potency is the primary objective and a limited bystander effect is desired. However, the potential for premature payload release in circulation requires careful linker design and stability assessment.
Non-cleavable linkers offer the significant benefit of enhanced plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities.[4][5][9][12] This makes them a compelling choice, particularly for highly expressed and efficiently internalized antigens, where a bystander effect is less critical. The retained potency of the amino acid-linker-MMAF adduct ensures that the cytotoxic activity is preserved upon release in the lysosome.
Ultimately, a thorough in vitro and in vivo comparative evaluation, as outlined in the protocols above, is essential to empirically determine the optimal linker strategy for a given MMAF-based ADC candidate.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
Comparative Analysis of MMAF Sodium and Other Tubulin Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy, effectively disrupting cell division in rapidly proliferating cancer cells. Among the newer generation of these potent agents is Monomethyl Auristatin F (MMAF), a synthetic antineoplastic compound often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the potency of MMAF sodium with other prominent tubulin inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: A Common Target, Diverse Interactions
Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton crucial for mitotic spindle formation and cell division. However, the specific mechanisms of interaction with tubulin distinguish the different classes of these inhibitors.
-
Auristatins (MMAE, MMAF): These agents, including MMAF, inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] MMAF is a derivative of the potent dolastatin 10 and is structurally similar to Monomethyl Auristatin E (MMAE).[1]
-
Maytansinoids (DM1, DM4): Similar to auristatins, maytansinoids like DM1 and DM4 are potent mitotic inhibitors that work by inhibiting tubulin polymerization.[3] They bind to the vinca domain on β-tubulin.[3]
-
Taxanes (Paclitaxel, Docetaxel): In contrast to the aforementioned inhibitors, taxanes stabilize microtubules, preventing their depolymerization.[4][5] This stabilization also leads to mitotic arrest and apoptosis.[4][5]
-
Vinca Alkaloids (Vincristine, Vinblastine): This class of drugs inhibits tubulin polymerization by binding to the vinca domain on β-tubulin, leading to the disruption of mitotic spindle formation.[6]
Comparative Potency: A Quantitative Overview
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of MMAF and other selected tubulin inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions, such as the duration of drug exposure.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | |
| H3396 | Breast Carcinoma | 105 | ||
| 786-O | Renal Cell Carcinoma | 257 | ||
| Caki-1 | Renal Cell Carcinoma | 200 | ||
| MMAE | HCT-116 | Colorectal Carcinoma | ~1-5 (at 72h) | [7] |
| PANC-1 | Pancreatic Cancer | ~1-5 (at 72h) | [7] | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | ~1 | [8] | |
| Paclitaxel | HCT-116 | Colorectal Carcinoma | ~1-5 (at 72h) | [7] |
| PANC-1 | Pancreatic Cancer | ~1-5 (at 72h) | [7] | |
| MDA-MB-231 | Breast Cancer | 0.3 µM (at 72h) | ||
| MCF7 | Breast Cancer | 3.5 µM (at 72h) | ||
| Vincristine | NB4 | Acute Promyelocytic Leukemia | 30 µM | [9] |
| DM1 | Various Cell Lines | - | 0.79–7.2 |
Experimental Protocols: Methodologies for Potency Assessment
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, which are fundamental for determining the potency of anticancer compounds. Below are detailed methodologies for key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated overnight to allow for attachment.
-
Drug Treatment: A series of drug dilutions are prepared and added to the wells. A solvent control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 24 to 72 hours.[10][11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Reaction Mixture: The reaction mixture, containing tubulin, GTP, and the test compound at various concentrations, is prepared in a pre-warmed 96-well plate.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time (typically 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition of tubulin polymerization can be calculated.
Signaling Pathways and Apoptosis Induction
The disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. While the initial trigger is the same, the downstream pathways can have nuances depending on the class of inhibitor.
dot
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
The disruption of microtubule dynamics leads to mitotic arrest, a critical checkpoint in the cell cycle. This arrest triggers downstream signaling pathways that converge on the mitochondria-mediated intrinsic apoptotic pathway. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).
-
Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria.[12]
-
Anti-apoptotic proteins such as Bcl-2 and Bcl-xL are often downregulated, further promoting apoptosis.[12][13]
The release of cytochrome c initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which then orchestrate the dismantling of the cell, culminating in apoptosis.[12] Some studies suggest that taxanes can induce apoptosis through the phosphorylation of Bcl-2 family members, inactivating their anti-apoptotic functions.[4] Vinca alkaloids have been shown to induce apoptosis through the activation of the JNK signaling pathway and downregulation of Mcl-1, another anti-apoptotic Bcl-2 family member.[14] Auristatins can induce apoptosis through both p53-dependent and independent pathways, upregulating Bax and downregulating Bcl-2.[13] Maytansinoids also trigger apoptosis, and this process can be accompanied by hallmarks of immunogenic cell death.[15]
Conclusion
This compound is a highly potent tubulin polymerization inhibitor with cytotoxic effects comparable to or, in some contexts, exceeding those of other established tubulin inhibitors. Its primary mechanism of action, shared with other auristatins and maytansinoids, is the disruption of microtubule formation, leading to mitotic arrest and apoptosis. The choice of a particular tubulin inhibitor for research or therapeutic development will depend on various factors, including the specific cancer type, the expression of target antigens (in the case of ADCs), and the desired pharmacological profile. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized conditions will be invaluable in elucidating the nuanced differences in the potency and efficacy of these important anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncology [pharmacology2000.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: MMAF-Conjugated Antibodies and Paclitaxel in Lung Cancer Xenografts
A Comparative Analysis of Preclinical Efficacy and Mechanism of Action
Performance at a Glance: Efficacy in Lung Cancer Xenograft Models
The following tables summarize the quantitative data on tumor growth inhibition from preclinical studies involving MMAE-ADCs and paclitaxel in various lung cancer xenograft models.
Table 1: In Vivo Efficacy of MMAE-Antibody-Drug Conjugates in Lung Cancer Xenografts
| ADC Target | Lung Cancer Model | Treatment Dose & Schedule | Outcome |
| c-MET | Cell lines and PDX models | Not specified in abstract | Significant tumor growth inhibition and regression[1] |
| CD56 | NCI-H69 & NCI-H526 (SCLC) | 10 mg/kg, every three days (3 doses) | Tumor regression maintained for 52-56 days[2] |
| EGFR | A549 (NSCLC) | Not specified in abstract | Effective inhibition of tumor growth[3] |
| MUC1 | NCI-H838 (NSCLC) | 1 mg/kg (minimum effective dose) | Dose-dependent inhibition of tumor growth[4] |
| C4.4A | NCI-H292 (NSCLC) | 1.9 mg/kg (minimum effective dose) | Dose-dependent tumor growth halt[5] |
Table 2: In Vivo Efficacy of Paclitaxel in Lung Cancer Xenografts
| Lung Cancer Model | Treatment Dose & Schedule | Outcome |
| A549, NCI-H23, NCI-H460, DMS-273 | 12 and 24 mg/kg/day, i.v. for 5 days | Statistically significant tumor growth inhibition[6] |
| H460 (orthotopic) | 1.2 or 2.4 mg/kg, single intratracheal dose | Reduced tumor incidence[7] |
| H358 (orthotopic) | 2.5 mg/kg, every 7 days (3 doses) | Improved survival[7] |
Delving into the Mechanisms: How They Combat Lung Cancer
Both MMAF/MMAE and paclitaxel target the microtubule network within cancer cells, a critical component of the cellular skeleton essential for cell division. However, they do so in opposing ways.
MMAF/MMAE: The Microtubule Destabilizer
MMAF and its analogue MMAE are potent synthetic antineoplastic agents. As payloads of ADCs, they are designed to be delivered specifically to tumor cells, minimizing systemic toxicity. Once internalized, the active drug is released and disrupts the microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of chemotherapy drugs, also interferes with microtubule function. In contrast to MMAF/MMAE, paclitaxel stabilizes the microtubules by preventing their disassembly. This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for mitosis. The result is a blockage of cell division and the induction of apoptosis.
Below is a diagram illustrating the opposing mechanisms of action of MMAF/MMAE and paclitaxel on microtubule dynamics.
Caption: Opposing effects of MMAF/MMAE and paclitaxel on microtubule dynamics leading to apoptosis.
Experimental Corner: A Look at the Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the in vivo assessment of MMAE-ADCs and paclitaxel in lung cancer xenograft models.
MMAE-ADC Xenograft Studies
-
Cell Lines and Animal Models:
-
Commonly used human non-small cell lung cancer (NSCLC) cell lines include A549, NCI-H292, and NCI-H838, while small cell lung cancer (SCLC) models may utilize NCI-H69 and NCI-H526 cell lines.[2][3][4][5]
-
Immunodeficient mice, such as nude or SCID mice, are typically used to host the xenograft tumors.
-
-
Tumor Implantation:
-
Tumor cells are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
MMAE-ADCs are administered intravenously (i.v.) at specified doses and schedules once tumors reach a predetermined size.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess apoptosis.
-
Paclitaxel Xenograft Studies
-
Cell Lines and Animal Models:
-
A range of NSCLC (A549, NCI-H23, NCI-H460) and SCLC (DMS-273) cell lines have been used.[6]
-
Nude mice are a common choice for these studies.
-
-
Tumor Implantation:
-
Treatment Administration:
-
Efficacy Evaluation:
The experimental workflow for a typical in vivo xenograft study is depicted in the diagram below.
Caption: A generalized workflow for preclinical evaluation in lung cancer xenograft models.
Conclusion
This comparative guide highlights the potent anti-tumor activities of both MMAE (as an ADC payload) and paclitaxel in preclinical lung cancer models. While both agents effectively inhibit tumor growth by targeting microtubules, their distinct mechanisms of action—destabilization versus stabilization—offer different therapeutic approaches. The use of MMAE within an ADC framework provides the advantage of targeted delivery, potentially leading to a wider therapeutic window compared to systemically administered cytotoxic agents like paclitaxel. The data presented, though from separate studies, underscores the significant potential of auristatin-based payloads and the continued relevance of taxanes in the fight against lung cancer. Further head-to-head preclinical studies of unconjugated MMAF sodium and paclitaxel would be invaluable for a more direct comparison of their intrinsic anti-tumor properties and toxicity profiles.
References
- 1. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of hydrophilic Paclitaxel copolymer prodrug using locoregional delivery in human orthotopic non-small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Different MMAF Sodium ADC Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of different antibody-drug conjugates (ADCs) utilizing the cytotoxic agent monomethyl auristatin F (MMAF) sodium. The data presented is compiled from various preclinical and clinical studies to aid in the rational design and development of next-generation MMAF-based ADCs.
Executive Summary
The pharmacokinetic profile of an MMAF-containing ADC is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Key formulation parameters such as the choice of monoclonal antibody (mAb), the type of linker used to conjugate MMAF, and the drug-to-antibody ratio (DAR) have a profound impact on the ADC's stability, clearance, and overall exposure in vivo. This guide summarizes the available pharmacokinetic data for different MMAF ADC formulations and details the experimental methodologies employed in these analyses.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for different MMAF sodium ADC formulations. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the ADCs.
Table 1: Comparative Pharmacokinetic Parameters of MMAF-Containing ADCs
| ADC Formulation | Target | Linker Type | Average DAR | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) | Species | Reference |
| Belantamab Mafodotin | BCMA | Non-cleavable (mc) | ~4 | Initial: 0.926 L/day | Initial: 13.0 days | 10.8 L | Human | [1] |
| Denintuzumab Mafodotin (SGN-CD19A) | CD19 | Non-cleavable (mc) | Not Specified | Not Specified | ~2 weeks | Not Specified | Human | [2] |
| Vorsetuzumab Mafodotin (SGN-75) | CD70 | Non-cleavable (mc) | Not Specified | Discontinued | Discontinued | Discontinued | Human | [3][4] |
| Trastuzumab-vc-MMAF | HER2 | Cleavable (vc) | 2, 4, 6 | DAR-dependent | DAR-dependent | DAR-dependent | Rat, Mouse | [5][6] |
Note: "mc" refers to maleimidocaproyl. "vc" refers to valine-citrulline. DAR denotes the average number of drug molecules conjugated to a single antibody.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics (Illustrative for MMAF ADCs)
| Average DAR | Clearance Rate | Efficacy | Tolerability | Key Finding | Reference |
| < 6 | Comparable | Better Therapeutic Index | Better Therapeutic Index | ADCs with lower drug loads (DAR of 2 or 4) had slower clearance and were better tolerated compared to those with a higher drug load (DAR of 8).[6] | [6][7][8] |
| ~9-10 | Rapid | Decreased | Reduced | Rapid accumulation in the liver was observed.[7] | [7] |
Experimental Protocols
The characterization of ADC pharmacokinetics requires specialized bioanalytical methods to quantify the different components of the ADC in biological matrices.[9][10]
Ligand-Binding Assays (LBA) for Total Antibody and Conjugated ADC Quantification
-
Objective: To measure the concentration of the total antibody (conjugated, partially deconjugated, and unconjugated) and the antibody-drug conjugate (antibody with at least one drug molecule attached) in plasma or serum.
-
Methodology (ELISA-based):
-
Coating: Microtiter plates are coated with a capture antibody specific for the ADC's monoclonal antibody.
-
Sample Incubation: Plasma or serum samples, along with calibration standards and quality controls, are added to the wells. The ADC and total antibody bind to the capture antibody.
-
Detection: A detection antibody, also specific to the monoclonal antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader. The concentration is determined by interpolating from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload (MMAF) Quantification
-
Objective: To measure the concentration of unconjugated (free) MMAF in plasma or serum, which is crucial for assessing off-target toxicity.
-
Methodology:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) to remove larger molecules. The supernatant containing the free MMAF is then collected.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The MMAF is separated from other small molecules based on its physicochemical properties as it passes through a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The MMAF molecules are ionized, and specific parent-daughter ion transitions are monitored for quantification, providing high selectivity and sensitivity.[11]
-
In Vivo Pharmacokinetic Studies in Preclinical Models
-
Objective: To determine the pharmacokinetic profile of an MMAF ADC in animal models (e.g., mice, rats) to inform human dose predictions.
-
Methodology:
-
Animal Dosing: A single intravenous dose of the MMAF ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Processing: Plasma or serum is prepared from the blood samples.
-
Bioanalysis: The concentrations of total antibody, conjugated ADC, and free MMAF are determined using the LBA and LC-MS/MS methods described above.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental or compartmental models to calculate key PK parameters such as clearance, volume of distribution, and half-life.[11][12]
-
Mandatory Visualization
Signaling Pathway of MMAF-Containing ADCs
Caption: Mechanism of action of an MMAF-containing antibody-drug conjugate.
Experimental Workflow for ADC Pharmacokinetic Analysis
Caption: General experimental workflow for preclinical pharmacokinetic analysis of ADCs.
Logical Relationship of ADC Components and PK
Caption: Key formulation factors influencing the pharmacokinetics of an ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorsetuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Frontier of Precision Oncology: A Comparative Guide to Biomarker Validation for MMAF-Sodium Antibody-Drug Conjugate Therapy
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a powerful class of therapeutics. Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, serves as a key cytotoxic payload in several ADCs. The efficacy of MMAF-based ADCs, however, can vary significantly among patients. This guide provides a comprehensive comparison of established and emerging biomarker strategies aimed at predicting response to MMAF-sodium therapy, offering researchers, scientists, and drug development professionals a critical overview of the validation landscape.
The challenge of identifying reliable predictive biomarkers for ADCs is a well-recognized hurdle in the field.[1][2][3] While the expression of the target antigen is a logical starting point, its predictive power is often limited.[1][4] This has spurred the investigation of more complex and potentially more informative biomarker strategies. This guide will delve into the methodologies and data supporting both established and novel approaches, providing a framework for the rigorous validation required for clinical implementation.
Section 1: Comparison of Biomarker Strategies
The selection of a robust biomarker is critical for patient stratification and for maximizing the therapeutic benefit of MMAF-based ADCs. Below is a comparison of the primary biomarker strategy, target antigen expression, with emerging multi-omic approaches.
| Biomarker Strategy | Description | Advantages | Disadvantages |
| Target Antigen Expression | Quantification of the specific protein on the tumor cell surface to which the ADC's antibody component binds. Typically assessed by immunohistochemistry (IHC). | - Direct measure of the ADC's intended target.- Well-established laboratory technique (IHC).- Relatively low cost and rapid turnaround time. | - Poor correlation with clinical response for many ADCs.- Heterogeneous expression within and between tumors.- Threshold for "positive" expression is often not standardized. |
| Gene Expression Signatures | Analysis of a panel of genes, often related to the ADC's target pathway, cell proliferation, and adhesion, to create a predictive score. | - Can capture more biological complexity than a single analyte.- May identify patients who will respond despite low target antigen expression.- Potential to be more predictive of treatment outcomes. | - Requires more complex laboratory techniques (e.g., RNA sequencing).- Development and validation of the signature can be time-consuming and expensive.- Clinical utility needs to be prospectively validated. |
| Somatic Gene Mutations | Identification of mutations in specific genes (e.g., TP53) that may sensitize or confer resistance to the ADC's cytotoxic payload. | - Mutations are stable and can be reliably detected.- Can provide insights into the underlying mechanisms of response or resistance.- May be targetable with other therapies. | - The predictive role of specific mutations is often context-dependent.- May only be relevant for a subset of patients.- Requires next-generation sequencing (NGS) and bioinformatics expertise. |
Section 2: Experimental Protocols
The validation of a predictive biomarker requires rigorous and well-documented experimental procedures. Below are detailed protocols for the key methodologies discussed in this guide.
Immunohistochemistry (IHC) for Target Antigen Expression
Objective: To determine the expression level and localization of the target antigen in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm sections from the FFPE tumor block.
-
Mount sections on positively charged slides.
-
Bake slides at 60°C for 1 hour to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., normal goat serum) for 20 minutes.
-
Incubate with the primary antibody against the target antigen at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
A pathologist scores the staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive tumor cells.
-
RNA Sequencing for Gene Expression Signatures
Objective: To quantify the abundance of RNA transcripts in a tumor sample to generate a gene expression profile.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh frozen or FFPE tumor tissue using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared library.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., transcripts per million - TPM).
-
Apply the predefined gene signature algorithm to calculate a predictive score for each patient.
-
Section 3: Visualizing the Pathways and Processes
Understanding the biological context and experimental workflows is crucial for biomarker validation. The following diagrams illustrate key concepts.
References
Navigating the Tolerability Landscape: A Comparative Guide to MMAF Sodium and MMAE-Based ADCs in Rats
For researchers, scientists, and drug development professionals, understanding the preclinical safety profiles of antibody-drug conjugate (ADC) components is paramount. This guide provides a comparative analysis of the tolerability of two widely used auristatin payloads, monomethyl auristatin F (MMAF) sodium and monomethyl auristatin E (MMAE), in rat models. By presenting key experimental data, detailed methodologies, and visual representations of toxicological mechanisms, this guide aims to inform the selection and development of safer and more effective ADCs.
The cytotoxic payloads of ADCs are critical determinants of both their efficacy and their toxicity profiles. MMAE and MMAF are potent microtubule-disrupting agents that have been successfully incorporated into numerous ADCs. While structurally similar, subtle differences between the two molecules lead to distinct tolerability profiles in nonclinical species, including rats. This guide synthesizes available data to facilitate a direct comparison.
Quantitative Tolerability in Rats: A Tabular Comparison
The following table summarizes the key quantitative tolerability data for MMAF and MMAE-based ADCs in rats, focusing on the Maximum Tolerated Dose (MTD).
| Payload | ADC Example | MTD in Rats (Single Dose) | Primary Toxicities Observed in Rats |
| MMAF | cAC10-L1-MMAF4 | 15 mg/kg[1] | Ocular toxicity, thrombocytopenia[2][3] |
| cAC10-L4-MMAF4 | 90 mg/kg[1] | ||
| MMAE | Trastuzumab-stochastic-MMAE | < 40 mg/kg (mortality at 40 mg/kg)[4] | Hematologic, lymphoid, and reproductive toxicities[5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Rat Acute Toxicity Study for MTD Determination
A common experimental design to determine the MTD of an ADC in rats involves a single-dose intravenous administration followed by a period of observation.
-
Animal Model: Female Sprague Dawley rats are typically used[4].
-
Dosing: The ADC is administered as a single intravenous injection at escalating dose levels[4]. A vehicle control group receives the formulation buffer.
-
Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption for a period of at least 14 days[6].
-
Pathology: At the end of the observation period, or if humane endpoints are reached, a full necropsy is performed. Blood samples are collected for hematology and serum chemistry analysis. Organs are weighed and tissues are collected for histopathological examination[6][7].
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, severe pathological findings, or more than a 20% loss of body weight.
Mechanism of Toxicity: Signaling Pathways
The toxicities of MMAF and MMAE stem from their primary mechanism of action: the inhibition of tubulin polymerization. This disruption of microtubule dynamics preferentially affects rapidly dividing cells, leading to cell cycle arrest and apoptosis.
MMAF-Induced Ocular Toxicity
The ocular toxicity associated with MMAF-based ADCs is believed to be an off-target effect on the corneal epithelial cells.
MMAE-Induced Hematologic Toxicity
The hematologic toxicity of MMAE-based ADCs is a result of its effect on the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.
Experimental Workflow
The following diagram illustrates a typical workflow for the nonclinical safety assessment of ADCs in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 7. Rat toxicology study [bio-protocol.org]
MMAF Sodium Conjugates Demonstrate Potent Anti-Tumor Activity Across Multiple Animal Models
Researchers and drug development professionals now have comparative data from two distinct animal models confirming the robust anti-tumor efficacy of Monomethyl Auristatin F (MMAF) sodium conjugates. These studies, employing different cancer cell lines and targeting moieties, highlight the versatility and potential of MMAF as a cytotoxic payload in antibody-drug conjugates (ADCs) and other targeted delivery systems.
Monomethyl Auristatin F (MMAF) is a potent synthetic anti-neoplastic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] Due to its high toxicity, MMAF is delivered specifically to cancer cells by conjugation to a targeting molecule, such as a monoclonal antibody, which directs the payload to tumor-associated antigens.[2][4] This targeted approach aims to maximize efficacy while minimizing systemic toxicity.
Two key studies showcase the anti-tumor activity of MMAF conjugates in different preclinical settings: a melanoma xenograft model and an epidermoid carcinoma model. The data presented here offers a comparative overview of the experimental designs and outcomes, providing valuable insights for the continued development of MMAF-based cancer therapeutics.
Comparative Anti-Tumor Efficacy of MMAF Conjugates
The following table summarizes the quantitative data from the two animal model studies, providing a clear comparison of the anti-tumor activity of different MMAF conjugates.
| Parameter | Study 1: Chi-Tn/MMAF in LOX Melanoma Xenograft | Study 2: pHLIP(WT)-MMAF in A431 Epidermoid Carcinoma Xenograft |
| MMAF Conjugate | Chi-Tn/MMAF | pHLIP(WT)-MMAF |
| Targeting Moiety | Chi-Tn monoclonal antibody (targets Tn carbohydrate antigen) | pH (Low) Insertion Peptide (pHLIP) (targets tumor acidity) |
| Cancer Cell Line | LOX (human melanoma) | A431 (human epidermoid carcinoma) |
| Animal Model | Nude mice | Ncr nu/nu mice |
| Primary Outcome | Significant delay in tumor growth compared to controls. | Slowed cell proliferation within the tumor. |
| Reference | [5] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the two key studies cited.
Study 1: Chi-Tn/MMAF in a LOX Melanoma Xenograft Model
-
Cell Line and Animal Model: The human melanoma cell line, LOX, which expresses the Tn antigen, was used. Tumors were established by subcutaneously grafting LOX cells into Nude mice.[5]
-
Treatment Regimen: Once palpable tumors were detected, mice were treated with the Chi-Tn/MMAF conjugate twice a week for the duration of the experiment. Control groups included untreated mice, mice treated with the unconjugated Chi-Tn antibody, and mice treated with an irrelevant MMAF conjugate (Her/MMAF).[5]
-
Efficacy Evaluation: Tumor growth was monitored and measured to assess the anti-tumor activity of the Chi-Tn/MMAF conjugate. The primary endpoint was the delay in tumor growth in the treated group compared to the control groups.[5]
Study 2: pHLIP(WT)-MMAF in an A431 Epidermoid Carcinoma Xenograft Model
-
Cell Line and Animal Model: The human epidermoid carcinoma cell line, A431, was used to establish tumors in Ncr nu/nu mice.[1]
-
Treatment Regimen: Mice bearing established A431 tumors were treated with the pHLIP(WT)–MMAF conjugate via intraperitoneal injection.[1]
-
Efficacy Evaluation: The anti-tumor effect was assessed by measuring the proliferation of tumor cells using Ki-67 immunohistochemical staining.[1]
Visualizing the Path to Discovery
The following diagrams illustrate the experimental workflow and the underlying mechanism of action of MMAF.
Figure 1. Comparative experimental workflows for testing MMAF conjugates.
Figure 2. Signaling pathway of MMAF-mediated anti-tumor activity.
References
- 1. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Vitro Bystander Effects of MMAF Sodium and MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where cytotoxic agents released from target cancer cells kill neighboring antigen-negative cells, is a critical consideration in the design and efficacy of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the in vitro bystander effects of two widely used auristatin payloads: monomethyl auristatin E (MMAE) and the sodium salt of monomethyl auristatin F (MMAF). This analysis is supported by experimental data and detailed methodologies to inform the selection of payloads for ADC development.
Key Differences in Molecular Properties and Bystander Effect
The differential bystander effect of MMAE and MMAF stems directly from their distinct molecular structures and resulting physicochemical properties. MMAE is a membrane-permeable payload, allowing it to diffuse out of the target antigen-positive cell and into the surrounding microenvironment, where it can be taken up by and kill adjacent antigen-negative tumor cells.[1][2] In contrast, MMAF is a charged molecule, which significantly hinders its ability to cross cell membranes.[3][4] Consequently, the cytotoxic activity of MMAF-based ADCs is largely confined to the antigen-positive cells they initially target, resulting in a limited or negligible bystander effect.[1][2]
This fundamental difference in membrane permeability is the primary determinant of their respective bystander killing capabilities. While both payloads are highly potent microtubule inhibitors, the ability of MMAE to "share the kill" with neighboring cells can be a significant advantage in treating heterogeneous tumors where antigen expression may be varied or absent on a subset of cancer cells.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Free MMAE | Karpas 299 (lymphoma) | Cytotoxicity | 0.5 nM | [3] |
| Free MMAF | Karpas 299 (lymphoma) | Cytotoxicity | 10 nM | [3] |
| cAC10-vcMMAE | Karpas 299 (CD30+) | Cytotoxicity | Potently cytotoxic | [3] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | Cytotoxicity | Potently cytotoxic | [3] |
Note: The data clearly shows that while both MMAE and MMAF are highly potent as part of an ADC against antigen-positive cells, free MMAE is significantly more potent than free MMAF.[3] This higher potency of the free, diffusible form of MMAE is a key contributor to its superior bystander effect.
Experimental Protocols
The in vitro bystander effect of ADCs is typically evaluated using a co-culture assay. This method involves culturing antigen-positive and antigen-negative cancer cells together and then treating them with the ADC. The viability of the antigen-negative cells is then assessed to quantify the extent of bystander killing.
Co-culture Bystander Effect Assay
Objective: To determine the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Cell Lines:
-
Antigen-positive cell line (e.g., HER2-positive SK-BR-3 or BT-474 cells).
-
Antigen-negative cell line (e.g., HER2-negative MCF-7 or MDA-MB-231 cells). To facilitate selective analysis, the antigen-negative cell line is often engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).
-
-
Antibody-Drug Conjugates:
-
ADC with a cleavable linker conjugated to MMAE.
-
ADC with a cleavable linker conjugated to MMAF.
-
Isotype control ADC (a non-binding antibody conjugated to the same payload).
-
-
Reagents and Equipment:
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Fluorescence microscope or plate reader.
-
Cell viability assay reagents (e.g., CellTiter-Glo®).
-
Flow cytometer.
-
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, or 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.
-
As controls, seed each cell line individually.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and single-cell-type cultures with a serial dilution of the MMAE-ADC, MMAF-ADC, and the isotype control ADC.
-
Include an untreated control group for each cell combination.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Fluorescence Measurement: Quantify the viability of the GFP-expressing antigen-negative cells by measuring the fluorescence intensity using a plate reader or by imaging with a fluorescence microscope.
-
Cell Viability Assay: Following fluorescence measurement, total cell viability in each well can be determined using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Flow Cytometry: Alternatively, cells can be harvested and analyzed by flow cytometry to distinguish and quantify the live and dead populations of both antigen-positive and antigen-negative cells based on the GFP signal and a viability dye (e.g., Propidium Iodide).
-
-
IC50 Determination:
-
Calculate the IC50 value for the ADC on the antigen-negative cell population in the co-culture. A lower IC50 value for the MMAE-ADC compared to the MMAF-ADC on the bystander cells would provide quantitative evidence of a superior bystander effect.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key differences in the mechanism of action and bystander effect between MMAE and MMAF ADCs.
References
Safety Operating Guide
Navigating the Disposal of MMAF Sodium: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Monomethyl Auristatin F (MMAF) sodium, a potent component of antibody-drug conjugates (ADCs), are critical for ensuring laboratory safety and environmental protection. As a cytotoxic agent, MMAF sodium requires stringent disposal procedures in line with regulations for hazardous pharmaceutical waste. This guide provides step-by-step instructions and essential information for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
This compound is a powerful antitubulin agent used as a cytotoxic component in ADCs for cancer therapy.[1][2][3] Due to its cellular toxicity, all materials contaminated with this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes, but is not limited to:
-
A protective gown or lab coat
-
Gloves
-
A face mask and goggles[4]
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or contamination.[5]
Step-by-Step Disposal Procedure for this compound
The recommended procedure for the disposal of this compound and any contaminated materials is as follows:
-
Segregation: Immediately segregate all waste contaminated with this compound from other laboratory waste. This includes unused product, solutions, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE.[6]
-
Containerization:
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a rigid, puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic waste.[7][8]
-
Non-Sharps: Other contaminated materials, including gloves, gowns, and vials, should be disposed of in a yellow clinical waste bag with a purple label or a rigid yellow container with a purple lid.[6][7] These containers should be clearly labeled with the cytotoxic warning symbol.[4]
-
-
Labeling: Ensure all waste containers are clearly labeled as "Cytotoxic Waste" and include information about the contents.
-
Storage: Store the sealed cytotoxic waste containers in a designated, secure area with limited access and proper ventilation.[4] This area should be clearly marked with warning signs.
-
Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration.[7][8] Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste to an appropriate incineration facility. All hazardous waste must be accompanied by a hazardous waste consignment note.[7]
It is crucial to adhere to all local, state, and federal regulations regarding the disposal of hazardous and cytotoxic waste.[9]
Key Disposal and Safety Parameters
For quick reference, the following table summarizes the essential parameters for handling and disposing of this compound waste.
| Parameter | Specification | Source |
| Waste Category | Cytotoxic / Cytostatic Hazardous Waste | [6][7][8] |
| Primary Container (Sharps) | Rigid, puncture-resistant container with a purple lid | [7][8] |
| Primary Container (Non-Sharps) | Yellow clinical waste bag with purple label or rigid yellow container with purple lid | [6][7] |
| Labeling | "Cytotoxic Waste" with appropriate hazard symbols | [4] |
| Final Disposal Method | High-temperature incineration | [7][8] |
| Personal Protective Equipment | Gown, gloves, mask, and goggles | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no standardized and widely accepted chemical inactivation protocols for this compound that can be safely performed in a standard laboratory setting. The high potency and hazardous nature of this compound necessitate that its disposal be managed through controlled high-temperature incineration by a specialized waste management facility. Any attempt at chemical neutralization without a validated protocol could lead to incomplete detoxification and potential exposure risks. Therefore, adherence to the physical segregation and containment procedures outlined above is paramount.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:1799706-65-2 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. medkoo.com [medkoo.com]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
